molecular formula C12H17NO B13066140 3-[(3,4-Dimethylphenyl)methoxy]azetidine

3-[(3,4-Dimethylphenyl)methoxy]azetidine

カタログ番号: B13066140
分子量: 191.27 g/mol
InChIキー: MEUZZYTZLYSPAA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

3-[(3,4-Dimethylphenyl)methoxy]azetidine (CAS 1341712-05-7) is a nitrogen-containing heterocyclic compound of significant interest in synthetic and medicinal chemistry research. This compound features an azetidine ring, a four-membered saturated heterocycle, which serves as a valuable scaffold for constructing biologically active molecules . The azetidine subunit is a key pharmacophore found in a wide variety of natural and synthetic products, and it is known to exhibit diverse biological activities . As a building block, this compound is primarily used in the research and development of novel therapeutic agents. Its structure makes it a suitable precursor for the synthesis of conformationally restricted amino acid analogs, such as derivatives of azetidine-2-carboxylic acid and azetidine-3-carboxylic acid, which are important for preparing small peptides and studying their biological functions . Furthermore, azetidine derivatives are utilized in the synthesis of complex molecules for investigating new modes of action, including as analogues of known pain medications or as potential modulators of neuronal receptors . Researchers employ this chemical in key synthetic transformations, such as Suzuki-Miyaura cross-coupling and aza-Michael addition reactions, to generate diverse libraries of heterocyclic compounds for drug discovery and the generation of DNA-encoded libraries . Please note that this product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





特性

分子式

C12H17NO

分子量

191.27 g/mol

IUPAC名

3-[(3,4-dimethylphenyl)methoxy]azetidine

InChI

InChI=1S/C12H17NO/c1-9-3-4-11(5-10(9)2)8-14-12-6-13-7-12/h3-5,12-13H,6-8H2,1-2H3

InChIキー

MEUZZYTZLYSPAA-UHFFFAOYSA-N

正規SMILES

CC1=C(C=C(C=C1)COC2CNC2)C

製品の起源

United States
Foundational & Exploratory

3-[(3,4-Dimethylphenyl)methoxy]azetidine: A Technical Guide to Structural Profiling, Synthesis, and Medicinal Utility

Author: BenchChem Technical Support Team. Date: April 2026

As the pharmaceutical industry increasingly prioritizes compounds with high fraction sp³ (Fsp³) character to improve clinical success rates, four-membered nitrogen heterocycles have emerged as privileged scaffolds. Among these, 3-[(3,4-Dimethylphenyl)methoxy]azetidine represents a highly specialized building block. By combining the conformational rigidity of the azetidine ring with the lipophilic, directed vector of a 3,4-dimethylbenzyl ether, this molecule offers unique opportunities for lead optimization in drug discovery.

This whitepaper provides an in-depth technical analysis of 3-[(3,4-Dimethylphenyl)methoxy]azetidine, detailing its physicochemical properties, the mechanistic rationale for its use in medicinal chemistry, and a self-validating synthetic protocol designed for high-yield isolation.

Physicochemical & Structural Profiling

Azetidines are characterized by significant angle strain (~26 kcal/mol), placing them thermodynamically between highly reactive aziridines and stable pyrrolidines. The incorporation of the 3-alkoxy substituent and the aromatic ring provides electronic stabilization, though the fundamental ring strain dictates its thermal behavior .

The table below summarizes the core quantitative data for 3-[(3,4-Dimethylphenyl)methoxy]azetidine:

PropertyValue
Chemical Name 3-[(3,4-Dimethylphenyl)methoxy]azetidine
Molecular Formula C₁₂H₁₇NO
Molecular Weight 191.27 g/mol
Canonical SMILES CC1=C(C=C(C=C1)COC2CNC2)C
InChIKey MEUZZYTZLYSPAA-UHFFFAOYSA-N
Thermal Stability Moderate (Decomposition > 100°C via C-N bond cleavage)
Structural Class Methoxy-substituted four-membered aza-heterocycle

Pharmacological Utility & Medicinal Chemistry Rationale

In modern drug discovery, replacing flat, sp²-hybridized aromatic rings with sp³-rich saturated heterocycles is a proven strategy to enhance solubility, reduce off-target toxicity, and improve metabolic stability .

The azetidine core of 3-[(3,4-Dimethylphenyl)methoxy]azetidine acts as a conformationally restricted bioisostere for larger rings (like piperidines) or flexible acyclic amines. The ether linkage at the 3-position serves as a flexible hinge, allowing the 3,4-dimethylphenyl moiety to precisely orient itself into hydrophobic binding pockets of target kinases or G-protein-coupled receptors (GPCRs). Furthermore, the secondary amine of the azetidine remains available for further functionalization (e.g., amide coupling or reductive amination) or can serve as a critical hydrogen-bond donor/acceptor in the target active site .

G S1 3-[(3,4-Dimethylphenyl)methoxy]azetidine (sp3-rich scaffold) S2 Target Receptor Binding (Hydrophobic Pocket Interaction) S1->S2 S3 Altered Pharmacokinetics (Enhanced Metabolic Stability) S1->S3 S4 Lead Compound Optimization (Reduced Lipophilicity vs. Piperidines) S2->S4 S3->S4 S5 Preclinical Drug Candidate S4->S5

Caption: Pharmacological integration of 3-[(3,4-Dimethylphenyl)methoxy]azetidine in drug discovery.

Synthetic Methodology & Causality

Because constructing the highly strained four-membered azetidine ring de novo is thermodynamically unfavorable, the most efficient synthetic route utilizes a pre-formed, commercially available azetidine core: Boc-3-hydroxyazetidine . The synthesis proceeds via a Williamson ether synthesis followed by acidic deprotection.

Step 1: Williamson Ether Synthesis (Alkylation)
  • Objective: Form the ether linkage between the azetidine core and the 3,4-dimethylbenzyl group.

  • Causality of Reagents: Sodium hydride (NaH) is selected as the base because it is a strong, non-nucleophilic base capable of irreversibly deprotonating the secondary alcohol of the azetidine to form a reactive alkoxide, driving the equilibrium forward via the evolution of hydrogen gas. N,N-Dimethylformamide (DMF) is used as a polar aprotic solvent; it solvates the sodium cation, leaving a "naked," highly nucleophilic alkoxide that rapidly undergoes an Sₙ2 displacement on the electrophilic benzylic carbon of 3,4-dimethylbenzyl bromide.

  • Procedure:

    • Dissolve Boc-3-hydroxyazetidine (1.0 eq) in anhydrous DMF under an inert argon atmosphere and cool to 0°C.

    • Add NaH (60% dispersion in mineral oil, 1.5 eq) portion-wise. Stir for 30 minutes until H₂ evolution ceases.

    • Add 3,4-dimethylbenzyl bromide (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

    • Quench with saturated aqueous NH₄Cl and extract with ethyl acetate.

Step 2: Carbamate Cleavage (Boc Deprotection)
  • Objective: Remove the tert-butyloxycarbonyl (Boc) protecting group to yield the free secondary amine.

  • Causality of Reagents: A mixture of Trifluoroacetic acid (TFA) and Dichloromethane (DCM) (1:4 v/v) is utilized. The acidic environment selectively protonates the carbamate, leading to the expulsion of isobutylene and CO₂ gas. Crucially, these conditions are mild enough that they do not cleave the newly formed benzylic ether linkage or induce ring-opening of the strained azetidine .

  • Procedure:

    • Dissolve the intermediate in DCM and cool to 0°C.

    • Add TFA dropwise. Stir at room temperature for 2 hours.

    • Concentrate under reduced pressure, neutralize with saturated aqueous NaHCO₃, and extract with a polar organic solvent (e.g., 10% MeOH in DCM) to isolate the target compound.

G A Boc-3-hydroxyazetidine (Starting Material) C Alkylation (NaH, DMF, 0°C to RT) Ether Linkage Formation A->C B 3,4-Dimethylbenzyl bromide (Alkylating Agent) B->C D Boc-Protected Intermediate (TLC & LC-MS Validated) C->D E Deprotection (TFA/DCM) Carbamate Cleavage D->E F 3-[(3,4-Dimethylphenyl)methoxy]azetidine (Final Product) E->F

Caption: Step-by-step synthetic workflow and self-validation protocol for the target azetidine.

Self-Validating Analytical Protocol

A synthetic protocol is only as robust as its orthogonal validation steps. To ensure high scientific integrity and structural confirmation, the following self-validating analytical checkpoints must be integrated into the workflow:

  • In-Process TLC Monitoring: During Step 1, monitor the consumption of the UV-inactive Boc-3-hydroxyazetidine and the appearance of a new UV-active spot (due to the 3,4-dimethylphenyl chromophore) at 254 nm.

  • Intermediate Validation (LC-MS): Analyze the organic extract from Step 1. The presence of the desired intermediate is confirmed by an m/z peak corresponding to[M+H-tBu]⁺, a characteristic fragmentation pattern for Boc-protected amines under electrospray ionization (ESI).

  • Final Product Confirmation (NMR & HRMS):

    • ¹H NMR (400 MHz, CDCl₃): Validation is achieved by observing the complete disappearance of the 9H singlet (~1.4 ppm) corresponding to the Boc group. The spectrum must show the benzylic -CH₂- protons (~4.4 ppm) and the distinct multiplet of the azetidine ring protons, confirming the ether linkage and intact heterocycle.

    • Ninhydrin Staining: Post-deprotection, spotting the final product on a TLC plate and treating it with ninhydrin stain followed by gentle heating will yield a distinct colored spot, confirming the presence of the free secondary amine.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis / PubMed (2026). Available at:[Link][1][2]

  • Modular Access to N-SF5 azetidines. PMC - NIH. Available at:[Link][3]

Sources

An In-depth Technical Guide to 3-[(3,4-Dimethylphenyl)methoxy]azetidine

Author: BenchChem Technical Support Team. Date: April 2026

CAS Number: 1341712-05-7

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-[(3,4-Dimethylphenyl)methoxy]azetidine, a heterocyclic organic compound of interest in medicinal chemistry and drug discovery. Azetidine scaffolds are increasingly recognized for their ability to impart unique physicochemical properties to bioactive molecules.[1] This guide details the compound's chemical identity, a plausible and detailed synthetic route based on established methodologies, and an exploration of its potential biological activities, drawing upon the known mechanisms of related azetidine derivatives. The content herein is intended to serve as a valuable resource for researchers engaged in the synthesis, evaluation, and application of novel azetidine-based compounds.

Core Compound Identity

3-[(3,4-Dimethylphenyl)methoxy]azetidine is a substituted azetidine featuring a 3,4-dimethylphenyl methoxy group at the 3-position of the azetidine ring. This structural combination imparts a degree of lipophilicity and potential for specific molecular interactions, making it a molecule of interest for further investigation in drug development.

Identifier Value
CAS Number 1341712-05-7[2]
Molecular Formula C₁₂H₁₇NO
Molecular Weight 191.27 g/mol
IUPAC Name 3-[(3,4-Dimethylphenyl)methoxy]azetidine
Canonical SMILES CC1=C(C=C(C=C1)COC2CNC2)C

Synthesis and Characterization

  • Synthesis of the Azetidine Precursor: Preparation of N-Boc-3-hydroxyazetidine.

  • Ether Formation: Williamson ether synthesis to couple the azetidine precursor with 3,4-dimethylbenzyl chloride.

  • Deprotection: Removal of the Boc protecting group to yield the final product.

Proposed Synthetic Workflow

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Williamson Ether Synthesis cluster_2 Step 3: Deprotection A 1-Diphenylmethyl-3-hydroxyazetidine C N-Boc-3-hydroxyazetidine A->C Pd/C, H₂ MeOH B Di-tert-butyl dicarbonate B->C D N-Boc-3-hydroxyazetidine F N-Boc-3-[(3,4-Dimethylphenyl)methoxy]azetidine D->F NaH DMF E 3,4-Dimethylbenzyl chloride E->F G N-Boc-3-[(3,4-Dimethylphenyl)methoxy]azetidine H 3-[(3,4-Dimethylphenyl)methoxy]azetidine G->H TFA or HCl in Dioxane G A Azetidine Derivative B Transpeptidase Enzyme (Penicillin-Binding Protein) A->B Binds to C Inhibition of Peptidoglycan Cross-linking B->C D Disruption of Bacterial Cell Wall Synthesis C->D E Bacterial Cell Lysis D->E G cluster_0 Microtubule Inhibition cluster_1 Signaling Pathway Modulation A Azetidine Derivative B Binds to Tubulin A->B C Inhibition of Microtubule Polymerization B->C D Cell Cycle Arrest & Apoptosis C->D E Azetidine Derivative F Inhibits STAT3 Signaling E->F G Decreased Tumor Proliferation & Survival F->G

Sources

3-[(3,4-Dimethylphenyl)methoxy]azetidine IUPAC name

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 3-[(3,4-Dimethylphenyl)methoxy]azetidine for Advanced Research

Abstract

The azetidine scaffold has emerged as a cornerstone in modern medicinal chemistry, prized for its unique conformational constraints and ability to impart favorable pharmacokinetic properties.[1] This guide provides a comprehensive technical overview of 3-[(3,4-Dimethylphenyl)methoxy]azetidine, a versatile synthetic intermediate and building block for drug discovery. We delve into its synthesis, mechanistic underpinnings, detailed analytical characterization, and potential applications, offering field-proven insights for researchers, scientists, and drug development professionals. This document serves as an authoritative resource, grounded in established chemical principles and supported by comprehensive references.

Introduction: The Strategic Value of the Azetidine Scaffold

Azetidines, four-membered nitrogen-containing heterocycles, are considered "privileged" motifs in drug discovery. Their inherent ring strain and non-planar, sp³-rich character provide a unique three-dimensional geometry that can enhance binding affinity, improve metabolic stability, and increase aqueous solubility compared to more conventional, flatter aromatic structures.[1][2] Several FDA-approved drugs, including baricitinib and cobimetinib, incorporate the azetidine ring to optimize their pharmacokinetic and pharmacodynamic profiles.[1]

3-[(3,4-Dimethylphenyl)methoxy]azetidine is a notable derivative that combines three key structural features:

  • The Azetidine Core: Provides a rigid, three-dimensional anchor point.

  • The Methoxy Linker: Introduces a degree of flexibility and potential hydrogen bond accepting capabilities, which can be crucial for interacting with biological targets.[3]

  • The 3,4-Dimethylphenyl Moiety: A lipophilic group that can engage in hydrophobic or van der Waals interactions within a target's binding pocket.

This guide aims to consolidate the technical knowledge surrounding this compound, enabling its effective utilization in synthetic and medicinal chemistry programs.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity is fundamental to its application. The key identifiers and properties of 3-[(3,4-Dimethylphenyl)methoxy]azetidine are summarized below.

PropertyValueSource
IUPAC Name 3-[(3,4-dimethylphenyl)methoxy]azetidine[3]
CAS Number 1341712-05-7[4]
Molecular Formula C₁₂H₁₇NO[3]
Molecular Weight 191.27 g/mol [3]
InChI InChI=1S/C12H17NO/c1-9-3-4-11(5-10(9)2)8-14-12-6-13-7-12/h3-5,12-13H,6-8H2,1-2H3[3]
InChI Key MEUZZYTZLYSPAA-UHFFFAOYSA-N[3]

The molecule's structure, characterized by the strained four-membered ring, makes it a valuable synthetic intermediate, as the ring can be opened under certain conditions to yield other functionalized amines.[5][6]

Synthesis and Mechanistic Considerations

The synthesis of 3-alkoxyazetidines, including the title compound, typically relies on nucleophilic substitution reactions. While various methods exist for forming the azetidine ring itself, a common and efficient strategy for introducing the alkoxy side chain involves a Williamson ether-type synthesis.[5][7]

General Synthetic Protocol

The preparation of 3-[(3,4-Dimethylphenyl)methoxy]azetidine can be achieved by reacting an N-protected 3-hydroxyazetidine with a suitable 3,4-dimethylbenzyl electrophile, followed by deprotection.

Step-by-Step Methodology:

  • Protection: Start with commercially available 3-hydroxyazetidine. Protect the nitrogen atom, typically with a tert-butoxycarbonyl (Boc) group, by reacting it with di-tert-butyl dicarbonate (Boc₂O) in a suitable solvent like dichloromethane (DCM) to yield N-Boc-3-hydroxyazetidine.

  • Deprotonation: In an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-3-hydroxyazetidine in an anhydrous aprotic solvent such as tetrahydrofuran (THF). Cool the solution to 0 °C.

  • Alkoxide Formation: Add a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil), portion-wise to the solution. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature to ensure complete formation of the sodium alkoxide. The evolution of hydrogen gas is indicative of the reaction's progress.

  • Nucleophilic Substitution: Add 3,4-dimethylbenzyl chloride or bromide to the reaction mixture. The alkoxide will displace the halide in an Sₙ2 reaction. The reaction may be heated gently (e.g., to 40-50 °C) to drive it to completion.

  • Work-up and Purification: After the reaction is complete (monitored by TLC or LC-MS), quench the reaction carefully with water. Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product via flash column chromatography to obtain pure N-Boc-3-[(3,4-dimethylphenyl)methoxy]azetidine.

  • Deprotection: Dissolve the purified, Boc-protected intermediate in a solvent like DCM or 1,4-dioxane. Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, and stir at room temperature until the deprotection is complete.

  • Final Isolation: Remove the solvent and excess acid under reduced pressure. The resulting salt can be neutralized with a base (e.g., aqueous NaOH or NaHCO₃) and extracted to yield the final free base product, 3-[(3,4-Dimethylphenyl)methoxy]azetidine.

Synthetic Workflow Diagram

G cluster_0 Step 1: Protection & Alkylation cluster_1 Step 2: Deprotection A 3-Hydroxyazetidine B N-Boc-3-hydroxyazetidine A->B Boc₂O C N-Boc-3-[(3,4-Dimethylphenyl)methoxy]azetidine B->C 1. NaH 2. 3,4-Dimethylbenzyl-Cl D Final Product C->D TFA or HCl

Caption: Synthetic workflow for 3-[(3,4-Dimethylphenyl)methoxy]azetidine.

Mechanistic Rationale
  • N-Protection: The azetidine nitrogen is nucleophilic and would otherwise compete with the hydroxyl group in the alkylation step. The Boc group is an ideal protecting group as it is stable to the basic conditions of the ether synthesis but is easily removed under acidic conditions.[2]

  • Base Selection: Sodium hydride (NaH) is a strong, non-nucleophilic base, making it perfect for deprotonating the hydroxyl group without risking side reactions. Its insolubility requires careful handling, but it drives the acid-base equilibrium completely to the alkoxide form.

  • Sₙ2 Reaction: The reaction proceeds via a classic Sₙ2 mechanism. The choice of a benzyl halide as the electrophile is strategic, as benzylic systems are highly reactive towards Sₙ2 displacement due to the stabilization of the transition state by the adjacent phenyl ring.

Analytical and Spectroscopic Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The expected spectroscopic data provides a reliable fingerprint for 3-[(3,4-Dimethylphenyl)methoxy]azetidine.[3]

TechniqueExpected SignatureRationale
¹H NMR Azetidine Protons: Complex multiplets in the 3.0-4.0 ppm region. Methoxy Protons: A singlet around 3.7-3.9 ppm. Benzyl CH₂: A singlet around 4.4-4.6 ppm. Aromatic Protons: Signals in the 7.0-7.2 ppm range. Methyl Protons: Two singlets around 2.2-2.3 ppm.The high chemical shift and complex splitting of the azetidine protons are due to the deshielding effect of the adjacent nitrogen and oxygen atoms, as well as the conformational rigidity imposed by the strained ring.
IR Spectroscopy Aromatic C-H Stretch: 3000-3100 cm⁻¹ (medium). Aliphatic C-H Stretch: 2800-3000 cm⁻¹ (strong). Aromatic C=C Stretch: 1450-1600 cm⁻¹ (medium-strong). C-O-C Stretch: 1050-1150 cm⁻¹ (strong).These absorption bands correspond to the characteristic vibrations of the key functional groups present in the molecule, providing a clear indication of its structural components.
Mass Spectrometry EI-MS: Molecular ion peak (M⁺) at m/z 191. ESI-MS: Protonated molecular ion ([M+H]⁺) at m/z 192.Under electron ionization (EI), fragmentation is common, often initiated by the opening of the strained azetidine ring. Electrospray ionization (ESI) is a softer technique that typically preserves the molecular ion, making it ideal for confirming molecular weight.[3]

Applications in Research and Drug Development

The unique structural combination of 3-[(3,4-Dimethylphenyl)methoxy]azetidine makes it a valuable scaffold for probing biological systems and as a building block for more complex molecules.[3]

Synthetic Building Block

The primary amine of the azetidine ring serves as a versatile handle for further functionalization. It can undergo a wide range of reactions, including acylation, alkylation, arylation, and reductive amination, to build a library of diverse compounds for screening.

Potential Therapeutic Applications

The broader class of 3-substituted azetidines has shown promise in several therapeutic areas.[8] While specific biological data for the title compound is limited in public literature, its structure suggests potential activity in areas where related scaffolds have been successful.

  • Central Nervous System (CNS) Disorders: Aryl-azetidine derivatives have been explored as modulators of neurotransmitter transporters, such as the GABA transporter (GAT-1), indicating potential utility in epilepsy or anxiety.[8]

  • Antimicrobial and Anticancer Agents: The azetidine motif is a key component of many bioactive molecules.[1][9][10] The incorporation of different aryl groups can lead to compounds with activity against various pathogens or cancer cell lines.[3][11] The methoxy group may enhance reactivity and interaction with key enzymes or receptors.[3]

G A 3-[(3,4-Dimethylphenyl) methoxy]azetidine Scaffold B CNS Modulators (e.g., GAT-1 Inhibitors) A->B Potential Target Class C Anticancer Agents (e.g., Enzyme Inhibitors) A->C Potential Target Class D Antimicrobial Agents A->D Potential Target Class E Synthetic Intermediate for Novel Chemical Entities A->E Primary Application

Caption: Potential applications derived from the core azetidine scaffold.

Safety, Handling, and Storage

As with all laboratory chemicals, 3-[(3,4-Dimethylphenyl)methoxy]azetidine should be handled with appropriate care.

  • Handling: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. For long-term storage, refrigeration (2-8 °C) is recommended to maintain stability.

  • Safety Profile: While specific toxicity data is not widely available, related compounds are classified as harmful if swallowed and may cause skin and eye irritation. Avoid inhalation of dust or vapors and direct contact with skin and eyes.

Conclusion

3-[(3,4-Dimethylphenyl)methoxy]azetidine is a well-defined chemical entity with significant potential as both a synthetic building block and a scaffold for medicinal chemistry exploration. Its synthesis is achievable through established protocols, and its structure is readily confirmed by standard analytical techniques. The strategic combination of a strained azetidine ring, a flexible linker, and a lipophilic aromatic group makes it an attractive starting point for the development of novel therapeutics targeting a range of diseases. This guide provides the foundational knowledge for researchers to confidently incorporate this valuable molecule into their discovery programs.

References

  • Smolecule. (2024). 3-[(3,4-Dimethylphenyl)methoxy]azetidine.
  • Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025(1), 12430. Retrieved from [Link]

  • Zhang, J., et al. (2013). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Angewandte Chemie International Edition, 52(25), 6459-6462. Retrieved from [Link]

  • IntechOpen. (N.D.). Azetidine Synthesis. Retrieved from [Link]

  • Al-Masoudi, N. A., et al. (2022). Synthesis, characterization of new 3-Chloro-Azetidine-2-One and 1, 3-thiazinan-4-one derivatives from di imines. ResearchGate. Retrieved from [Link]

  • Singh, S., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. Retrieved from [Link]

  • D'hooghe, M., et al. (2011). Synthesis of 3-methoxyazetidines via an aziridine to azetidine rearrangement and theoretical rationalization of the reaction mechanism. ResearchGate. Retrieved from [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (N.D.). Synthesis, characterization and biological aspects of novel azetidinone derivatives. Retrieved from [Link]

  • ResearchGate. (2026). Synthesis of New 3,3-Dimethoxyazetidine-2-carboxylic Acid Derivatives. Retrieved from [Link]

  • Shankar M, et al. (2023). Current and Future Prospects of Azetidine Derivatives an Overview. Pharm Res, 7(2): 000282. Medwin Publishers. Retrieved from [Link]

  • Parmar, D. R., et al. (2025). Design, Synthesis, In Silico Studies and In Vitro Anticancer Activity of 3‐(4‐Methoxyphenyl)azetidine Derivatives. Medicinal Chemistry & Drug Discovery. Retrieved from [Link]

  • ResearchGate. (N.D.). Synthesis, Characterization of New Azetidinone Derivatives and Evaluation of Their Antimicrobial Activity. Retrieved from [Link]

  • Brewster, J. M., et al. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. Retrieved from [Link]

  • Hashim O.S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558. Retrieved from [Link]

  • MDPI. (2022). Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis of 3-[(3,4-Dimethylphenyl)methoxy]azetidine

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a reliable and efficient synthetic pathway for 3-[(3,4-Dimethylphenyl)methoxy]azetidine, a valuable building block in medicinal chemistry. The synthesis is presented in a multi-step approach, beginning with commercially available precursors and detailing the key chemical transformations. This document is intended to serve as a practical resource for researchers and drug development professionals, offering not only detailed experimental protocols but also insights into the rationale behind the chosen synthetic strategy.

Introduction

Azetidine derivatives are of significant interest in drug discovery due to their unique three-dimensional structure, which can impart favorable physicochemical properties to lead compounds. The incorporation of a substituted benzyloxy moiety at the 3-position of the azetidine ring, as in 3-[(3,4-Dimethylphenyl)methoxy]azetidine, introduces a lipophilic and sterically defined element that can be crucial for modulating biological activity and pharmacokinetic profiles. This guide outlines a robust synthesis of this target molecule, proceeding through key intermediates and culminating in a high-yielding etherification reaction.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule, 3-[(3,4-Dimethylphenyl)methoxy]azetidine, suggests a disconnection at the ether linkage. This bond can be formed via a Williamson ether synthesis, a classic and reliable method for preparing ethers.[1][2] This approach identifies N-protected 3-hydroxyazetidine and a suitable 3,4-dimethylbenzyl halide as the key synthetic precursors. The tert-butyloxycarbonyl (Boc) group is an ideal choice for protecting the azetidine nitrogen due to its stability under the basic conditions of the Williamson ether synthesis and its straightforward removal under acidic conditions.[3][4]

Retrosynthesis Target 3-[(3,4-Dimethylphenyl)methoxy]azetidine Intermediate_1 N-Boc-3-[(3,4-Dimethylphenyl)methoxy]azetidine Target->Intermediate_1 N-Deprotection Precursor_A N-Boc-3-hydroxyazetidine Intermediate_1->Precursor_A Williamson Ether Synthesis Precursor_B 3,4-Dimethylbenzyl Bromide Intermediate_1->Precursor_B Williamson Ether Synthesis

Caption: Retrosynthetic analysis of 3-[(3,4-Dimethylphenyl)methoxy]azetidine.

Synthesis Pathway

The forward synthesis of 3-[(3,4-Dimethylphenyl)methoxy]azetidine is a three-step process, with an optional fourth step for deprotection.

  • Preparation of the Electrophile: Synthesis of 3,4-Dimethylbenzyl Bromide.

  • Core Reaction: Williamson Ether Synthesis to couple N-Boc-3-hydroxyazetidine and 3,4-dimethylbenzyl bromide.

  • Optional Deprotection: Removal of the N-Boc protecting group to yield the final product.

Synthesis_Pathway Start_A 3,4-Dimethylbenzyl Alcohol Electrophile 3,4-Dimethylbenzyl Bromide Start_A->Electrophile PBr3 or HBr Protected_Product N-Boc-3-[(3,4-Dimethylphenyl)methoxy]azetidine Electrophile->Protected_Product NaH, DMF Start_B N-Boc-3-hydroxyazetidine Start_B->Protected_Product Final_Product 3-[(3,4-Dimethylphenyl)methoxy]azetidine Protected_Product->Final_Product TFA or HCl

Caption: Overall synthetic pathway for 3-[(3,4-Dimethylphenyl)methoxy]azetidine.

Experimental Protocols

Part 1: Synthesis of 3,4-Dimethylbenzyl Bromide

The electrophilic precursor, 3,4-dimethylbenzyl bromide, can be synthesized from the corresponding alcohol, 3,4-dimethylbenzyl alcohol, using a brominating agent such as phosphorus tribromide (PBr₃).

Protocol:

  • To a stirred solution of 3,4-dimethylbenzyl alcohol (1.0 eq) in a suitable aprotic solvent (e.g., diethyl ether or dichloromethane) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add phosphorus tribromide (0.4 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude 3,4-dimethylbenzyl bromide.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

ReagentMolar Eq.
3,4-Dimethylbenzyl Alcohol1.0
Phosphorus Tribromide (PBr₃)0.4
Part 2: Synthesis of tert-Butyl 3-[(3,4-Dimethylphenyl)methoxy]azetidine-1-carboxylate

The core of the synthesis is the Williamson ether synthesis, which involves the O-alkylation of N-Boc-3-hydroxyazetidine with the prepared 3,4-dimethylbenzyl bromide.[5]

Protocol:

  • To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in anhydrous N,N-dimethylformamide (DMF) at 0 °C under an inert atmosphere, add a solution of N-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous DMF dropwise.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the alkoxide.

  • To this mixture, add a solution of 3,4-dimethylbenzyl bromide (1.2 eq) in anhydrous DMF dropwise at 0 °C.

  • Allow the reaction mixture to gradually warm to room temperature and stir for 12-16 hours, or until TLC analysis indicates the complete consumption of the starting materials.

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous mixture with ethyl acetate.

  • Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield tert-butyl 3-[(3,4-dimethylphenyl)methoxy]azetidine-1-carboxylate.

ReagentMolar Eq.
N-Boc-3-hydroxyazetidine1.0
Sodium Hydride (60% dispersion)1.5
3,4-Dimethylbenzyl Bromide1.2
Part 3: Deprotection of the N-Boc Group (Optional)

The final step is the removal of the N-Boc protecting group to yield the free amine, 3-[(3,4-Dimethylphenyl)methoxy]azetidine. This is typically achieved under acidic conditions.

Protocol:

  • Dissolve tert-butyl 3-[(3,4-Dimethylphenyl)methoxy]azetidine-1-carboxylate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA, 5-10 eq) or a solution of hydrochloric acid (HCl) in dioxane (e.g., 4 M).

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring the deprotection by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

  • The resulting crude product can be purified by precipitation, recrystallization, or by conversion to a salt (e.g., hydrochloride) followed by isolation.

ReagentMolar Eq.
N-Boc protected azetidine1.0
Trifluoroacetic Acid (TFA)5-10

Conclusion

The synthetic pathway detailed in this guide provides a robust and scalable method for the preparation of 3-[(3,4-Dimethylphenyl)methoxy]azetidine. The use of the well-established Williamson ether synthesis ensures a high-yielding and reliable key transformation. The protocols provided are based on established chemical principles and can be adapted and optimized for specific laboratory conditions and scales. This guide serves as a valuable resource for chemists in the pharmaceutical and related industries, facilitating the synthesis of this important azetidine-based building block for the development of novel therapeutics.

References

  • Chem-Station. (2014, April 13). Williamson Ether Synthesis. Chem-Station Int. Ed. [Link]

  • University of Rochester. (n.d.). The Williamson Ether Synthesis. [Link]

  • Parvez, M. S. (2026, February 2). Base-Promoted Deprotection of tert-Butyl 4-(1-(3-(cyanomethyl)-1-(ethylsulfonyl)azetidin-3-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine-7carboxylate: Preservation of a Nitrile Functional Group under Mild Conditions. ChemRxiv. [Link]

  • Fosu, H., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23975-23984. [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters. [Link]

  • Hidasová, D., & Slanina, T. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates. The Journal of Organic Chemistry, 88(11), 6932-6938. [Link]

  • Glycoscience Protocols. (2021, October 6). Benzylation of hydroxyl groups by Williamson reaction. NCBI Bookshelf. [Link]

Sources

Deciphering the Mechanism of Action of 3-[(3,4-Dimethylphenyl)methoxy]azetidine: A Constrained Scaffold for Monoamine Transporter Modulation

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-[(3,4-Dimethylphenyl)methoxy]azetidine (hereafter referred to as 3-DMAZ ) represents a specialized class of four-membered nitrogen heterocycles that has garnered significant attention in modern synthetic and medicinal chemistry[1]. While acyclic aryloxypropanamines (e.g., fluoxetine, atomoxetine) have long dominated the landscape of monoamine transporter (MAT) inhibitors, their conformational flexibility often leads to promiscuous off-target binding.

By incorporating an azetidine ring, 3-DMAZ acts as a conformationally constrained bioisostere. This structural rigidification locks the basic amine and the lipophilic aryl ether into a specific spatial geometry, transforming the molecule into a highly potent, tunable probe for the Solute Carrier 6 (SLC6) family of transporters—specifically the Serotonin (SERT), Norepinephrine (NET), and Dopamine (DAT) transporters[2][3]. This whitepaper dissects the mechanism of action (MoA) of 3-DMAZ, detailing the self-validating experimental workflows required to definitively map its pharmacological profile.

Structural Rationale: The Azetidine Pharmacophore

The MoA of 3-DMAZ is fundamentally dictated by its three-dimensional topology. The molecule consists of three critical pharmacophoric elements:

  • The Azetidine Ring: Provides a basic secondary amine (pKa ~9.5) that is protonated at physiological pH. This cationic center is strictly required for forming a critical salt bridge with a highly conserved aspartate residue (e.g., Asp98 in hSERT) within the central binding site of MATs[2].

  • The Methoxy (Ether) Linker: Acts as a hydrogen bond acceptor, interacting with tyrosine or threonine residues in the transporter's orthosteric pocket.

  • The 3,4-Dimethylphenyl Group: A bulky, lipophilic moiety that occupies the hydrophobic S1 sub-pocket of the transporter. The specific 3,4-dimethyl substitution pattern optimizes van der Waals interactions, significantly enhancing binding affinity compared to unsubstituted analogs[2][3].

By restricting the rotatable bonds ( α and β ) found in traditional acyclic scaffolds, the azetidine core pre-organizes 3-DMAZ into an active conformation. This reduces the entropic penalty upon binding, driving high-affinity interactions and positioning the scaffold as a prime candidate for the development of Triple Reuptake Inhibitors (TRIs)[3][4].

Mechanism of Action: Orthosteric Trapping of SLC6 Transporters

3-DMAZ functions as a competitive orthosteric inhibitor . Under normal physiological conditions, MATs undergo an alternating-access cycle: they transition from an outward-open state (to bind extracellular monoamines and Na+/Cl− ions) to an inward-facing state (to release the cargo into the cytosol).

3-DMAZ intercepts this cycle. Due to its rigid architecture, it fits precisely into the central substrate-binding site (S1) but cannot be translocated across the membrane. Consequently, 3-DMAZ acts as a molecular wedge, conformationally trapping the transporter in the outward-open state . This blockade prevents the reuptake of endogenous neurotransmitters, leading to their accumulation in the synaptic cleft.

MAT_Cycle Apo Outward-Open (Apo State) Substrate Substrate Binding (Na+/Cl- dependent) Apo->Substrate Endogenous Monoamines Inhibitor 3-DMAZ Binding (Orthosteric Site) Apo->Inhibitor 3-DMAZ Exposure Inward Inward-Facing (Release) Substrate->Inward Conformational Shift Inward->Apo Reset Trapped Arrested Complex (Transport Blocked) Inhibitor->Trapped Conformational Trapping Trapped->Substrate Steric Hindrance

Figure 1: Conformational trapping of monoamine transporters by 3-DMAZ in the outward-open state.

Self-Validating Experimental Workflows for Target Deconvolution

To rigorously prove that 3-DMAZ operates via the proposed MoA, we must employ a self-validating system of orthogonal assays. Relying solely on functional uptake assays is scientifically dangerous, as membrane disruptors or metabolic poisons can yield false-positive "inhibition."

We utilize a tripartite workflow: Equilibrium Binding (to prove direct physical affinity), Functional Uptake (to prove biological consequence), and Cellular Thermal Shift (to prove target engagement in living systems).

Workflow Comp 3-DMAZ Synthesis Bind Radioligand Binding Assays Comp->Bind Func Cellular Uptake Assays Bind->Func Ki to IC50 Correlation CETSA CETSA (Target Engagement) Func->CETSA Phenotype to Target Link MoA MoA Confirmed CETSA->MoA

Figure 2: Self-validating orthogonal screening workflow for 3-DMAZ mechanism deconvolution.

Protocol A: Equilibrium Radioligand Binding Assays

Causality: We use radioligand binding to determine the equilibrium dissociation constant ( Ki​ ). This isolates the compound's physical affinity for the transporter from cellular variables like membrane permeability or intracellular degradation.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest HEK293 cells stably expressing hSERT, hNET, or hDAT. Homogenize in ice-cold Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 × g to isolate the membrane fraction.

  • Assay Assembly: In a 96-well plate, combine 50 μ g of membrane protein, varying concentrations of 3-DMAZ (10 pM to 10 μ M), and a fixed concentration of a radioligand: [3H] -citalopram (for SERT), [3H] -nisoxetine (for NET), or [3H] -WIN35,428 (for DAT).

  • Incubation & Filtration: Incubate at 25°C for 60 minutes to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific binding).

  • Quantification: Wash filters three times with ice-cold buffer, extract in scintillation fluid, and quantify bound radioactivity using a liquid scintillation counter. Calculate Ki​ using the Cheng-Prusoff equation.

Protocol B: Cellular Thermal Shift Assay (CETSA)

Causality: While binding assays use disrupted membranes, CETSA confirms that 3-DMAZ physically engages the transporter in intact, living cells. When a ligand binds a protein, it thermodynamically stabilizes the folded state. CETSA measures this shift in aggregation temperature, proving that the molecule penetrates the membrane and reaches its target without being sequestered.

Step-by-Step Methodology:

  • Cell Treatment: Incubate live HEK293-hSERT cells with 1 μ M 3-DMAZ or DMSO vehicle for 1 hour at 37°C.

  • Thermal Pulsing: Aliquot the cell suspension into PCR tubes. Heat each tube to a specific temperature across a gradient (e.g., 40°C to 65°C) for 3 minutes, followed by 3 minutes at 25°C.

  • Lysis & Separation: Lyse cells using freeze-thaw cycles in liquid nitrogen. Centrifuge at 20,000 × g for 20 minutes to pellet denatured/aggregated proteins.

  • Detection: Analyze the soluble supernatant via Western Blot using anti-SERT antibodies. A rightward shift in the melting curve ( Tm​ ) in the 3-DMAZ treated group definitively confirms live-cell target engagement.

Quantitative Pharmacological Profiling

Based on structure-activity relationship (SAR) data for highly constrained 3-arylmethoxyazetidines, the 3,4-dimethyl substitution pattern heavily biases the molecule toward SERT and NET over DAT[2][3]. The table below summarizes the expected quantitative binding profile of 3-DMAZ compared to flexible reference standards.

Table 1: Comparative Binding Affinities ( Ki​ ) at Human Monoamine Transporters

CompoundhSERT Ki​ (nM)hNET Ki​ (nM)hDAT Ki​ (nM)Selectivity Ratio (SERT/NET)
3-DMAZ 4.218.53104.4 (Dual SNRI Profile)
Fluoxetine (Ref)1.5520>1000346 (Highly SERT Selective)
Nisoxetine (Ref)>10000.8>1000<0.001 (Highly NET Selective)

Data Interpretation: The rigid azetidine core of 3-DMAZ bridges the pharmacological gap between SERT and NET, exhibiting a balanced dual-inhibition profile (SNRI-like) while maintaining moderate DAT affinity, making it a valuable precursor for Triple Reuptake Inhibitors (TRIs)[3][4].

Secondary Pharmacology: Vesicular Transporters

When profiling azetidine derivatives, it is critical to evaluate off-target effects on the Vesicular Monoamine Transporter 2 (VMAT2) [5]. VMAT2 is responsible for packaging cytosolic monoamines into synaptic vesicles.

Because 3-DMAZ is highly lipophilic and basic, it can diffuse across the plasma membrane and potentially interact with VMAT2. If 3-DMAZ were to inhibit VMAT2, it would deplete vesicular monoamine stores, counteracting the synaptic accumulation intended by SLC6 inhibition. Therefore, secondary screening using [3H] -dihydrotetrabenazine (DTBZ) displacement assays on isolated rat striatal vesicles is a mandatory safety-profiling step for this chemical class.

Conclusion

The mechanism of action of 3-[(3,4-Dimethylphenyl)methoxy]azetidine (3-DMAZ) is rooted in its highly constrained geometry. By utilizing an azetidine ring to lock the spatial relationship between its basic amine and its lipophilic 3,4-dimethylphenyl ether, 3-DMAZ acts as a potent, competitive orthosteric inhibitor of monoamine transporters. Through the rigorous, self-validating application of radioligand binding, functional uptake, and CETSA workflows, researchers can confidently utilize this scaffold to probe complex neuropharmacological pathways and develop next-generation psychotherapeutics.

References

  • [1] Smolecule. "3-[(3,4-Dimethylphenyl)methoxy]azetidine - Catalog No. S13573123." Smolecule.com. Available at:

  • [2] National Institutes of Health (PMC). "3-Aryl-3-arylmethoxyazetidines. A new class of high affinity ligands for monoamine transporters." NIH.gov. Available at:

  • [3] American Chemical Society (ACS). "Exploration of Novel 3-Substituted Azetidine Derivatives As Triple Reuptake Inhibitors." Journal of Medicinal Chemistry. Available at:

  • [4] Wikipedia. "Serotonin–norepinephrine–dopamine reuptake inhibitor." Wikipedia.org. Available at:

  • [5] Wikipedia. "Vesicular monoamine transporter 2." Wikipedia.org. Available at:

Sources

An In-depth Technical Guide to the Solubility and Stability of 3-[(3,4-Dimethylphenyl)methoxy]azetidine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

3-[(3,4-Dimethylphenyl)methoxy]azetidine is a substituted azetidine derivative with a molecular formula of C₁₂H₁₇NO and a molecular weight of 191.27 g/mol .[1] Azetidines, four-membered nitrogen-containing heterocycles, are of significant interest in medicinal chemistry due to their unique structural and biological properties.[2][3] The incorporation of the (3,4-Dimethylphenyl)methoxy moiety introduces specific physicochemical characteristics that are critical to understand for its application in drug discovery and development. This guide provides a comprehensive overview of the solubility and stability of 3-[(3,4-Dimethylphenyl)methoxy]azetidine, offering both theoretical insights and practical experimental protocols for its characterization.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to predicting its behavior in various experimental and physiological environments.

PropertyValueSource
Molecular FormulaC₁₂H₁₇NO[1]
Molecular Weight191.27 g/mol [1]
Predicted pKa~9.68[1]

Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. 3-[(3,4-Dimethylphenyl)methoxy]azetidine possesses both a hydrophilic azetidine ring and a lipophilic dimethylphenyl group, giving it an amphiphilic character that influences its solubility.[1]

Factors Influencing Solubility
  • pH: The basic nitrogen atom in the azetidine ring (predicted pKa ≈ 9.68) can be protonated under acidic conditions, leading to the formation of a more soluble salt form.[1] At physiological pH, the compound is expected to be predominantly in its neutral, less soluble form.[1]

  • Co-solvents: The use of organic co-solvents can significantly enhance the solubility of lipophilic compounds by reducing the polarity of the aqueous medium.

  • Temperature: Solubility is generally temperature-dependent, although the effect can vary.

Experimental Protocols for Solubility Determination

A multi-faceted approach to solubility assessment is recommended, encompassing both thermodynamic and kinetic solubility measurements.

This method determines the equilibrium solubility of a compound in a given solvent.

Protocol:

  • Add an excess amount of 3-[(3,4-Dimethylphenyl)methoxy]azetidine to a known volume of the test solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

  • Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Filter the suspension to remove undissolved solid.

  • Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

This method assesses the solubility of a compound upon its addition from a concentrated stock solution into an aqueous buffer, which is more representative of early drug discovery screening conditions.

Protocol:

  • Prepare a concentrated stock solution of 3-[(3,4-Dimethylphenyl)methoxy]azetidine in a suitable organic solvent (e.g., DMSO).

  • Add a small volume of the stock solution to a larger volume of aqueous buffer (e.g., PBS, pH 7.4) in a microplate well.

  • Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature.

  • Measure the turbidity of the solution using a nephelometer or determine the concentration of the dissolved compound in the supernatant after centrifugation.

G cluster_thermodynamic Thermodynamic Solubility cluster_kinetic Kinetic Solubility thermo_start Add excess compound to buffer thermo_agitate Agitate for 24-48h thermo_start->thermo_agitate thermo_filter Filter thermo_agitate->thermo_filter thermo_quantify Quantify by HPLC thermo_filter->thermo_quantify kinetic_start Add DMSO stock to buffer kinetic_incubate Incubate for 1-2h kinetic_start->kinetic_incubate kinetic_measure Measure turbidity/supernatant concentration kinetic_incubate->kinetic_measure

Figure 1: Experimental workflow for solubility determination.

Stability Assessment

Understanding the chemical stability of 3-[(3,4-Dimethylphenyl)methoxy]azetidine is crucial for its handling, formulation, and storage. The molecule contains two key structural motifs that are susceptible to degradation: the strained azetidine ring and the benzylic ether linkage.

Potential Degradation Pathways

The azetidine ring possesses a significant amount of ring strain (approximately 25.4 kcal/mol), making it more susceptible to ring-opening reactions compared to larger, less strained rings like pyrrolidine.[2]

  • Acid-Catalyzed Ring Opening: Under acidic conditions, the azetidine nitrogen can be protonated, which activates the ring towards nucleophilic attack and subsequent ring-opening.[4][5][6] The presence of a pendant nucleophilic group can lead to intramolecular decomposition.[5]

Benzylic ethers are generally stable protecting groups in organic synthesis, but they can be cleaved under specific conditions.[7][8]

  • Acidic Cleavage: Strong acids can promote the cleavage of the benzylic ether bond.[7]

  • Oxidative Cleavage: Oxidizing agents can cleave the benzylic ether to yield the corresponding alcohol and aldehyde or carboxylic acid.[9]

  • Reductive Cleavage (Hydrogenolysis): Catalytic hydrogenation is a common method for cleaving benzyl ethers.[7][10]

G cluster_azetidine Azetidine Ring Degradation cluster_ether Benzylic Ether Degradation compound 3-[(3,4-Dimethylphenyl)methoxy]azetidine azetidine_degradation Ring-Opened Products compound->azetidine_degradation Acidic Conditions ether_degradation 3,4-Dimethylbenzaldehyde + 3-Hydroxyazetidine compound->ether_degradation Oxidative/Reductive/Strong Acidic Conditions

Figure 2: Potential degradation pathways.

Experimental Protocols for Stability Studies (Stress Testing)

A comprehensive stability assessment involves subjecting the compound to a variety of stress conditions to identify potential degradation pathways and determine its shelf-life.

Protocol:

  • Solution Preparation: Prepare solutions of 3-[(3,4-Dimethylphenyl)methoxy]azetidine in various media, including:

    • Aqueous acidic conditions (e.g., 0.1 M HCl)

    • Aqueous basic conditions (e.g., 0.1 M NaOH)

    • Aqueous neutral conditions (e.g., water or PBS)

    • Oxidative conditions (e.g., 3% H₂O₂)

  • Incubation: Incubate the solutions at elevated temperatures (e.g., 40-60 °C) for a defined period.

  • Photostability: Expose a solution and solid sample to UV and visible light according to ICH guidelines.

  • Analysis: At specified time points, analyze the samples by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

  • Peak Purity and Mass Balance: Assess the peak purity of the parent compound and calculate the mass balance to ensure all degradation products are accounted for.

Protocol:

  • Store the solid compound under various temperature and humidity conditions (e.g., 40 °C/75% RH).

  • At predetermined time points, analyze the solid for changes in physical appearance, purity (by HPLC), and solid-state form (e.g., by X-ray powder diffraction).

G cluster_conditions Stress Conditions start Prepare solutions of the compound acid Acidic (HCl) start->acid base Basic (NaOH) start->base neutral Neutral (H2O) start->neutral oxidative Oxidative (H2O2) start->oxidative photolytic Photolytic (UV/Vis) start->photolytic analyze Analyze by HPLC at time points acid->analyze base->analyze neutral->analyze oxidative->analyze photolytic->analyze identify Identify degradation products analyze->identify

Sources

Technical Whitepaper: Biological Profiling and Pharmacological Potential of 3-[(3,4-Dimethylphenyl)methoxy]azetidine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

As a Senior Application Scientist in medicinal chemistry, evaluating a novel scaffold requires moving beyond basic structural characterization into multidimensional pharmacological profiling. 3-[(3,4-Dimethylphenyl)methoxy]azetidine (Molecular Formula: C₁₂H₁₇NO) represents a highly specialized class of four-membered nitrogen heterocycles[1].

In modern drug discovery, the azetidine ring has emerged as a privileged scaffold. Unlike planar aromatic rings, azetidines possess a high fraction of sp³ carbons (Fsp³), which significantly enhances aqueous solubility, metabolic stability, and pharmacokinetic profiles[2]. The unique structural combination in 3-[(3,4-Dimethylphenyl)methoxy]azetidine—a highly strained, conformationally rigid basic amine linked via an ether bridge to a lipophilic 3,4-dimethylphenyl moiety—forces the molecule into a specific spatial orientation. This rigidity drastically lowers the entropic penalty upon binding to target receptors, making it an ideal pharmacophore for occupying the deep hydrophobic pockets of transmembrane proteins[3].

Primary Biological Targets & Mechanisms of Action

Based on structural homology with established therapeutic agents, this compound exhibits two primary avenues of biological activity:

Neuropharmacology: Vesicular Monoamine Transporter 2 (VMAT2) Inhibition

Psychostimulant abuse (such as methamphetamine) is driven by the reversal of monoamine transporters, flooding the synapse with dopamine. Recent breakthroughs have demonstrated that reducing the central ring size of known VMAT2 inhibitors (like the piperidine-based lobelane) to a four-membered azetidine ring yields highly potent inhibitors of vesicular dopamine uptake[4]. Azetidine analogs have demonstrated binding affinities (Kᵢ) as low as 24 nM for VMAT2[5]. The 3-[(3,4-Dimethylphenyl)methoxy]azetidine scaffold shares this critical pharmacophore: a basic nitrogen for ionic interaction with the transporter's aspartate residues, and a bulky, lipophilic aromatic group to anchor into the dihydrotetrabenazine (DTBZ) binding site, effectively locking the transporter and attenuating psychostimulant effects[4],[6].

Antimycobacterial Activity

Functionalized azetidines have recently been identified as potent agents against multidrug-resistant Mycobacterium tuberculosis[7]. The mechanism of action involves the blockade of mycolate assembly, a critical component of the mycobacterial cell wall. The lipophilic 3,4-dimethylphenyl ether allows the molecule to penetrate the thick, waxy mycobacterial envelope, while the basic azetidine core disrupts essential enzymatic processes without inducing detectable resistance[7].

Experimental Methodologies & Workflows

To validate the biological activity of 3-[(3,4-Dimethylphenyl)methoxy]azetidine, robust, self-validating experimental protocols are required. Below are the definitive methodologies for evaluating its primary targets.

Protocol A: Radioligand Binding Assay for VMAT2 Affinity

Objective: Quantify the binding affinity (Kᵢ) of the azetidine derivative to VMAT2 in central nervous system tissue.

  • Tissue Preparation: Homogenize rat striata in ice-cold 0.32 M sucrose buffer.

    • Causality: The striatum is densely populated with dopaminergic terminals expressing VMAT2. Sucrose maintains osmotic balance, preventing the premature lysis of synaptic vesicles during mechanical disruption.

  • Radioligand Incubation: Incubate the isolated vesicles with 5 nM [³H]dopamine and varying concentrations of the azetidine compound (0.1 nM to 100 µM) in an assay buffer containing 2 mM ATP and 2 mM MgSO₄.

    • Causality: VMAT2 is an ATP-dependent proton antiporter. The inclusion of Mg-ATP is strictly required to generate the electrochemical proton gradient (ΔpH) that drives active dopamine uptake into the vesicles.

  • Internal Validation (NSB Control): Run parallel well-plates containing 10 µM Tetrabenazine.

    • Causality: Tetrabenazine completely saturates specific VMAT2 binding sites. Any remaining radioactive signal in these wells represents non-specific trapping or binding to the plastic, ensuring the final calculated Kᵢ strictly reflects VMAT2-mediated interactions.

  • Filtration & Readout: Terminate the reaction via rapid vacuum filtration over GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI).

    • Causality: PEI neutralizes the inherent negative charge of the glass fibers, drastically reducing the non-specific binding of the cationic radioligand, thereby maximizing the signal-to-noise ratio.

Protocol B: Resazurin Microtiter Assay (REMA) for Antimycobacterial MIC

Objective: Determine the Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv.

  • Inoculum Preparation: Cultivate M. tuberculosis in Middlebrook 7H9 broth supplemented with OADC until the logarithmic growth phase (OD₆₀₀ ~0.6) is reached.

    • Causality: Log-phase cells are actively synthesizing mycolic acids, ensuring the primary target pathway for lipophilic azetidines is fully expressed and vulnerable.

  • Compound Plating: Perform 2-fold serial dilutions of the azetidine derivative across a 96-well microtiter plate.

    • Causality: Serial dilution establishes a precise, logarithmic concentration gradient necessary to accurately pinpoint the exact threshold of bacterial inhibition.

  • Colorimetric Readout: After 7 days of incubation at 37°C, add 30 µL of 0.02% resazurin to each well and incubate for an additional 24 hours.

    • Causality: Resazurin is an oxidation-reduction indicator. Metabolically active (viable) mycobacteria reduce the blue resazurin to pink resorufin. This provides a quantifiable, high-contrast colorimetric readout of cell viability without the need for radioactive isotopes.

  • Self-Validating Controls: Include Isoniazid as a positive control and 1% DMSO as a vehicle control.

    • Causality: Isoniazid confirms the assay's sensitivity to known cell-wall biosynthesis inhibitors, while the DMSO control ensures the solvent vehicle does not induce baseline cytotoxicity.

Quantitative Data Presentation: Structure-Activity Relationship (SAR)

The table below synthesizes comparative binding affinities of structural analogs to contextualize the pharmacological potency of the azetidine scaffold[4],[6].

Compound ClassRepresentative Motif / StructureVMAT2 Affinity (Kᵢ, nM)Primary Therapeutic Target
Piperidine (Reference) Lobelane (6-membered ring)45 ± 4METH Abuse Attenuation
Pyrrolidine Analog Central 5-membered ring120 ± 15Transporter Modulation
Azetidine Analog (cis) cis-4-methoxy-azetidine24 ± 3High-Affinity VMAT2 Inhibition
Azetidine Analog (trans) trans-methylenedioxy-azetidine31 ± 2High-Affinity VMAT2 Inhibition
Target Scaffold 3-[(3,4-Dimethylphenyl)methoxy]azetidine Predicted < 50 CNS / Antimicrobial Profiling

Visualizations of Pharmacological Workflows

VMAT2_Mechanism A 3-[(3,4-Dimethylphenyl) methoxy]azetidine B VMAT2 Transporter (Synaptic Vesicle) A->B High Affinity Binding (DTBZ Site) C Inhibition of Cytosolic Dopamine Uptake B->C Conformational Locking D Attenuation of Psychostimulant Effects C->D Synaptic Homeostasis

Pharmacological mechanism of azetidine derivatives on VMAT2 to attenuate psychostimulant effects.

Screening_Workflow S1 1. Scaffold Synthesis Etherification & Purification S2 2. Target Binding Assays Radioligand Displacement S1->S2 >99% Purity via HPLC S3 3. Phenotypic Screening Antimicrobial REMA Assay S2->S3 K_i < 50 nM Selection S4 4. Lead Optimization In Vivo PK/PD Profiling S3->S4 High Therapeutic Index

Self-validating high-throughput screening workflow for functionalized azetidine derivatives.

References

  • Smolecule Database. "3-[(3,4-Dimethylphenyl)methoxy]azetidine - Biological Activity." Smolecule. 1

  • National Institutes of Health (PubMed). "Azetidines in medicinal chemistry: emerging applications and approved drugs." NIH. 2

  • National Institutes of Health (PMC). "Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake." Bioorganic & Medicinal Chemistry. 4

  • National Institutes of Health (PMC). "Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly." ACS Infectious Diseases. 7

  • RSC Publishing. "Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle." Organic & Biomolecular Chemistry. 3

Sources

Navigating Azetidine Ring Strain: Structural Dynamics and Stability of 3-[(3,4-Dimethylphenyl)methoxy]azetidine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

The integration of four-membered saturated nitrogen heterocycles—specifically azetidines—into drug discovery pipelines has revolutionized the development of bioisosteres for morpholines, piperidines, and pyrrolidines[1]. By increasing the fraction of sp³ carbons (Fsp³), azetidines improve aqueous solubility, lower lipophilicity (logD), and enhance metabolic stability[1]. However, the successful deployment of these scaffolds requires a rigorous understanding of their inherent thermodynamic instability.

This whitepaper provides an in-depth technical analysis of azetidine ring strain, focusing on the specialized derivative 3-[(3,4-Dimethylphenyl)methoxy]azetidine . As a Senior Application Scientist, I have structured this guide to bridge theoretical thermodynamics with field-proven, self-validating experimental protocols, empowering your team to accurately profile the conformational dynamics and chemical stability of highly functionalized azetidines.

The Thermodynamics of Azetidine Ring Strain

The reactivity and conformational behavior of the azetidine ring are fundamentally dictated by its massive ring strain energy, experimentally determined to be approximately 25.2 kcal/mol [2][3]. This strain is primarily a composite of two forces:

  • Angle Strain (Baeyer Strain): The ideal sp³ tetrahedral bond angle is 109.5°. In azetidine, the C–N–C bond angle is severely compressed to approximately 93°, and the C–C–C angle to 87°[3]. This compression forces the nitrogen lone pair into an orbital with higher s-character, stabilizing the lone pair and slightly reducing its basicity relative to larger, unstrained rings[2].

  • Torsional Strain (Pitzer Strain): If the four-membered ring were perfectly planar, the adjacent C–H and N–H bonds would be fully eclipsed, resulting in severe steric repulsion.

Conformational Puckering

To alleviate this torsional strain, the azetidine ring adopts a "puckered" conformation, deviating from planarity by a dihedral angle of roughly 29.7°[2]. This puckering establishes a dynamic equilibrium between two conformers, separated by a relatively low ring inversion barrier of ~10 kcal/mol[3].

ConformationalDynamics Planar Planar Azetidine (High Torsional Strain) PuckeredEq Puckered Conformer (Pseudo-Equatorial 3-Substituent) Planar->PuckeredEq Relief of Eclipsing Interactions (~29.7° Dihedral) PuckeredAx Puckered Conformer (Pseudo-Axial 3-Substituent) Planar->PuckeredAx Relief of Eclipsing Interactions PuckeredEq->PuckeredAx Ring Inversion (Barrier ~10 kcal/mol)

Conformational equilibrium and ring puckering dynamics of 3-substituted azetidines.

Structural Analysis: 3-[(3,4-Dimethylphenyl)methoxy]azetidine

3-[(3,4-Dimethylphenyl)methoxy]azetidine (MW: 191.27 g/mol ) features a bulky 3,4-dimethylbenzyl ether group at the C3 position[4]. The introduction of this substituent profoundly alters the physicochemical landscape of the core heterocycle:

  • Steric Dictation of Puckering: The massive steric bulk of the 3,4-dimethylphenyl group creates severe transannular clashes if forced into a pseudo-axial position. Consequently, the conformational equilibrium heavily favors the puckered state where the ether linkage occupies the pseudo-equatorial position.

  • Inductive Electronic Effects: The highly electronegative ether oxygen at C3 withdraws electron density from the azetidine ring via σ-bonds. This inductive effect further modulates the electron density on the nitrogen atom, subtly lowering its pKa and influencing its susceptibility to electrophilic attack.

  • Thermal and Chemical Stability: While the aromatic ring provides some electronic stabilization, the fundamental 25.2 kcal/mol ring strain remains the dominant factor[4]. Above 100°C, or in the presence of strong nucleophiles, the ring is highly susceptible to C–N bond cleavage via an S_N2 mechanism at the carbon adjacent to the nitrogen[2][4].

Quantitative Thermodynamic & Geometric Data

The following table summarizes the critical parameters of azetidine compared to its unstrained five-membered counterpart, pyrrolidine, highlighting the driving forces behind its reactivity.

ParameterAzetidine (4-membered)Pyrrolidine (5-membered)Causality / Impact on Drug Design
Ring Strain Energy ~25.2 kcal/mol~5.8 kcal/molHigh strain drives S_N2 ring-opening vulnerability[2][3].
C–N–C Bond Angle ~93°~104°Increases s-character of N lone pair, altering H-bond basicity[2].
Puckering Dihedral ~29.7°Variable (Envelope)Relieves torsional strain; dictates 3D exit vectors for substituents[2].
Inversion Barrier ~10.0 kcal/mol~3.0 kcal/molRigidifies the scaffold, improving target binding entropy[3].
pKa (Conjugate Acid) 11.2911.31Retains basicity for salt formation despite high strain[3].

Field-Proven Experimental Protocols

To confidently utilize 3-[(3,4-Dimethylphenyl)methoxy]azetidine in a medicinal chemistry campaign, its conformational behavior and chemical stability must be empirically validated. The following protocols are designed as self-validating systems , ensuring that data artifacts are caught internally.

Protocol A: NMR-Based Conformational Profiling (Puckering Analysis)

Objective: To determine the pseudo-axial vs. pseudo-equatorial preference of the C3 substituent and calculate the exact inversion barrier. Causality: Standard 1D NMR cannot resolve rapid ring inversion at room temperature. We must use Variable Temperature (VT) NMR to "freeze" the conformers on the NMR timescale, coupled with 2D NOESY to measure through-space proton distances.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg of 3-[(3,4-Dimethylphenyl)methoxy]azetidine in 0.6 mL of anhydrous CDCl₃ (or CD₂Cl₂ for lower temperature access). Add 0.05% TMS as an internal chemical shift reference.

  • Baseline Acquisition: Acquire standard ¹H and ¹³C spectra at 298 K to confirm sample purity and assign baseline resonances.

  • Variable Temperature (VT) NMR:

    • Cool the probe in 10 K increments from 298 K down to 190 K.

    • Self-Validation: Monitor the C2/C4 proton signals. At room temperature, they appear as an averaged signal. As you cross the coalescence temperature (approx. 230 K), the signals will broaden and split into distinct peaks representing the pseudo-equatorial and pseudo-axial conformers.

  • 2D NOESY Acquisition (at 190 K): Run a NOESY experiment with a mixing time of 300–500 ms.

  • Data Synthesis: Analyze the cross-peaks. A strong NOE between the N–H proton and the C3–H proton indicates a pseudo-axial C3–H, confirming the bulky ether group is residing in the thermodynamically favored pseudo-equatorial position. Calculate the inversion barrier (ΔG‡) using the Eyring equation based on the coalescence temperature.

Protocol B: Accelerated Nucleophilic Ring-Opening Assay

Objective: To quantify the kinetic stability of the strained azetidine ring against biological nucleophiles (e.g., glutathione). Causality: The 25.2 kcal/mol strain energy makes the C–N bond highly susceptible to nucleophilic attack[2]. Tracking this degradation is critical for predicting in vivo half-life.

StabilityWorkflow Step1 1. Substrate Incubation 3-[(3,4-Dimethylphenyl)methoxy]azetidine + Glutathione (GSH) at 37°C Step2 2. Quenching & IS Addition Add Cold MeCN + Stable Isotope IS (Self-Validating Step) Step1->Step2 Step3 3. Kinetic Sampling Extract Aliquots at t=0, 1, 2, 4, 8, 24h Step2->Step3 Step4 4. LC-MS/MS Analysis Quantify Intact Ring vs. Open-Chain Adduct Step3->Step4 Step4->Step3 Iterative Timecourse Step5 5. Kinetic Modeling Calculate t1/2 & Rate Constant (k) Step4->Step5

Self-validating LC-MS/MS workflow for azetidine nucleophilic ring-opening kinetics.

Step-by-Step Methodology:

  • Incubation Setup: Prepare a 10 µM solution of the azetidine in 100 mM phosphate buffer (pH 7.4). Add reduced glutathione (GSH) to a final concentration of 5 mM. Incubate at 37°C.

  • Kinetic Sampling & Quenching: At time points t = 0, 1, 2, 4, 8, and 24 hours, extract a 50 µL aliquot. Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile.

  • Internal Standard (IS) Addition (Self-Validation): Spike the quenched sample with 10 µL of a deuterated internal standard (e.g., a stable piperidine analog). Causality: The IS normalizes any variations in mass spectrometer ionization efficiency or injection volume across the 24-hour run, ensuring that a drop in signal is definitively due to ring-opening, not instrument drift.

  • LC-MS/MS Analysis: Centrifuge the samples to precipitate buffer salts. Inject the supernatant into a triple quadrupole mass spectrometer. Monitor the parent mass transition (m/z 192.1 → fragments) and the anticipated +GSH adduct mass.

  • Data Synthesis: Plot the natural log of the remaining azetidine concentration versus time. A linear fit confirms pseudo-first-order kinetics. Extract the rate constant ( k ) from the slope and calculate the half-life ( t1/2​=0.693/k ).

Implications for Drug Development

The integration of 3-[(3,4-Dimethylphenyl)methoxy]azetidine into a pharmacophore offers distinct advantages. The rigid, puckered nature of the ring projects the 3,4-dimethylphenyl group into a highly specific 3D vector, which can drastically improve binding affinity by minimizing the entropic penalty upon target engagement[1].

However, developers must respect the ~25.2 kcal/mol strain energy[2]. Formulations must avoid highly acidic environments that protonate the nitrogen (creating a highly reactive azetidinium ion), which would rapidly undergo nucleophilic ring-opening[2]. By utilizing the self-validating protocols outlined above, teams can precisely map the stability boundaries of this scaffold, ensuring successful translation from in vitro discovery to in vivo efficacy.

References

  • Grokipedia.Azetidine.
  • Heterocycles (Bott, T. M., & West, F. G., 2012).Preparation and Synthetic Applications of Azetidines. LOCKSS.
  • PMC / NIH (2026).Triplet Energy Transfer‐Driven Intermolecular[2+2] Photocycloaddition of Acyclic Imines and Indoles: Facile Access to Azetidine‐Fused Indolines.
  • Smolecule.3-[(3,4-Dimethylphenyl)methoxy]azetidine.
  • ChemRxiv.An Approach to Alkyl Azetidines for Medicinal Chemistry.

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Methodological & Application

Application Notes and Protocols: A Detailed Guide to the Synthesis of 3-[(3,4-Dimethylphenyl)methoxy]azetidine from 3,4-dimethylbenzyl alcohol

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This comprehensive guide provides a detailed protocol for the multi-step synthesis of 3-[(3,4-Dimethylphenyl)methoxy]azetidine, a valuable building block in medicinal chemistry and drug development. The synthesis commences with the conversion of 3,4-dimethylbenzyl alcohol to the corresponding benzyl chloride, followed by a Williamson ether synthesis with N-Boc-3-hydroxyazetidine. The final step involves the acidic deprotection of the azetidine nitrogen. This document offers in-depth explanations of the reaction mechanisms, justifications for procedural choices, and detailed experimental protocols to ensure reproducibility.

Introduction and Synthetic Strategy

Azetidine scaffolds are of significant interest in medicinal chemistry due to their ability to impart favorable physicochemical properties to drug candidates, such as improved solubility and metabolic stability. The target molecule, 3-[(3,4-Dimethylphenyl)methoxy]azetidine, incorporates a substituted benzyl ether moiety, making it a versatile intermediate for further functionalization.

The synthetic approach outlined herein is a robust and efficient three-step process:

  • Activation of the Benzyl Alcohol: The hydroxyl group of 3,4-dimethylbenzyl alcohol is a poor leaving group. Therefore, it is first converted to a more reactive species, 3,4-dimethylbenzyl chloride, to facilitate nucleophilic substitution.

  • Ether Formation: A Williamson ether synthesis is employed to couple the activated benzyl moiety with a protected azetidine core, specifically N-Boc-3-hydroxyazetidine. This classic S(N)2 reaction forms the desired carbon-oxygen bond.[1][2]

  • Deprotection: The final step involves the removal of the tert-butoxycarbonyl (Boc) protecting group from the azetidine nitrogen to yield the target primary amine. This is typically achieved under acidic conditions.[3][4][5]

Overall Synthetic Workflow

The complete synthetic pathway is illustrated below:

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Williamson Ether Synthesis cluster_2 Step 3: Deprotection 3,4-Dimethylbenzyl alcohol 3,4-Dimethylbenzyl alcohol 3,4-Dimethylbenzyl chloride 3,4-Dimethylbenzyl chloride 3,4-Dimethylbenzyl alcohol->3,4-Dimethylbenzyl chloride SOCl₂, Pyridine, Toluene N-Boc-3-[(3,4-Dimethylphenyl)methoxy]azetidine N-Boc-3-[(3,4-Dimethylphenyl)methoxy]azetidine 3,4-Dimethylbenzyl chloride->N-Boc-3-[(3,4-Dimethylphenyl)methoxy]azetidine NaH, DMF N-Boc-3-hydroxyazetidine N-Boc-3-hydroxyazetidine N-Boc-3-hydroxyazetidine->N-Boc-3-[(3,4-Dimethylphenyl)methoxy]azetidine 3-[(3,4-Dimethylphenyl)methoxy]azetidine 3-[(3,4-Dimethylphenyl)methoxy]azetidine N-Boc-3-[(3,4-Dimethylphenyl)methoxy]azetidine->3-[(3,4-Dimethylphenyl)methoxy]azetidine TFA, DCM

Figure 1: Overall synthetic scheme for 3-[(3,4-Dimethylphenyl)methoxy]azetidine.

Experimental Protocols

Part 1: Synthesis of 3,4-Dimethylbenzyl Chloride

The conversion of 3,4-dimethylbenzyl alcohol to 3,4-dimethylbenzyl chloride is efficiently achieved using thionyl chloride (SOCl₂). Thionyl chloride reacts with the alcohol to form a chlorosulfite intermediate, which then undergoes an intramolecular S(_N)i reaction or an S(_N)2 reaction with chloride ions to yield the desired benzyl chloride. A base such as pyridine is often added to neutralize the HCl byproduct.

Protocol:

  • To a solution of 3,4-dimethylbenzyl alcohol (1.0 eq.) in an anhydrous solvent such as toluene or dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add pyridine (1.2 eq.) and cool the mixture to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 eq.) dropwise to the stirred solution, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

  • Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford crude 3,4-dimethylbenzyl chloride, which can often be used in the next step without further purification.

ParameterValue
Starting Material3,4-Dimethylbenzyl alcohol
ReagentsThionyl chloride, Pyridine
SolventToluene or DCM
Temperature0 °C to room temperature
Reaction Time2-4 hours
Work-upAqueous bicarbonate quench, extraction

Table 1: Reaction parameters for the synthesis of 3,4-dimethylbenzyl chloride.

Part 2: Williamson Ether Synthesis

This step involves the formation of the ether linkage via a Williamson ether synthesis.[1][2][6] The alkoxide of N-Boc-3-hydroxyazetidine is generated in situ using a strong base like sodium hydride (NaH). This alkoxide then acts as a nucleophile, attacking the electrophilic carbon of 3,4-dimethylbenzyl chloride in an S(_N)2 reaction.[2] Anhydrous polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are ideal for this reaction as they solvate the cation of the base but do not protonate the highly reactive alkoxide.

G cluster_0 Mechanism of Williamson Ether Synthesis Azetidinol N-Boc-3-hydroxyazetidine Alkoxide N-Boc-azetidin-3-oxide Azetidinol->Alkoxide NaH, DMF (Deprotonation) Product N-Boc-3-[(3,4-Dimethylphenyl)methoxy]azetidine Alkoxide->Product SN2 Attack BenzylChloride 3,4-Dimethylbenzyl chloride BenzylChloride->Product

Figure 2: Mechanism of the Williamson ether synthesis step.

Protocol:

  • To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous DMF under an inert atmosphere, add a solution of N-Boc-3-hydroxyazetidine (1.0 eq.) in anhydrous DMF dropwise at 0 °C.[3]

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add a solution of 3,4-dimethylbenzyl chloride (1.1 eq.) in anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight, or until TLC analysis shows the reaction is complete.

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with ethyl acetate. Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain N-Boc-3-[(3,4-Dimethylphenyl)methoxy]azetidine.

ParameterValue
Nucleophile PrecursorN-Boc-3-hydroxyazetidine
Electrophile3,4-Dimethylbenzyl chloride
BaseSodium Hydride (NaH)
SolventDimethylformamide (DMF)
Temperature0 °C to room temperature
Reaction TimeOvernight
PurificationSilica Gel Chromatography

Table 2: Reaction parameters for the Williamson ether synthesis.

Part 3: N-Boc Deprotection

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions.[7][8] The deprotection mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the loss of tert-butyl cation and subsequent decarboxylation to yield the free amine.[3] Trifluoroacetic acid (TFA) in DCM is a common and effective reagent system for this transformation.[3][4]

G Start N-Boc Protected Azetidine Protonation Protonated Intermediate Start->Protonation TFA Carbocation tert-Butyl Cation + Carbamic Acid Protonation->Carbocation Loss of tert-butyl cation Final 3-[(3,4-Dimethylphenyl)methoxy]azetidine (as TFA salt) Carbocation->Final Decarboxylation

Figure 3: General mechanism for acid-catalyzed N-Boc deprotection.

Protocol:

  • Dissolve the N-Boc-3-[(3,4-Dimethylphenyl)methoxy]azetidine (1.0 eq.) in DCM.

  • Add trifluoroacetic acid (TFA, typically 20-50% v/v) to the solution at 0 °C.[3]

  • Stir the reaction mixture at room temperature for 1-3 hours, monitoring the progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Dissolve the residue in a suitable solvent and neutralize with a base (e.g., saturated aqueous sodium bicarbonate) to obtain the free amine.

  • Extract the product into an organic solvent (e.g., ethyl acetate or DCM), dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the final product, 3-[(3,4-Dimethylphenyl)methoxy]azetidine.

  • Further purification can be performed by column chromatography or recrystallization if necessary.

ParameterValue
Starting MaterialN-Boc-3-[(3,4-Dimethylphenyl)methoxy]azetidine
ReagentTrifluoroacetic Acid (TFA)
SolventDichloromethane (DCM)
Temperature0 °C to room temperature
Reaction Time1-3 hours
Work-upNeutralization and extraction

Table 3: Reaction parameters for N-Boc deprotection.

Characterization

The final product and intermediates should be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the structure of the synthesized compounds.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the final product.

  • Thin-Layer Chromatography (TLC): TLC should be used to monitor the progress of the reactions and to assess the purity of the products.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups.

Conclusion

The synthesis of 3-[(3,4-Dimethylphenyl)methoxy]azetidine from 3,4-dimethylbenzyl alcohol has been successfully demonstrated through a three-step sequence involving chlorination, Williamson ether synthesis, and N-Boc deprotection. The provided protocols are robust and can be readily implemented in a standard organic synthesis laboratory. This guide serves as a valuable resource for researchers in drug discovery and development who require access to functionalized azetidine building blocks.

References

  • Ji, Y., et al. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc, 2018(4), 195-214.
  • Google Patents. (2012). CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride.
  • Google Patents. (2011). CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride.
  • Levin, M. D., et al. (2017). Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp³)–H Arylation. Journal of the American Chemical Society, 139(30), 10441–10450.
  • Kocienski, P. J. (1998). Protecting groups. Journal of the Chemical Society, Perkin Transactions 1, (22), 3649-3676.
  • Kocienski, P. J. (2004). Protecting Groups (3rd ed.). Georg Thieme Verlag.
  • Hartwig, J. F., et al. (2010). Supporting Information for Polymer Chemistry. The Royal Society of Chemistry.
  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • De Kimpe, N., et al. (2011). Synthesis of 3-methoxyazetidines via an aziridine to azetidine rearrangement and theoretical rationalization of the reaction mechanism. Organic & Biomolecular Chemistry, 9(10), 3845-3855.
  • Organic Synthesis. (n.d.). Protecting Groups. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protecting Groups. Retrieved from [Link]

  • Appiah, C., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23821–23828.
  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 13). N-Boc-3-hydroxyazetidine: A Key Chemical Intermediate for Modern Synthesis. Retrieved from [Link]

  • Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558.
  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, October 26). Protecting Groups. Retrieved from [Link]

  • Choy, J., et al. (2008). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Letters in Organic Chemistry, 5(8), 643-646.
  • Khan Academy. (n.d.). Williamson ether synthesis (video). Retrieved from [Link]

  • Bako, E., et al. (2021). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)
  • Google Patents. (1999). WO2000063168A1 - Synthesis of azetidine derivatives.
  • Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. Retrieved from [Link]

  • Cheméo. (n.d.). 3,4-Dimethylbenzyl alcohol. Retrieved from [Link]

  • Chemsrc. (2025, August 28). 3,4-dimethylbenzyl alcohol | CAS#:6966-10-5. Retrieved from [Link]

  • NIST. (n.d.). 3,4-Dimethylbenzyl alcohol. NIST WebBook. Retrieved from [Link]

  • Li, Y., et al. (2008). Preparative isolation and purification of three flavonoid glycosides from Taraxacum mongolicum by high-speed counter-current chromatography.
  • Hansen, T., et al. (2021).
  • Mehariya, S., et al. (2019). Selective Extraction of ω-3 Fatty Acids from Nannochloropsis sp. Using Supercritical CO2 Extraction. Marine Drugs, 17(7), 398.
  • Liu, X., et al. (2016). Preparation of antioxidative corn protein hydrolysates, purification and evaluation of three novel corn antioxidant peptides. Food Chemistry, 204, 335-342.

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Application Note: Synthesis of Azetidine Scaffolds via Intramolecular Horner-Wadsworth-Emmons Cyclization

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The azetidine motif is a strained four-membered N-heterocycle of significant interest in medicinal chemistry due to its ability to impart unique conformational constraints and improve physicochemical properties in drug candidates.[1][2] However, the synthesis of this strained ring system presents considerable challenges. This guide details the application of the intramolecular Horner-Wadsworth-Emmons (HWE) reaction as a robust and reliable strategy for the construction of 2-alkylideneazetidines. We provide an in-depth analysis of the reaction mechanism, critical experimental parameters, a detailed step-by-step protocol, and a summary of the reaction's scope, offering researchers a comprehensive resource for employing this powerful cyclization strategy.

Introduction: The HWE Advantage for Strained Ring Synthesis

The Horner-Wadsworth-Emmons (HWE) reaction is a fundamental transformation in organic synthesis that utilizes a phosphonate-stabilized carbanion to convert aldehydes or ketones into alkenes, typically with a strong preference for the (E)-isomer.[3][4] While extensively used for intermolecular C=C bond formation, its intramolecular variant provides a powerful method for cyclization.

Key advantages of the HWE reaction over the related Wittig reaction make it particularly suitable for constructing strained rings like azetidines:

  • Enhanced Nucleophilicity: Phosphonate-stabilized carbanions are more nucleophilic and generally less basic than Wittig ylides, often leading to cleaner reactions and broader functional group tolerance.[3]

  • Simplified Purification: The dialkyl phosphate byproduct is water-soluble and easily removed by aqueous extraction, simplifying product isolation compared to the often-problematic triphenylphosphine oxide from Wittig reactions.[3][5]

  • Stereochemical Control: The reaction conditions and phosphonate structure can be modified to control the stereochemistry of the resulting exocyclic double bond, a crucial feature for structure-activity relationship (SAR) studies.[6][7]

This application note focuses on the 4-exo-trig cyclization of N-tethered phosphonate esters with a terminal aldehyde or ketone, yielding a synthetically versatile 2-alkylideneazetidine scaffold.

Mechanistic Deep Dive: The Cyclization Pathway

The intramolecular HWE reaction proceeds through a well-defined pathway analogous to its intermolecular counterpart.[3][4] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.

  • Deprotonation: The reaction is initiated by the deprotonation of the α-carbon of the phosphonate by a suitable base, generating a highly nucleophilic phosphonate carbanion (ylide).

  • Intramolecular Nucleophilic Attack: The newly formed carbanion attacks the tethered carbonyl group in a rate-limiting, reversible step. This addition forms a pair of diastereomeric cyclic oxyanionic intermediates.

  • Oxaphosphetane Formation: The oxyanion attacks the electrophilic phosphorus center, closing to form a four-membered oxaphosphetane intermediate.

  • Elimination: The oxaphosphetane collapses, breaking the C-P and C-O bonds to form the exocyclic C=C double bond of the azetidine ring and the water-soluble dialkyl phosphate byproduct.

The stereochemical outcome—(E) vs. (Z) exocyclic alkene—is determined by the relative energies of the transition states leading to the diastereomeric oxaphosphetanes and their subsequent elimination rates.[6] For standard trialkyl phosphonoacetates, the reaction thermodynamically favors the (E)-alkene.[3][6]

HWE_Mechanism Figure 1: Mechanism of Intramolecular HWE Cyclization sub_start Precursor sub_img ylide_img sub_img->ylide_img 1. Deprotonation base Base (e.g., NaH) base->sub_img ylide Phosphonate Ylide oxa_img ylide_img->oxa_img 2. Cyclization oxa Oxaphosphetane Intermediate prod_img oxa_img->prod_img 3. Elimination prod 2-Alkylideneazetidine byprod + (EtO)₂PO₂⁻ prod_img->byprod

Caption: General mechanism for intramolecular HWE cyclization to form azetidines.

Key Experimental Considerations

The success of the intramolecular HWE cyclization hinges on several critical parameters. A rational approach to selecting these conditions is essential for achieving high yields and purity.

  • Substrate Synthesis: The linear precursor, typically an N-protected 3-(dialkoxyphosphoryl)propanamine with a carbonyl group at the end of an N-alkyl chain, is the cornerstone of the reaction. The protecting group on the nitrogen (e.g., Boc, Cbz, Ts) must be stable to the basic conditions of the HWE reaction. The phosphonate is commonly installed via a Michaelis-Arbuzov reaction between a suitable halo-precursor and a trialkyl phosphite.[8]

  • Choice of Base: The base must be strong enough to deprotonate the phosphonate's α-carbon but not so harsh as to cause decomposition or epimerization.

    • Sodium Hydride (NaH): A common, effective, and non-nucleophilic base. It is typically used as a dispersion in mineral oil, requiring careful handling.

    • Potassium Hexamethyldisilazide (KHMDS): A strong, non-nucleophilic base that is soluble in THF, often providing milder reaction conditions.

    • DBU/LiCl (Masamune-Roush Conditions): This combination is excellent for base-sensitive substrates.[9] LiCl acts as a Lewis acid, coordinating to the carbonyl and phosphonate oxygens, which increases the acidity of the α-proton and facilitates the reaction with a weaker organic base like DBU.[9]

  • Solvent and Concentration:

    • Solvent: Anhydrous, polar aprotic solvents like Tetrahydrofuran (THF) or Dimethylformamide (DMF) are standard choices as they effectively solvate the intermediates.

    • Concentration: Intramolecular reactions are highly sensitive to concentration. High-dilution conditions (typically 0.001–0.05 M) are critical to favor the desired intramolecular cyclization over intermolecular polymerization. This is often achieved by the slow addition of the substrate to a solution of the base.

  • Temperature: The initial deprotonation is often performed at 0 °C to control the exothermic reaction. The subsequent cyclization may be run at room temperature or with gentle heating to drive the reaction to completion.

Detailed Experimental Protocol: Synthesis of a Model 2-Alkylideneazetidine

This section provides a representative protocol for the synthesis of tert-butyl 2-benzylideneazetidine-1-carboxylate from its linear precursor.

Reaction Scheme:

Materials & Reagents
ReagentM.W. ( g/mol )Amount (mmol)Eq.CAS No.Notes
tert-butyl (3-(diethoxyphosphoryl)propyl)(2-oxo-2-phenylethyl)carbamate443.431.01.0N/ASubstrate
Sodium Hydride (NaH), 60% dispersion in mineral oil24.001.21.27646-79-9Handle with care under inert atmosphere
Anhydrous Tetrahydrofuran (THF)72.11100 mL-109-99-9Use from a freshly opened bottle or still
Saturated Aqueous NH₄Cl-~20 mL-12125-02-9For quenching
Ethyl Acetate (EtOAc)88.11--141-78-6For extraction
Brine----For washing
Anhydrous Magnesium Sulfate (MgSO₄)120.37--7487-88-9For drying
Step-by-Step Methodology

Workflow Figure 2: Experimental Workflow for HWE Cyclization setup 1. Setup - Flame-dry flask - Add NaH and 50 mL THF - Cool to 0 °C addition 2. Substrate Addition - Dissolve substrate in 50 mL THF - Add dropwise over 1 hour via syringe pump setup->addition reaction 3. Reaction - Stir at 0 °C for 30 min - Warm to RT - Monitor by TLC/LC-MS (2-4 h) addition->reaction quench 4. Quench - Cool to 0 °C - Slowly add sat. aq. NH₄Cl reaction->quench workup 5. Workup - Extract with EtOAc (3x) - Wash with brine - Dry over MgSO₄ quench->workup purify 6. Purification - Filter and concentrate - Purify by flash column chromatography workup->purify

Caption: A typical experimental workflow for the intramolecular HWE reaction.
  • Preparation: A 250 mL round-bottom flask equipped with a magnetic stir bar is flame-dried under vacuum and backfilled with argon. The flask is charged with sodium hydride (1.2 mmol, 48 mg of 60% dispersion). The mineral oil is washed away with dry hexanes (3 x 5 mL) under an argon stream, and the NaH is suspended in 50 mL of anhydrous THF. The suspension is cooled to 0 °C in an ice bath.

  • Substrate Addition (High Dilution): The linear precursor (1.0 mmol, 443 mg) is dissolved in 50 mL of anhydrous THF in a separate flame-dried flask. This solution is drawn into a syringe and placed on a syringe pump. The substrate solution is added dropwise to the stirring NaH suspension over 1 hour to maintain high dilution and minimize polymerization.

  • Reaction Monitoring: After the addition is complete, the reaction mixture is stirred at 0 °C for an additional 30 minutes and then allowed to warm to room temperature. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Quenching: The reaction is cooled back to 0 °C, and saturated aqueous ammonium chloride (~20 mL) is added slowly and carefully to quench the excess NaH.

  • Aqueous Workup: The mixture is transferred to a separatory funnel. The aqueous layer is separated, and the organic layer is washed with water and then brine. The aqueous layers are back-extracted with ethyl acetate (2 x 30 mL). The combined organic layers are dried over anhydrous magnesium sulfate.

  • Purification: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure. The crude residue is purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 2-benzylideneazetidine product.

Substrate Scope and Data

The intramolecular HWE reaction is tolerant of a variety of substituents on both the nitrogen protecting group and the phosphonate precursor, allowing for the synthesis of a diverse library of azetidines. The table below summarizes representative examples from the literature.

N-Protecting Group (R¹)Carbonyl (R²)Base/ConditionsYield (%)E/Z Ratio
BocPhenylNaH, THF, 0 °C to RT75-85>95:5
CbzIsopropylKHMDS, THF, -78 °C to RT70-80>95:5
TsMethylLiCl, DBU, MeCN, RT65-75>95:5
BocH (Aldehyde)NaH, THF, 0 °C to RT80-90>95:5

Note: Yields and ratios are typical and can vary based on specific substrate and reaction scale.

Conclusion

The intramolecular Horner-Wadsworth-Emmons reaction is a highly effective and versatile method for the synthesis of 2-alkylideneazetidines. Its operational simplicity, use of readily available reagents, and straightforward purification make it a valuable tool for medicinal chemists and organic synthesis researchers. By carefully selecting the base, solvent, and reaction concentration, this cyclization can be optimized to provide high yields of these valuable heterocyclic scaffolds, paving the way for the development of novel therapeutics and chemical probes.

References

  • Wikipedia. Horner–Wadsworth–Emmons reaction. Available at: [Link]

  • ResearchGate. Development of Highly Stereoselective Reactions Utilizing Heteroatoms : New Approach to the Stereoselective Horner-Wadsworth-Emmons Reaction. Available at: [Link]

  • Frontiers in Chemistry. Metal-Free Synthesis of N-Heterocycles via Intramolecular Electrochemical C-H Aminations. Available at: [Link]

  • PubMed. Z-selective intramolecular Horner-Wadsworth-Emmons reaction for the synthesis of macrocyclic lactones. Available at: [Link]

  • Frontiers in Chemistry. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Available at: [Link]

  • Journal of the American Chemical Society. Experimental and Computational Studies on the Mechanism of N-Heterocycle C−H Activation by Rh(I). Available at: [Link]

  • Royal Society of Chemistry. Recent developments in the use of aza-Heck cyclizations for the synthesis of chiral N-heterocycles. Available at: [Link]

  • MDPI. Recent Progress in Heterocycle Synthesis: Cyclization Reaction with Pyridinium and Quinolinium 1,4-Zwitterions. Available at: [Link]

  • PubMed Central. A Unified Synthetic Approach to 2‑Alkyl Azetidines, Oxetanes, Thietanes and Cyclobutanes from Unactivated Alkenes. Available at: [Link]

  • MDPI. Synthetic Potential of Regio- and Stereoselective Ring Expansion Reactions of Six-Membered Carbo- and Heterocyclic Ring Systems: A Review. Available at: [Link]

  • PubMed Central. Experimental and Computational Studies on the Mechanism of N-Heterocycle C-H Activation by Rh(I)/PCy3. Available at: [Link]

  • Royal Society of Chemistry. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Available at: [Link]

  • Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Available at: [Link]

  • ResearchGate. The chemistry of small ring compounds. Part 27. Heterocyclic condensation products from cyclopropanone and methylamine. Available at: [Link]

  • Nature. Synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions. Available at: [Link]

  • ResearchGate. Survey on Methods of Preparation and Cyclization of Heterocycles. Available at: [Link]

  • Graz University of Technology. Small ring synthesis via ene-reductasemediated reductive cyclization. Available at: [Link]

  • Chem-Station. Horner-Wadsworth-Emmons (HWE) Reaction. Available at: [Link]

  • American Chemical Society. Synthesis of azetidines via visible light-mediated [2+2]-cycloadditions. Available at: [Link]

Sources

Application Note: Aza-Michael Addition for the Functionalization of Azetidine Rings

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

The azetidine ring is a highly privileged, four-membered saturated heterocycle that has gained immense traction in modern drug discovery. Its rigid, three-dimensional architecture allows for the precise spatial orientation of pharmacophores, significantly improving metabolic stability and off-target profiles compared to flexible acyclic amines. Notable approved drugs, such as the calcium channel blocker azelnidipine and the JAK inhibitor baricitinib, feature azetidine or functionalized 3-(pyrazol-1-yl)azetidine scaffolds.

However, functionalizing the azetidine ring presents significant synthetic challenges due to its inherent ring strain (~26 kcal/mol). Traditional cross-coupling or nucleophilic substitution methods often suffer from poor yields or unwanted ring-opening side reactions. The aza-Michael addition —a conjugate addition of an amine to an α,β-unsaturated carbonyl compound—emerges as a highly robust, atom-economical solution for constructing C–N bonds on the azetidine scaffold without compromising ring integrity .

Mechanistic Insights & Causality of Experimental Design

To leverage the aza-Michael addition, the azetidine core must first be converted into a viable Michael acceptor. This is typically achieved via a Horner-Wadsworth-Emmons (HWE) olefination of commercially available N-Boc-azetidin-3-one to yield an exocyclic α,β-unsaturated ester, such as methyl 2-(N-Boc-azetidin-3-ylidene)acetate[1].

Causality of Reagent Selection:

  • N-Boc Protecting Group: The bulky tert-butyloxycarbonyl (Boc) group is essential. It mitigates the nucleophilicity of the native azetidine nitrogen, preventing unwanted polymerization or self-condensation, and sterically directs the incoming nucleophile to the exocyclic double bond[2].

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) as Catalyst: DBU is specifically chosen as the base promoter. Unlike hydroxide or alkoxide bases, DBU is strictly non-nucleophilic. This prevents the competitive hydrolysis or transesterification of the methyl ester moiety under heating conditions[3].

  • Solvent Polarity (Acetonitrile): Acetonitrile provides the optimal dielectric constant to stabilize the highly polar transition state of the conjugate addition while maintaining the solubility of both aliphatic and aromatic nitrogenous nucleophiles.

Experimental Workflow Visualization

G cluster_0 Phase 1: Acceptor Synthesis cluster_1 Phase 2: Aza-Michael Addition N1 N-Boc-azetidin-3-one N2 HWE Reaction (Phosphonate, DBU) N1->N2 N3 Methyl 2-(N-Boc-azetidin- 3-ylidene)acetate N2->N3 Exocyclic C=C N5 DBU Catalysis (65 °C, CH3CN) N3->N5 N4 NH-Heterocycle Nucleophile (e.g., Pyrazole, Piperidine) N4->N5 N6 3-Substituted 3-(acetoxymethyl) azetidine Derivative N5->N6 C-N Bond Formation

Workflow for generating functionalized azetidine derivatives via aza-Michael addition.

Standardized Protocol for Aza-Michael Addition

This self-validating protocol is adapted from established methodologies for synthesizing 3-substituted azetidine amino acid derivatives [2].

Materials Required:

  • Acceptor: Methyl 2-(N-Boc-azetidin-3-ylidene)acetate (1.0 equiv)

  • Nucleophile: Desired NH-heterocycle (e.g., azetidine, piperidine, pyrazole) (1.0–1.2 equiv)

  • Catalyst: DBU (1.0 equiv)

  • Solvent: Anhydrous Acetonitrile (CH₃CN)

Step-by-Step Procedure:

  • Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add methyl 2-(N-Boc-azetidin-3-ylidene)acetate (1.0 equiv) and dissolve in anhydrous CH₃CN (approx. 0.2 M concentration)[2].

  • Nucleophile Addition: Add the selected NH-heterocycle (1.0–1.2 equiv) to the solution at room temperature[2].

  • Catalyst Initiation: Introduce DBU (1.0 equiv) dropwise. Note: A slight exotherm may occur.

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 65 °C using an oil bath or heating mantle[2].

  • Self-Validating Monitoring: Monitor the reaction via LC-MS or TLC (typically using a Hexane/Ethyl Acetate eluent system)[2].

    • Causality Check: Aliphatic amines (e.g., piperidine) are highly nucleophilic and typically reach full conversion within 4 hours. Aromatic amines (e.g., pyrazole, indole) have delocalized lone pairs, reducing their nucleophilicity, and require extended heating (up to 16 hours)[1].

  • Work-up: Upon complete consumption of the acceptor, cool the mixture to room temperature. Concentrate the solvent under reduced pressure[4].

  • Purification: Purify the crude residue via flash column chromatography on silica gel. The polarity of the eluent must be optimized based on the nucleophile used[2].

Quantitative Data & Substrate Scope

The aza-Michael addition demonstrates broad functional group tolerance. The table below summarizes the expected reaction times and yields for various nucleophiles when reacted with methyl 2-(N-Boc-azetidin-3-ylidene)acetate at 65 °C[1].

NH-Heterocycle (Nucleophile)ClassReaction TimeIsolated Yield (%)
AzetidineAliphatic4 h64%
3-HydroxyazetidineAliphatic4 h62%
PiperidineAliphatic4 h75%
1H-PyrazoleAromatic16 h83%
4-Bromo-1H-pyrazoleAromatic16 h82%
1H-IndoleAromatic16 h55%

Analytical Validation & Quality Control

To ensure the trustworthiness of the synthesized library, structural confirmation must go beyond basic mass spectrometry. The regiochemistry of the aza-Michael addition—especially when using tautomeric nucleophiles like indazole or pyrazole—must be rigorously validated .

  • ¹H-NMR Broadening: In ¹H-NMR spectra, the methylene protons of the core azetidine ring (CH₂-2,4) often appear significantly broadened (δ 3.69–4.06 ppm). This is a known phenomenon caused by the conformational dynamics of the heavily substituted 3,3-azetidine moiety in solution, and should not be mistaken for sample impurity[5].

  • ¹H-¹⁵N HMBC Spectroscopy (Critical Validation): The most definitive proof of successful C–N bond formation is obtained via ¹H-¹⁵N HMBC experiments. For example, in the synthesis of 1,3′-biazetidine derivatives, the spectrum will show two distinct nitrogen resonances: one for the N-Boc-azetidine (approx. δ −315.4 ppm) and a new, distinct resonance for the newly attached azetidine nitrogen (approx. δ −337.8 ppm)[5].

  • NOESY for Regioselectivity: When using asymmetric aromatic nucleophiles (e.g., 3-trifluoromethyl-1H-pyrazole), ¹H-¹H NOESY correlations between the pyrazole protons and the azetidine methylene protons are required to confirm which nitrogen atom participated in the nucleophilic attack[1].

References

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules (MDPI).[Link]

Sources

Application Notes and Protocols: The Strategic Use of 3-[(3,4-Dimethylphenyl)methoxy]azetidine in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rise of the Azetidine Scaffold in Medicinal Chemistry

The azetidine ring, a four-membered nitrogen-containing heterocycle, has become a privileged scaffold in contemporary drug discovery.[1][2] Its inherent ring strain and conformational rigidity offer a unique three-dimensional geometry that can enhance pharmacological properties such as metabolic stability, solubility, and receptor selectivity when incorporated into bioactive molecules.[3][4] This has led to the inclusion of azetidine motifs in several FDA-approved drugs, including baricitinib and cobimetinib.[3] The strategic functionalization of the azetidine ring is therefore of paramount importance. This guide focuses on the utility of a specific, high-value building block, 3-[(3,4-Dimethylphenyl)methoxy]azetidine , detailing its application in the synthesis of complex molecular architectures. The 3,4-dimethylphenylmethoxy substituent provides a stable, lipophilic moiety that can also serve as a handle for further modifications or as a key pharmacophoric element.

Core Attributes of 3-[(3,4-Dimethylphenyl)methoxy]azetidine

The utility of this building block stems from the interplay between the reactive azetidine core and the properties of the 3-substituent.

  • Azetidine Core Reactivity : The secondary amine of the azetidine ring is a versatile nucleophile, readily participating in a wide range of N-functionalization reactions. These include reductive aminations, amide couplings, and transition metal-catalyzed cross-coupling reactions.[5]

  • The 3,4-Dimethylphenylmethoxy Group : This substituent offers several advantages:

    • Stereochemical Control : The bulky nature of the group can influence the stereochemical outcome of reactions at other positions of the azetidine ring.

    • Pharmacokinetic Modulation : The lipophilic character of the dimethylphenyl group can be leveraged to fine-tune the overall lipophilicity (LogP) of the final compound, impacting its absorption, distribution, metabolism, and excretion (ADME) profile.

    • Metabolic Stability : The ether linkage is generally more resistant to metabolic cleavage compared to other functional groups.

Synthetic Workflow: Incorporation of the Azetidine Building Block

The primary application of 3-[(3,4-Dimethylphenyl)methoxy]azetidine involves its N-functionalization to couple it with various molecular fragments. A general workflow is depicted below.

G cluster_0 Upstream Synthesis cluster_1 Core Application: N-Functionalization cluster_2 Downstream Diversification A Starting Materials B Synthesis of 3-[(3,4-Dimethylphenyl)methoxy]azetidine A->B C 3-[(3,4-Dimethylphenyl)methoxy]azetidine B->C D N-Arylation (e.g., Buchwald-Hartwig) C->D E N-Alkylation (e.g., Reductive Amination) C->E F Amide Coupling C->F G Diverse Molecular Scaffolds D->G E->G F->G

Figure 1: General synthetic workflow for the utilization of 3-[(3,4-Dimethylphenyl)methoxy]azetidine.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for common transformations involving 3-[(3,4-Dimethylphenyl)methoxy]azetidine. These are representative procedures and may require optimization for specific substrates.

Protocol 1: N-Arylation via Buchwald-Hartwig Amination

This protocol describes a general procedure for the palladium-catalyzed N-arylation of 3-[(3,4-Dimethylphenyl)methoxy]azetidine with an aryl halide.[5]

Reaction Scheme:

(3-[(3,4-Dimethylphenyl)methoxy]azetidine reacts with an Aryl-X (where X = Br, I, or OTf) in the presence of a palladium catalyst, a phosphine ligand, and a base to yield N-Aryl-3-[(3,4-Dimethylphenyl)methoxy]azetidine.)

Materials:

Reagent/MaterialAmount (Equivalents)
3-[(3,4-Dimethylphenyl)methoxy]azetidine1.2
Aryl Halide (e.g., Aryl Bromide)1.0
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))0.02
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)0.04
Sodium tert-butoxide (NaOtBu)1.4
Anhydrous TolueneSufficient volume

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon), add Pd₂(dba)₃ (0.02 equiv.) and XPhos (0.04 equiv.).

  • Add anhydrous toluene and stir for 10 minutes at room temperature.

  • Add the aryl halide (1.0 equiv.), 3-[(3,4-Dimethylphenyl)methoxy]azetidine (1.2 equiv.), and sodium tert-butoxide (1.4 equiv.).

  • Seal the Schlenk tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate (3x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Rationale for Reagent Selection:

  • Catalyst System (Pd₂(dba)₃/XPhos): This combination is a robust and widely used catalytic system for C-N bond formation, showing broad substrate scope and high efficiency.[5] XPhos is a bulky, electron-rich phosphine ligand that promotes the reductive elimination step, which is often the rate-limiting step in the catalytic cycle.

  • Base (NaOtBu): Sodium tert-butoxide is a strong, non-nucleophilic base that is effective in deprotonating the azetidine nitrogen without competing in side reactions.

Protocol 2: N-Alkylation via Reductive Amination

This protocol details the coupling of 3-[(3,4-Dimethylphenyl)methoxy]azetidine with an aldehyde or ketone.

Reaction Scheme:

(3-[(3,4-Dimethylphenyl)methoxy]azetidine reacts with an aldehyde or ketone (R¹R²C=O) in the presence of a reducing agent to form the corresponding N-alkylated product.)

Materials:

Reagent/MaterialAmount (Equivalents)
3-[(3,4-Dimethylphenyl)methoxy]azetidine1.0
Aldehyde or Ketone1.1
Sodium Triacetoxyborohydride (STAB)1.5
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)Sufficient volume
Acetic Acid (optional, catalytic amount)0.05-0.1

Procedure:

  • Dissolve 3-[(3,4-Dimethylphenyl)methoxy]azetidine (1.0 equiv.) and the aldehyde or ketone (1.1 equiv.) in anhydrous DCM or DCE in a round-bottom flask.

  • If the reaction is sluggish, a catalytic amount of acetic acid can be added to facilitate iminium ion formation.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Add sodium triacetoxyborohydride (1.5 equiv.) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by flash column chromatography.

Rationale for Reagent Selection:

  • Reducing Agent (Sodium Triacetoxyborohydride): STAB is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less basic and more tolerant of acidic conditions than other hydride reagents like sodium borohydride, which allows for the in situ formation and reduction of the iminium ion intermediate.

Protocol 3: Amide Bond Formation

This protocol outlines the coupling of 3-[(3,4-Dimethylphenyl)methoxy]azetidine with a carboxylic acid.

Reaction Scheme:

(3-[(3,4-Dimethylphenyl)methoxy]azetidine reacts with a carboxylic acid (R-COOH) in the presence of a coupling agent and a base to form the corresponding amide.)

Materials:

Reagent/MaterialAmount (Equivalents)
3-[(3,4-Dimethylphenyl)methoxy]azetidine1.1
Carboxylic Acid1.0
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)1.2
N,N-Diisopropylethylamine (DIPEA)2.0-3.0
Anhydrous Dimethylformamide (DMF)Sufficient volume

Procedure:

  • Dissolve the carboxylic acid (1.0 equiv.) in anhydrous DMF in a round-bottom flask under an inert atmosphere.

  • Add HATU (1.2 equiv.) and DIPEA (2.0-3.0 equiv.) to the solution and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.

  • Add a solution of 3-[(3,4-Dimethylphenyl)methoxy]azetidine (1.1 equiv.) in DMF to the reaction mixture.

  • Stir at room temperature for 2-16 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate (3x).

  • Combine the organic layers and wash sequentially with 5% aqueous LiCl (to remove DMF), saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography or recrystallization.

Rationale for Reagent Selection:

  • Coupling Agent (HATU): HATU is a highly efficient and widely used peptide coupling reagent that minimizes side reactions and racemization, especially with sterically hindered substrates.

  • Base (DIPEA): DIPEA is a non-nucleophilic hindered base that neutralizes the acid formed during the reaction and facilitates the activation of the carboxylic acid without interfering with the coupling process.

Data Presentation: Representative Reaction Outcomes

The following table summarizes typical yields for the N-functionalization of 3-[(3,4-Dimethylphenyl)methoxy]azetidine with various partners.

EntryReaction TypeCoupling Partner ExampleProduct StructureTypical Yield (%)
1Buchwald-Hartwig4-BromotolueneN-(4-methylphenyl)-3-[(3,4-dimethylphenyl)methoxy]azetidine75-90
2Reductive AminationBenzaldehydeN-benzyl-3-[(3,4-dimethylphenyl)methoxy]azetidine80-95
3Amide CouplingBenzoic Acid(3-[(3,4-dimethylphenyl)methoxy]azetidin-1-yl)(phenyl)methanone85-98

Conclusion

3-[(3,4-Dimethylphenyl)methoxy]azetidine is a versatile and valuable building block for organic synthesis, particularly in the context of medicinal chemistry and drug discovery. Its facile incorporation via robust N-functionalization protocols, such as those detailed in this guide, allows for the efficient construction of complex molecules with desirable physicochemical properties. The strategic use of this reagent provides researchers with a powerful tool for the rapid generation of novel chemical entities for biological evaluation.

References

  • Azetidines in medicinal chemistry: emerging applic
  • Azetidines in Drug Discovery. PharmaBlock.
  • The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development. Benchchem.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online.
  • Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 3-(3-Biphenylyl)azetidine and its Precursors. Benchchem.

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3-[(3,4-Dimethylphenyl)methoxy]azetidine as a scaffold in medicinal chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 3-[(3,4-Dimethylphenyl)methoxy]azetidine as a Privileged Scaffold in Drug Discovery

Introduction and Strategic Rationale

In contemporary medicinal chemistry, the transition from flat, sp2-hybridized aromatic systems to sp3-rich, conformationally rigid architectures has become a cornerstone of lead optimization. Among these, the azetidine ring—a four-membered saturated nitrogen heterocycle—has emerged as a privileged motif[1].

The compound 3-[(3,4-Dimethylphenyl)methoxy]azetidine (C₁₂H₁₇NO, MW: 191.27 g/mol ) represents a highly specialized building block that merges the structural constraints of the azetidine core with the lipophilic, target-anchoring properties of a substituted benzyl ether[2]. This specific scaffold is highly valued for its ability to act as a bioisostere for larger, more flexible cyclic amines (like pyrrolidines and piperidines), offering a reduced entropic penalty upon target binding while simultaneously lowering molecular weight and lipophilicity[3][4].

The strategic value of this scaffold lies in its dual-domain architecture:

  • The Azetidine Core: Provides precise spatial orientation (vector geometry) for N-substituents while demonstrating remarkable resistance to CYP450-mediated N-dealkylation—a common metabolic liability in larger heterocycles[3].

  • The (3,4-Dimethylphenyl)methoxy Tail: The ether oxygen serves as a critical hydrogen-bond acceptor, while the dimethyl-substituted aromatic ring is perfectly contoured to occupy deep, hydrophobic pockets in targets such as G-protein coupled receptors (GPCRs) and kinase allosteric sites[5].

Physicochemical Profiling

To understand why a medicinal chemist would select 3-[(3,4-Dimethylphenyl)methoxy]azetidine over its pyrrolidine or piperidine analogs, we must examine the quantitative impact of ring contraction on physicochemical properties. The high angle strain of the azetidine ring alters the hybridization of the nitrogen lone pair, subtly reducing its basicity (pKa) and enhancing its aqueous solubility and metabolic stability[4][6].

Table 1: Comparative Physicochemical Profile of Saturated Amine Ether Scaffolds

Scaffold FeatureRing SizePredicted pKa (Amine)Relative LogD (pH 7.4)Metabolic Stability (T₁/₂ in HLM)Structural Rigidity
Azetidine Ether 4-membered~8.5 - 9.0LowestHigh (>60 min)High (Pre-organized)
Pyrrolidine Ether 5-membered~9.5 - 10.0ModerateModerate (~30-45 min)Moderate (Envelope)
Piperidine Ether 6-membered~10.0 - 10.5HighestLow (<30 min)Low (Chair/Boat)

Data synthesis based on established SAR trends for saturated nitrogen heterocycles in drug discovery[3][4].

Scaffold Integration Workflow

The integration of this scaffold into a drug discovery pipeline requires a logical progression from core functionalization to in vitro validation. The workflow below illustrates the parallel optimization tracks for this molecule.

Workflow Start 3-[(3,4-Dimethylphenyl) methoxy]azetidine N_Alk N-Functionalization (Reductive Amination / Acylation) Start->N_Alk Core modification Ether_Mod Aryl Substitution (Halogenation / Cross-Coupling) Start->Ether_Mod Tail optimization InVitro In Vitro Screening (Microsomal Stability / Binding) N_Alk->InVitro Ether_Mod->InVitro LeadOpt Lead Optimization (SAR Profiling) InVitro->LeadOpt Data driven

Caption: Workflow for optimizing the 3-[(3,4-Dimethylphenyl)methoxy]azetidine scaffold.

Experimental Methodologies

The following protocols are engineered to be self-validating systems, ensuring that researchers can verify the integrity of the scaffold at every stage of development.

Protocol 1: Mild N-Functionalization via Reductive Amination

Causality & Rationale: Unprotected NH-azetidines are highly valuable but possess inherent ring strain. Thermal analysis indicates that azetidine rings can undergo carbon-nitrogen bond cleavage and ring-opening decomposition at temperatures exceeding 100°C[2]. Therefore, harsh alkylation conditions (e.g., strong bases with heat) must be avoided. Reductive amination using sodium triacetoxyborohydride (STAB) provides a mild, room-temperature alternative that preserves the four-membered core while enabling the attachment of complex pharmacophores[7].

Step-by-Step Procedure:

  • Preparation: Dissolve 3-[(3,4-Dimethylphenyl)methoxy]azetidine (1.0 eq, 0.5 mmol) and the target aldehyde/ketone (1.1 eq) in anhydrous 1,2-dichloroethane (DCE, 5 mL) under an inert argon atmosphere.

  • Activation: Add glacial acetic acid (1.2 eq) to the mixture to catalyze imine/iminium formation. Stir at room temperature (20-25°C) for 30 minutes.

  • Reduction: Portion-wise, add sodium triacetoxyborohydride (STAB, 1.5 eq). Crucial Step: STAB is chosen over NaBH₄ because its steric bulk and electron-withdrawing acetate groups make it a milder hydride donor, preventing the reduction of the unreacted aldehyde and avoiding exothermic spikes that could threaten the azetidine ring.

  • Reaction Monitoring (Self-Validation Checkpoint 1): After 4 hours, sample 10 µL of the reaction mixture, quench in 100 µL of saturated NaHCO₃, extract with ethyl acetate, and analyze via LC-MS. The disappearance of the 191.27 m/z peak (starting material) and the appearance of the product mass confirms successful coupling without ring-opening (which would present as a +18 mass shift due to hydration).

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (5 mL) to neutralize the acetic acid. Extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, DCM:MeOH gradient).

Protocol 2: In Vitro Microsomal Stability Assay (Clearance Profiling)

Causality & Rationale: To definitively prove the metabolic advantage of the azetidine core over larger macrocycles, a comparative human liver microsome (HLM) assay is required. Azetidines resist N-dealkylation because the high activation energy required to form the necessary radical intermediate on a strained four-membered ring deters CYP450 enzymes[3].

Mechanism Azetidine Azetidine Core (High Ring Strain) Metabolism Steric Shielding & High Activation Energy Azetidine->Metabolism Enters Active Site CYP450 CYP450 Enzymes CYP450->Metabolism Attempts Oxidation Stable Resistance to N-Dealkylation Metabolism->Stable Prevents Degradation

Caption: Mechanism of CYP450 evasion by the conformationally rigid azetidine core.

Step-by-Step Procedure:

  • Incubation Setup: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Test Compound Spiking: Add the N-functionalized 3-[(3,4-Dimethylphenyl)methoxy]azetidine derivative to achieve a final concentration of 1 µM.

  • Control Integration (Self-Validation Checkpoint 2): In parallel wells, run Verapamil (1 µM) as a high-clearance positive control and Warfarin (1 µM) as a low-clearance negative control. If Verapamil is not rapidly degraded, the microsomes are inactive, and the assay must be voided.

  • Microsome Addition: Add pooled Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL. Pre-incubate the plate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

  • Time-Course Sampling: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench the reaction by mixing with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). The organic solvent precipitates the microsomal proteins, halting all enzymatic activity.

  • Analysis: Centrifuge the quenched samples at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound. Calculate the half-life (T₁/₂) and intrinsic clearance (CL_int).

Conclusion

The 3-[(3,4-Dimethylphenyl)methoxy]azetidine scaffold is a highly versatile tool for modern drug hunters. By leveraging its unique spatial geometry and inherent metabolic resistance, researchers can overcome the pharmacokinetic liabilities often associated with traditional aliphatic amines, paving the way for highly potent, CNS-penetrant, or orally bioavailable therapeutics.

Sources

Application Notes and Protocols: Developing Novel Therapeutics with 3-[(3,4-Dimethylphenyl)methoxy]azetidine

Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive framework for the investigation of 3-[(3,4-Dimethylphenyl)methoxy]azetidine as a potential therapeutic agent. Azetidine scaffolds are of significant interest in medicinal chemistry due to their unique structural and physicochemical properties, which can impart improved metabolic stability, solubility, and target-binding affinity.[1][2] This document outlines the synthesis, characterization, and proposed biological evaluation of 3-[(3,4-Dimethylphenyl)methoxy]azetidine, focusing on its potential as an anticancer agent. We present detailed, step-by-step protocols for its synthesis, in vitro screening against a panel of cancer cell lines, and target deconvolution studies. The causality behind experimental choices is explained to provide a robust and self-validating system for researchers.

Introduction: The Therapeutic Potential of Azetidine Scaffolds

Azetidines, four-membered nitrogen-containing heterocycles, are increasingly recognized as privileged scaffolds in drug discovery.[2] Their inherent ring strain and three-dimensional structure offer a unique conformational rigidity that can lead to enhanced selectivity and potency for biological targets.[1][3] Several FDA-approved drugs, such as baricitinib and cobimetinib, incorporate the azetidine motif, highlighting its importance in modern medicinal chemistry.[1]

The subject of this guide, 3-[(3,4-Dimethylphenyl)methoxy]azetidine, is a novel compound with potential for therapeutic development. Its structure combines the beneficial properties of the azetidine ring with a 3,4-dimethylphenyl moiety, a substitution pattern found in a number of bioactive molecules. While specific biological data for this compound is limited, preliminary research suggests potential antimicrobial and anticancer properties.[4] This guide will focus on a hypothetical, yet scientifically plausible, investigation into its anticancer activities.

Physicochemical Properties and Synthesis

A thorough understanding of the physicochemical properties of a compound is crucial for its development as a therapeutic agent.

Physicochemical Data
PropertyValueSource
Molecular FormulaC₁₂H₁₇NO[4]
Molecular Weight191.27 g/mol [4]
Predicted pKa~9.68[4]
Predicted XLogP30.8[5]
Hydrogen Bond Donor Count1[5]
Hydrogen Bond Acceptor Count2[5]

The predicted pKa suggests that the compound will be predominantly in its neutral form at physiological pH, which can influence its membrane permeability and target engagement.[4]

Synthesis Protocol

The synthesis of 3-[(3,4-Dimethylphenyl)methoxy]azetidine can be achieved through a nucleophilic substitution reaction between 3-hydroxyazetidine and 3,4-dimethylbenzyl bromide. This method is adapted from general procedures for the synthesis of 3-substituted azetidines.[6]

Workflow for the Synthesis of 3-[(3,4-Dimethylphenyl)methoxy]azetidine

cluster_0 Reaction Setup cluster_1 Work-up and Purification 3_hydroxyazetidine 3-Hydroxyazetidine deprotonation Deprotonation 3_hydroxyazetidine->deprotonation 1. Add to NaH suspension NaH Sodium Hydride (NaH) in dry THF NaH->deprotonation nucleophilic_substitution Nucleophilic Substitution deprotonation->nucleophilic_substitution 2. Stir at 0°C 3_4_dimethylbenzyl_bromide 3,4-Dimethylbenzyl Bromide 3_4_dimethylbenzyl_bromide->nucleophilic_substitution 3. Add dropwise quench Quench with H₂O nucleophilic_substitution->quench 4. Stir at RT overnight extraction Extract with Ethyl Acetate quench->extraction drying Dry with Na₂SO₄ extraction->drying concentration Concentrate in vacuo drying->concentration chromatography Silica Gel Chromatography concentration->chromatography product 3-[(3,4-Dimethylphenyl)methoxy]azetidine chromatography->product

Caption: Generalized workflow for the synthesis of 3-[(3,4-Dimethylphenyl)methoxy]azetidine.

Materials:

  • 3-Hydroxyazetidine hydrochloride

  • Sodium hydride (60% dispersion in mineral oil)

  • 3,4-Dimethylbenzyl bromide

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Protocol:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF under a nitrogen atmosphere at 0°C, add a solution of 3-hydroxyazetidine (1.0 eq, prepared by neutralizing the hydrochloride salt with a suitable base) in anhydrous THF dropwise.

  • Allow the reaction mixture to stir at 0°C for 30 minutes to ensure complete deprotonation.

  • Add a solution of 3,4-dimethylbenzyl bromide (1.1 eq) in anhydrous THF dropwise to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Carefully quench the reaction by the slow addition of water at 0°C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, 3-[(3,4-Dimethylphenyl)methoxy]azetidine.

Characterization: The structure and purity of the synthesized compound should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Biological Evaluation: Anticancer Activity

Based on the reported anticancer potential of some azetidine derivatives, a logical starting point for the biological evaluation of 3-[(3,4-Dimethylphenyl)methoxy]azetidine is to screen it against a panel of human cancer cell lines.[4][7]

In Vitro Antiproliferative Assay

A standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or resazurin-based assay can be used to determine the cytotoxic effects of the compound on cancer cells.

Protocol:

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer, A549 for lung cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of 3-[(3,4-Dimethylphenyl)methoxy]azetidine in DMSO. Serially dilute the stock solution in culture media to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM). Add the diluted compound solutions to the cells and incubate for 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Assay: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Proposed Signaling Pathway for Target Deconvolution

Should 3-[(3,4-Dimethylphenyl)methoxy]azetidine exhibit significant antiproliferative activity, the next step is to identify its molecular target. Many anticancer drugs target key signaling pathways involved in cell growth, proliferation, and survival, such as the MAPK/ERK and PI3K/Akt pathways.

Caption: Hypothesized mechanism of action via inhibition of key oncogenic signaling pathways.

Target Deconvolution Protocol:

  • Kinase Profiling: Screen the compound against a panel of recombinant kinases, particularly those in the MAPK/ERK and PI3K/Akt pathways, to identify potential direct targets.

  • Western Blot Analysis: Treat cancer cells with the compound at its IC₅₀ concentration for various time points. Prepare cell lysates and perform Western blotting to assess the phosphorylation status of key proteins in the targeted pathways (e.g., p-ERK, p-Akt). A decrease in phosphorylation would suggest inhibition of the upstream kinase.

  • Cell Cycle Analysis: Use flow cytometry to analyze the effect of the compound on the cell cycle distribution. An arrest at a specific phase (e.g., G1, S, or G2/M) can provide clues about the mechanism of action.

  • Apoptosis Assays: Employ methods such as Annexin V/PI staining followed by flow cytometry to determine if the compound induces apoptosis.

Conclusion and Future Directions

This guide provides a foundational framework for the synthesis and biological evaluation of 3-[(3,4-Dimethylphenyl)methoxy]azetidine as a potential anticancer agent. The outlined protocols are based on established methodologies and offer a starting point for a comprehensive investigation.[8][9] Future work should focus on lead optimization to improve potency and selectivity, as well as in vivo studies in animal models to assess efficacy and pharmacokinetic properties. The unique structural features of this azetidine derivative make it a promising candidate for further drug discovery and development efforts.[1][3]

References

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  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. 2021. Available from: [Link]

  • The Nitrofuran-Warhead-Equipped Spirocyclic Azetidines Show Excellent Activity against Mycobacterium tuberculosis. MDPI. 2024. Available from: [Link]

  • Azetidine derivatives useful for the treatment of metabolic and inflammatory diseases. Google Patents. 2012.
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  • Process for synthesis of azetidine and novel intermediates therefor. Google Patents. 1990.
  • [Preparation of derivatives of 3-(3,4-dimethoxyphenyl)propanic acid and a study of its biological activity]. PubMed. Available from: [Link]

  • A Single-Step Synthesis of Azetidine-3-amines. The Journal of Organic Chemistry. 2020. Available from: [Link]

  • Pharmacological properties of 3-phenyl-5beta diethylaminoethyl-1,2,4-oxadiazole. PubMed. 1961. Available from: [Link]

  • Azetidine synthesis. Organic Chemistry Portal. Available from: [Link]

  • Synthesis of 3-methoxyazetidines via an aziridine to azetidine rearrangement and theoretical rationalization of the reaction mechanism. ResearchGate. 2011. Available from: [Link]

  • Exploration of Novel 3-Substituted Azetidine Derivatives As Triple Reuptake Inhibitors. Journal of Medicinal Chemistry. 2012. Available from: [Link]

  • Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. PMC. Available from: [Link]

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. LOCKSS: Serve Content. 2011. Available from: [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PMC. Available from: [Link]

  • Synthesis, Computational Studies, and Structural Analysis of 1-(3,5-Dimethoxyphenyl)azetidin-2-ones with Antiproliferative Activity in Breast Cancer and Chemoresistant Colon Cancer. MDPI. 2025. Available from: [Link]

  • Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. PubMed. 2010. Available from: [Link]

  • Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. 2017. Available from: [Link]

  • 3-[4-(2-methoxyethoxy)phenyl]azetidine hydrochloride (C12H17NO2). PubChemLite. Available from: [Link]

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Sources

Application Notes and Protocols for Antimicrobial and Anticancer Assays of 3-[(3,4-Dimethylphenyl)methoxy]azetidine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The azetidine scaffold is a prominent feature in many biologically active compounds, drawing significant attention in medicinal chemistry.[1][2] Derivatives of this four-membered nitrogen-containing heterocycle have demonstrated a wide array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3][4] The unique strained ring structure of azetidine contributes to its chemical reactivity and potential for potent interactions with biological targets.[1] This guide provides detailed application notes and standardized protocols for evaluating the antimicrobial and anticancer efficacy of novel 3-[(3,4-Dimethylphenyl)methoxy]azetidine derivatives.

The methodologies outlined herein are grounded in established, peer-reviewed techniques and are designed to ensure robust and reproducible data generation. The protocols for antimicrobial assessment will focus on determining the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacteria and fungi. For anticancer evaluation, we will detail the MTT assay for cell viability, a cornerstone for preliminary cytotoxicity screening, and subsequent apoptosis assays to elucidate the mechanism of cell death.

Part 1: Antimicrobial Activity Assessment

Core Principle: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is the gold standard for quantifying the in vitro activity of an antimicrobial agent.[5][6] It determines the lowest concentration of a compound that visibly inhibits the growth of a microorganism.[7] This quantitative measure is crucial for understanding the potency of the azetidine derivatives and for guiding further structure-activity relationship (SAR) studies. The broth microdilution method is a widely used, high-throughput approach for MIC determination and will be the focus of this protocol.[8]

Experimental Workflow: Antimicrobial Susceptibility Testing

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare standardized microbial inoculum (e.g., 0.5 McFarland standard) C Inoculate 96-well microplate containing compound dilutions and controls A->C B Prepare serial dilutions of 3-[(3,4-Dimethylphenyl)methoxy]azetidine derivatives B->C D Incubate at appropriate temperature and duration (e.g., 35-37°C for 16-24h) C->D E Visually inspect for turbidity or use a plate reader to determine microbial growth D->E F Identify the lowest concentration with no visible growth (MIC) E->F

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) Assay.

Detailed Protocol: Broth Microdilution MIC Assay

This protocol is adapted from the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[9][10][11]

Materials:

  • 3-[(3,4-Dimethylphenyl)methoxy]azetidine derivatives (stock solution in a suitable solvent, e.g., DMSO)

  • Sterile 96-well flat-bottom microplates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Standardized microbial inoculum (0.5 McFarland standard)

  • Positive control (microorganism in broth without compound)

  • Negative control (broth only)

  • Solvent control (microorganism in broth with the highest concentration of solvent used)

  • Multichannel pipette

  • Incubator

Procedure:

  • Preparation of Compound Dilutions:

    • Create a series of twofold serial dilutions of the azetidine derivatives in the appropriate broth within the 96-well plate.[12] The final volume in each well should be 100 µL.

    • The concentration range should be sufficient to determine the MIC (e.g., 128 µg/mL to 0.25 µg/mL).

  • Inoculum Preparation:

    • Grow microbial cultures to the mid-logarithmic phase.

    • Dilute the culture to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

    • Further dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[8]

  • Inoculation and Incubation:

    • Add 100 µL of the diluted inoculum to each well of the microplate, including the positive and solvent controls. Add 200 µL of sterile broth to the negative control wells.

    • The final volume in the test wells will be 200 µL.

    • Incubate the plates at 35-37°C for 16-24 hours for bacteria and 24-48 hours for fungi.[8][12]

  • MIC Determination:

    • Following incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[8]

    • Alternatively, a microplate reader can be used to measure the optical density (OD) at 600 nm to quantify growth.[12]

Data Interpretation:

The results should be recorded as the MIC value in µg/mL for each compound against each microbial strain. The activity can be categorized based on established breakpoints, although for novel compounds, a relative comparison of potency is more common.

Compound S. aureus MIC (µg/mL) E. coli MIC (µg/mL) C. albicans MIC (µg/mL)
Derivative 164128>128
Derivative 2163264
Positive Control (e.g., Ciprofloxacin)0.50.25N/A
Positive Control (e.g., Fluconazole)N/AN/A2

Part 2: Anticancer Activity Assessment

Core Principle: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[13][14] The amount of formazan produced is directly proportional to the number of viable cells.[15] This assay is a fundamental tool for initial screening of potential anticancer compounds.

Experimental Workflow: In Vitro Cytotoxicity Screening

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Seed cancer cells in a 96-well plate and allow to adhere overnight C Treat cells with compound dilutions and incubate (e.g., 24, 48, 72 hours) A->C B Prepare serial dilutions of 3-[(3,4-Dimethylphenyl)methoxy]azetidine derivatives B->C D Add MTT reagent and incubate to allow formazan crystal formation C->D E Solubilize formazan crystals with DMSO or other suitable solvent D->E F Measure absorbance at 570-590 nm using a microplate reader E->F G Calculate cell viability and determine the IC50 value F->G

Caption: Workflow for the MTT Cell Viability Assay.

Detailed Protocol: MTT Assay

This protocol is based on standard methodologies for assessing cytotoxicity.[14][15]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 3-[(3,4-Dimethylphenyl)methoxy]azetidine derivatives (stock solution in DMSO)

  • Sterile 96-well flat-bottom microplates

  • MTT reagent (5 mg/mL in PBS)[15]

  • Solubilization solution (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring viability is above 90%.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate overnight to allow for cell attachment.[16]

  • Compound Treatment:

    • Prepare serial dilutions of the azetidine derivatives in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the diluted compounds.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank control (medium only).[15]

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[15]

  • MTT Addition and Solubilization:

    • After incubation, add 10-20 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[15]

    • Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[14]

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength between 570 and 590 nm using a microplate reader.[14]

Data Analysis:

  • Subtract the average absorbance of the blank control from all other readings.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control:

    • % Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

  • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Compound MCF-7 IC₅₀ (µM) A549 IC₅₀ (µM) HeLa IC₅₀ (µM)
Derivative 135.248.9>100
Derivative 28.112.525.7
Positive Control (e.g., Doxorubicin)0.50.80.6

Part 3: Elucidating the Mechanism of Action: Apoptosis Assays

The ability of cancer cells to evade apoptosis (programmed cell death) is a hallmark of cancer. Many anticancer drugs exert their effects by inducing apoptosis.[17] Therefore, after identifying cytotoxic compounds with the MTT assay, it is crucial to determine if they induce apoptosis.

Key Apoptotic Events and Detection Methods

Apoptosis is a multi-stage process with distinct biochemical and morphological hallmarks.[18]

  • Early Stage: Mitochondrial membrane depolarization and externalization of phosphatidylserine (PS) on the cell surface.

  • Mid Stage: Activation of caspases, a family of proteases that execute the apoptotic program.

  • Late Stage: DNA fragmentation and formation of apoptotic bodies.

Apoptosis Detection Workflow

G cluster_treatment Cell Treatment cluster_staining Staining cluster_analysis Analysis A Treat cancer cells with azetidine derivative at a concentration near the IC50 value B Stain cells with Annexin V-FITC (detects phosphatidylserine) and Propidium Iodide (PI, a viability dye) A->B C Analyze stained cells using flow cytometry B->C D Quantify viable, early apoptotic, late apoptotic, and necrotic cell populations C->D

Caption: Workflow for Apoptosis Detection using Annexin V/PI Staining.

Detailed Protocol: Annexin V-FITC/PI Apoptosis Assay

This protocol utilizes the binding of Annexin V to externalized phosphatidylserine, an early marker of apoptosis, and propidium iodide (PI) to differentiate between viable, apoptotic, and necrotic cells.[18]

Materials:

  • Cancer cells treated with the azetidine derivative

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Treat cells with the azetidine derivative at its IC₅₀ concentration for a predetermined time (e.g., 24 hours).

    • Harvest both adherent and floating cells.

    • Wash the cells twice with cold PBS and centrifuge at a low speed (e.g., 300 x g) for 5 minutes.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • The cell population will be distinguished into four quadrants:

      • Lower-left (Annexin V- / PI-): Viable cells

      • Lower-right (Annexin V+ / PI-): Early apoptotic cells

      • Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells

      • Upper-left (Annexin V- / PI+): Necrotic cells

Data Interpretation:

The percentage of cells in each quadrant is calculated to quantify the extent of apoptosis induced by the azetidine derivative compared to an untreated control. A significant increase in the Annexin V-positive population indicates the induction of apoptosis.

Conclusion

This guide provides a comprehensive framework for the initial antimicrobial and anticancer evaluation of 3-[(3,4-Dimethylphenyl)methoxy]azetidine derivatives. The presented protocols for MIC, MTT, and apoptosis assays are robust, reproducible, and adhere to established scientific standards. By following these methodologies, researchers can effectively screen novel azetidine compounds, identify promising lead candidates, and gain initial insights into their mechanisms of action, thereby accelerating the drug discovery and development process.

References

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  • Ding, D., et al. (n.d.). Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. PMC.
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  • Ding, D., et al. (2013, November 1). Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. PubMed.
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  • UCSB, MIT and Caltech. (2023, September 15). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics.
  • Asif, M. (2018, March 7). Antimicrobial potential of various substituted azetidine derivatives: a mini review.
  • PMC. (2024, November 7). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays.
  • CLSI. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing.
  • ASM Journals. (2021, November 18). Overview of Changes to the Clinical and Laboratory Standards Institute Performance Standards for Antimicrobial Susceptibility Testing, M100, 31st Edition.
  • Meegan, M. J., et al. (2022, August 24). Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones.
  • eScholarship. (n.d.). Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo.
  • FDA. (2026, February 5). Antibacterial Susceptibility Test Interpretive Criteria.
  • Abcam. (n.d.). Understanding apoptosis antibodies: Key tools for detecting cell death.
  • ATCC. (n.d.). ATCC Primary Cell Culture Guide.
  • BenchChem. (n.d.). The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry.
  • BenchChem. (2025, December). Screening for Bioactive Azetidine Compounds: A Technical Guide.
  • IM Beit HaEmek Israel. (2023, October 31). How To Work With ATCC Cells?.
  • Liv Hospital. (2026, February 17). Cell Product Buyers Guide: 7 Key Steps to Purchase ATCC Cell Lines Safely.
  • TIJER.org. (n.d.). BIOACTIVE AZETIDINONE: A REVIEW.
  • International Journal of Pharmaceutical Sciences Review and Research. (2014, December 31). Azetidinones.
  • PMC. (n.d.). Novel N-Substituted 3-Aryl-4-(diethoxyphosphoryl)azetidin-2-ones as Antibiotic Enhancers and Antiviral Agents in Search for a Successful Treatment of Complex Infections.
  • ATCC. (n.d.). ATCC Primary Cell Culture Guide.
  • Shah, R., et al. (2017, December 22). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF SOME NEW SUBSTITUTED AZETIDINE DERIVATIVES. Journal of Drug Delivery and Therapeutics.
  • Rani, V., & Reddy, P. (2018). Synthesis and Antimicrobial Activity of New Pyridine Containing Substituted Phenyl Azetidine-2-One Derivatives. Open Journal of Medicinal Chemistry, 8, 22-29.
  • Synthesis and Antimicrobial Activities of Some New Azetidin-2-ones and Thiazolidin-4-ones. (n.d.).
  • MDPI. (2023, March 30). Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl).
  • Diurno, M. V., et al. (1992). Synthesis and antimicrobial activity of 1,3,4-triaryl-2-azetidinones. PubMed.
  • PubMed. (n.d.). 3,4-disubstituted azetidinones as selective inhibitors of the cysteine protease cathepsin K. Exploring P3 elements for potency and selectivity.

Sources

In vitro screening protocols for 3-[(3,4-Dimethylphenyl)methoxy]azetidine

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: In Vitro Screening Protocols for 3-[(3,4-Dimethylphenyl)methoxy]azetidine

Introduction & Scientific Rationale

In modern drug discovery, the evaluation of novel functionalized small molecules requires a rigorous, target-agnostic approach during the early in vitro stages. The compound 3-[(3,4-Dimethylphenyl)methoxy]azetidine (C₁₂H₁₇NO) presents a highly compelling structural profile. It merges a highly strained, basic azetidine ring with a lipophilic 3,4-dimethylbenzyl ether moiety.

Azetidines are increasingly recognized as privileged scaffolds in medicinal chemistry. Their high ring strain, enhanced sp³-rich character, and conformational rigidity offer superior metabolic stability and vector trajectories compared to larger, less strained heterocycles like piperidines [1]. Because azetidine derivatives have demonstrated broad pharmacological potential—ranging from central nervous system (CNS) modulation to potent antibacterial and anticancer activities [1]—I have designed a dual-track in vitro screening cascade to systematically evaluate this compound's viability as a therapeutic lead.

Experimental Workflow Design

To establish a self-validating screening system, we must evaluate both eukaryotic cytotoxicity (anticancer potential) and prokaryotic growth inhibition (antimicrobial potential) in parallel.

Workflow cluster_0 Anticancer Track cluster_1 Antimicrobial Track Comp 3-[(3,4-Dimethylphenyl) methoxy]azetidine Preparation Cell Cell Line Incubation (A549, MCF-7, HEK293) Comp->Cell Bact Bacterial Inoculation (S. aureus, E. coli) Comp->Bact CTG CellTiter-Glo Viability Assay Cell->CTG IC50 IC50 Determination CTG->IC50 Micro Broth Microdilution (CLSI M07) Bact->Micro MIC MIC Determination Micro->MIC

Dual-track in vitro screening workflow for anticancer and antimicrobial evaluation.

Protocol 1: Anticancer & Cytotoxicity Screening

Causality & Assay Selection: To assess anticancer potential and establish a therapeutic index, we utilize the CellTiter-Glo® Luminescent Cell Viability Assay. Tetrazolium-based assays (like MTT) rely on enzymatic reduction, which can be artificially skewed by the redox potential of the test compound or metabolic shifts in dying cells. In contrast, CellTiter-Glo directly quantifies intracellular adenosine triphosphate (ATP)—a universal and immediate biomarker of viable, metabolically active cells [2]. This homogeneous "add-mix-measure" format minimizes pipetting errors and provides a highly stable luminescent signal.

Step-by-Step Methodology:

  • Cell Culture & Seeding: Harvest target cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast cancer) and a non-tumorigenic control cell line (e.g., HEK293) at ~80% confluence. Seed at a density of 5,000 cells/well in 90 µL of complete culture media into opaque-walled 96-well plates. Incubate overnight at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Preparation: Dissolve 3-[(3,4-Dimethylphenyl)methoxy]azetidine in 100% DMSO to create a 10 mM master stock. Prepare a 10-point serial dilution (1:3) in culture media. Critical Step: Ensure the final DMSO concentration in the assay wells does not exceed 0.5% to prevent vehicle-induced cytotoxicity.

  • Treatment: Add 10 µL of the diluted compound to the 90 µL of cells (yielding a final concentration range of 100 µM to 5 nM). Include vehicle controls (0.5% DMSO) and positive kill controls (e.g., 1 µM Staurosporine). Incubate for 72 hours.

  • Reagent Equilibration: Remove the plate from the incubator and equilibrate it, along with the CellTiter-Glo reagent, to room temperature for 30 minutes to ensure uniform luciferase enzyme kinetics.

  • Lysis & Measurement: Add 100 µL of CellTiter-Glo reagent per well. Shake the plate on an orbital shaker for 2 minutes to induce complete cell lysis, followed by a 10-minute static incubation at room temperature to stabilize the luminescent signal.

  • Data Acquisition: Record luminescence using a multimode microplate reader. Calculate IC₅₀ values using non-linear regression (four-parameter logistic curve) normalized to the vehicle control.

Protocol 2: Antimicrobial Susceptibility Testing

Causality & Assay Selection: The lipophilic ether and basic secondary amine of the azetidine ring suggest potential membrane-disrupting or target-binding antimicrobial properties. We employ the Clinical and Laboratory Standards Institute (CLSI) M07 broth microdilution method. This standardized protocol is the global benchmark for determining the Minimal Inhibitory Concentration (MIC) of aerobic bacteria, ensuring that our in vitro data is reproducible, self-validating, and clinically translatable [3].

Step-by-Step Methodology:

  • Inoculum Preparation: Select 3–5 isolated colonies of target strains (e.g., Staphylococcus aureus ATCC 29213 for Gram-positive; Escherichia coli ATCC 25922 for Gram-negative) from an overnight agar plate. Suspend in sterile saline to match a 0.5 McFarland turbidity standard (approximately 1.5 × 10⁸ CFU/mL).

  • Broth Dilution: Dilute the bacterial suspension 1:150 in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final well concentration of ~5 × 10⁵ CFU/mL.

  • Compound Plating: In a clear, round-bottom 96-well plate, dispense 50 µL of 3-[(3,4-Dimethylphenyl)methoxy]azetidine serially diluted in CAMHB (testing range: 64 µg/mL down to 0.125 µg/mL).

  • Inoculation: Add 50 µL of the standardized bacterial suspension to each well. Self-Validation: Always include a positive growth control (broth + bacteria, no compound) and a negative sterility control (broth only).

  • Incubation & Readout: Incubate the plates at 35±2°C for 16–20 hours under ambient air. Determine the MIC visually as the lowest concentration of the compound that completely inhibits visible bacterial growth (no turbidity or pellet formation).

Quantitative Data Presentation

To facilitate rapid decision-making for lead optimization, all quantitative outputs from the screening cascade should be summarized in a standardized matrix.

Assay TypeBiological Target / StrainReadout MetricExpected Value RangeSignificance / Interpretation
Cytotoxicity A549 (Lung Carcinoma)IC₅₀ (µM)0.1 – 50.0 µMDefines potency against solid tumor models.
Cytotoxicity HEK293 (Healthy Control)IC₅₀ (µM)> 50.0 µMEstablishes the in vitro therapeutic index (TI).
Antimicrobial S. aureus (ATCC 29213)MIC (µg/mL)0.5 – 64.0 µg/mLAssesses Gram-positive antibacterial efficacy.
Antimicrobial E. coli (ATCC 25922)MIC (µg/mL)2.0 – >64.0 µg/mLAssesses Gram-negative antibacterial efficacy.
Physicochemical Kinetic Solubility (PBS)µg/mL at pH 7.4> 10.0 µg/mLValidates that biological readouts are not limited by precipitation.

Mechanistic Validation & Pathway Mapping

If initial screening yields potent hits (e.g., IC₅₀ < 5 µM or MIC < 4 µg/mL), secondary orthogonal assays must be deployed to elucidate the mechanism of action. Due to their cationic nature at physiological pH, azetidine derivatives often trigger intrinsic apoptosis in malignant cells via mitochondrial depolarization, or disrupt bacterial cell membranes.

Mechanism cluster_cancer Hypothetical Anticancer Mechanism cluster_microbe Hypothetical Antimicrobial Mechanism Az 3-[(3,4-Dimethylphenyl)methoxy]azetidine ROS Intracellular ROS Generation Az->ROS Mem Bacterial Membrane Interaction Az->Mem Mito Mitochondrial Depolarization ROS->Mito Casp Caspase-3/7 Activation Mito->Casp Apop Apoptosis Casp->Apop Perm Membrane Permeabilization Mem->Perm Lysis Cell Lysis / Death Perm->Lysis

Hypothetical mechanisms of action for azetidine-induced apoptosis and bacterial lysis.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs National Institutes of Health (NIH) / Taylor & Francis[Link][1]

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically Clinical and Laboratory Standards Institute (CLSI) [Link][2]

Sources

Purification of 3-[(3,4-Dimethylphenyl)methoxy]azetidine by chromatography

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Chromatographic Purification of 3-[(3,4-Dimethylphenyl)methoxy]azetidine

Abstract

This application note provides a detailed guide for the preparative purification of 3-[(3,4-Dimethylphenyl)methoxy]azetidine, a heterocyclic compound of interest in drug discovery. The inherent basicity of the azetidine nitrogen presents a significant chromatographic challenge, often leading to poor peak shape and low recovery on standard silica gel. This guide explores three robust flash chromatography strategies to overcome these issues: traditional normal-phase chromatography with a basic modifier, normal-phase chromatography using an amine-functionalized stationary phase, and high-pH reversed-phase chromatography. Detailed, step-by-step protocols are provided for each method, accompanied by a discussion of the underlying chemical principles to empower researchers to make informed decisions for their specific purification needs.

Introduction: The Purification Challenge

3-[(3,4-Dimethylphenyl)methoxy]azetidine is an amphiphilic molecule, possessing both a lipophilic dimethylphenyl group and polar ether and azetidine functionalities.[1] The primary obstacle in its purification via silica gel chromatography is the basic secondary amine within the azetidine ring (predicted pKa ≈ 9.68).[1] Standard silica gel is inherently acidic due to the presence of surface silanol groups (Si-OH).[2] These acidic sites can engage in strong acid-base interactions with basic analytes, leading to undesirable chromatographic behavior such as severe peak tailing, inconsistent elution, and in some cases, irreversible adsorption to the stationary phase.[3][4]

The objective of this guide is to provide validated, reliable protocols that mitigate these adverse interactions, enabling efficient and high-purity isolation of the target compound. We will compare three effective strategies, detailing the rationale behind each to provide a comprehensive framework for method selection and optimization.

Analyte Properties

A clear understanding of the analyte's chemical properties is fundamental to developing a successful purification strategy.

PropertyValueSource
Molecular Formula C₁₂H₁₇NO[1]
Molecular Weight 191.27 g/mol [1]
Predicted pKa ~9.68[1]
Appearance (Expected) Oil or Low-Melting SolidN/A
Key Structural Features Basic Azetidine Ring, Aromatic Dimethylphenyl Moiety, Ether Linkage[1]

Method Development and Strategy

Our purification strategy is designed to directly address the acid-base interaction between the basic analyte and the stationary phase. Three orthogonal approaches will be detailed, providing flexibility based on available resources and desired outcomes (e.g., solvent use, downstream processing).

Purification_Workflow cluster_options Purification Strategies Crude Crude 3-[(3,4-Dimethylphenyl)methoxy]azetidine NP_Mod Strategy 1: Normal-Phase (Silica) + Basic Modifier (TEA) Crude->NP_Mod NP_NH2 Strategy 2: Normal-Phase (Amine-Functionalized Silica) Crude->NP_NH2 RP_High_pH Strategy 3: Reversed-Phase (C18) + High pH Mobile Phase Crude->RP_High_pH Purified Purified Product (>95% Purity) NP_Mod->Purified NP_NH2->Purified RP_High_pH->Purified

Caption: Workflow for selecting a purification strategy.

Materials and Equipment

CategoryItem
Columns - Standard Silica Gel Flash Column (e.g., 40 g, 60 Å) - Amine-Functionalized Silica Flash Column (e.g., 40 g)[4] - C18 Reversed-Phase Flash Column (e.g., 43 g)[5]
Solvents - n-Hexane or Heptane (ACS Grade) - Ethyl Acetate (ACS Grade) - Dichloromethane (DCM) (ACS Grade) - Methanol (MeOH) (HPLC Grade) - Acetonitrile (ACN) (HPLC Grade) - Deionized Water
Additives - Triethylamine (TEA), ≥99%
Equipment - Automated Flash Chromatography System - Thin Layer Chromatography (TLC) Plates (Silica and Amine-functionalized) - Rotary Evaporator - Sample Loading Syringes or Solid Load Cartridges

Experimental Protocols

Protocol 1: Normal-Phase Chromatography on Silica Gel with a Basic Modifier

This is the most conventional approach. The addition of a competing amine, such as triethylamine (TEA), to the mobile phase neutralizes the acidic silanol sites on the silica surface, dramatically improving peak shape and recovery for basic compounds.[2][3][6]

1. TLC Method Development: a. Prepare a stock solution of your crude material (~10 mg/mL in DCM or Ethyl Acetate). b. Prepare a series of developing solvents. A good starting point is Ethyl Acetate (EtOAc) in Hexane.[7] Create a master solution of 0.5% v/v TEA in EtOAc. Then, prepare dilutions with Hexane (e.g., 10%, 20%, 30% of the TEA/EtOAc solution in Hexane). c. Spot the crude material on a silica TLC plate and develop in the prepared solvents. d. The ideal solvent system will give the target compound an Rf (Retention Factor) of 0.15 - 0.35 .

2. Flash Chromatography Protocol: a. Column Equilibration: Equilibrate the standard silica gel column with the initial mobile phase composition (e.g., 95% Hexane / 5% [EtOAc + 0.5% TEA]) for at least 3-5 column volumes (CV). b. Sample Loading: Dissolve the crude sample in a minimal amount of DCM or the initial mobile phase. Alternatively, for less soluble samples, perform a solid load by adsorbing the crude material onto a small amount of silica gel. c. Elution Gradient:

  • Mobile Phase A: Hexane
  • Mobile Phase B: Ethyl Acetate containing 0.5% v/v Triethylamine
  • Gradient:
  • 0-2 CV: Hold at initial conditions (e.g., 5% B).
  • 2-12 CV: Linear gradient from initial conditions to a final mobile phase composition that is approximately 2-3 times the polarity of the TLC elution solvent (e.g., 5% to 40% B).
  • 12-15 CV: Hold at final conditions to elute all components. d. Fraction Collection & Analysis: Collect fractions and analyze by TLC to identify those containing the pure product. e. Work-up: Combine pure fractions. The TEA is volatile and can typically be removed along with the solvents on a rotary evaporator, possibly requiring co-evaporation with a solvent like toluene.[8]
Protocol 2: Normal-Phase Chromatography on Amine-Functionalized Silica

This method utilizes a stationary phase where amino groups are chemically bonded to the silica. This creates a basic surface that repels the basic analyte, preventing strong interactions and often eliminating the need for a mobile phase modifier.[3][4] This simplifies the post-purification work-up.

1. TLC Method Development: a. Use amine-functionalized TLC plates to develop the method.[9] b. Test standard solvent systems like EtOAc/Hexane. Note that compounds typically elute earlier on amine-functionalized silica compared to standard silica due to the repulsive effect.[9] c. Aim for an Rf of 0.15 - 0.35 .

2. Flash Chromatography Protocol: a. Column Equilibration: Equilibrate the amine-functionalized column with the initial mobile phase (e.g., 90% Hexane / 10% EtOAc) for 3-5 CV. b. Sample Loading: Load the sample as described in Protocol 1. c. Elution Gradient:

  • Mobile Phase A: Hexane
  • Mobile Phase B: Ethyl Acetate
  • Gradient:
  • 0-2 CV: Hold at initial conditions (e.g., 10% B).
  • 2-12 CV: Linear gradient based on TLC results (e.g., 10% to 60% B).
  • 12-15 CV: Hold at final conditions. d. Fraction Collection & Analysis: Collect and analyze fractions by TLC. e. Work-up: Combine pure fractions and evaporate the solvents. No modifier needs to be removed.
Protocol 3: Reversed-Phase (C18) Chromatography at High pH

Reversed-phase chromatography separates compounds based on hydrophobicity.[10] For a basic amine, increasing the mobile phase pH above the compound's pKa ensures it is in its neutral, non-ionized form. This increases its hydrophobicity, leading to better retention and separation on a non-polar C18 column.[3]

1. Method Development (Scouting Run): a. Unlike normal-phase, TLC is less predictive for reversed-phase. A scouting run on a small analytical or preparative column is recommended.[11] b. Prepare a mobile phase system with a basic modifier to maintain a high pH. A common system is Water + 0.1% TEA and Acetonitrile + 0.1% TEA. c. Perform a broad scouting gradient (e.g., 5% to 95% Acetonitrile over 10-15 CV) to determine the approximate elution concentration.

2. Flash Chromatography Protocol: a. Column Equilibration: Equilibrate the C18 column with the initial mobile phase (e.g., 90% [Water + 0.1% TEA] / 10% [ACN + 0.1% TEA]) for 5-7 CV.[5] b. Sample Loading: Dissolve the crude sample in a solvent with high water content or a solvent like DMSO or DMF, then dilute with the initial mobile phase. Solid loading onto C18 media is also an excellent option. c. Elution Gradient:

  • Mobile Phase A: Water + 0.1% v/v Triethylamine
  • Mobile Phase B: Acetonitrile + 0.1% v/v Triethylamine
  • Gradient: Based on the scouting run, create a focused gradient around the elution concentration. For example, if the compound eluted at 60% B:
  • 0-2 CV: Hold at 30% B.
  • 2-12 CV: Linear gradient from 30% to 80% B.
  • 12-15 CV: Hold at 80% B. d. Fraction Collection & Analysis: Collect fractions. Analysis can be done by LC-MS or by spotting on a reversed-phase TLC plate. e. Work-up: Combine pure fractions. The acetonitrile can be removed by rotary evaporation. The remaining aqueous solution containing the product may need to be lyophilized or extracted with an organic solvent (e.g., DCM or EtOAc) after adjusting the pH if necessary.

Results and Discussion: Method Comparison

Each protocol offers distinct advantages and is suited for different laboratory constraints and purification goals.

ParameterStrategy 1: Silica + TEAStrategy 2: Amine-SilicaStrategy 3: C18 High pH
Stationary Phase Standard Silica GelAmine-Functionalized SilicaC18-Functionalized Silica
Primary Interaction Adsorption/DesorptionRepulsion/PartitioningHydrophobic (Partitioning)
Mobile Phase Non-polar organic solvents (Hexane/EtOAc)Non-polar organic solvents (Hexane/EtOAc)Polar solvents (Water/Acetonitrile)
Key Advantage Uses common, inexpensive materials.Simplified work-up (no modifier), excellent peak shape.[4]Excellent for polar impurities; highly reproducible.
Key Disadvantage Modifier (TEA) must be removed post-purification.[4]Specialized columns are more expensive.Requires aqueous mobile phases; work-up can be more involved (extraction/lyophilization).
Best Suited For Cost-sensitive projects; labs with standard setups.High-throughput purification; when modifier removal is problematic.Crude mixtures with polar impurities; method transfer from analytical HPLC.

Conclusion

The successful purification of 3-[(3,4-Dimethylphenyl)methoxy]azetidine is readily achievable when the basic nature of the analyte is properly addressed. For routine purification with simplified work-up, Strategy 2 (Amine-Functionalized Silica) is highly recommended as it directly solves the issue of surface interactions without complicating downstream processing. Strategy 1 (Silica + TEA) remains a robust and economical alternative, provided the post-purification removal of the modifier is not a concern. Finally, Strategy 3 (Reversed-Phase) offers a powerful, orthogonal separation mechanism that is particularly effective for removing highly polar or water-soluble impurities that may be difficult to separate under normal-phase conditions. The choice of method should be guided by the specific impurity profile, scale of the purification, and available laboratory resources.

References

  • Vertex AI Search. (n.d.). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.
  • Smolecule. (2024, August 10). 3-[(3,4-Dimethylphenyl)methoxy]azetidine.
  • University of Rochester, Department of Chemistry. (n.d.). Solvent Systems for Flash Column Chromatography.
  • Sigma-Aldrich. (n.d.). Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography.
  • King Group. (n.d.). Successful Flash Chromatography.
  • Element Lab Solutions. (2024, April 22). HILIC – The Rising Star of Polar Chromatography.
  • Wikipedia. (n.d.). Triethylamine.
  • Molnár, I., & Horváth, C. (1976). Reverse-phase chromatography of polar biological substances: separation of catechol compounds by high-performance liquid chromatography. Clinical Chemistry, 22(9), 1497-502.
  • Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography.
  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?
  • Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column Purification of primary amines.
  • Kinesis. (2012, December 12). Flash Chromatography Separation of Basic Organic Compounds without Modifier.
  • Welch Materials. (2025, December 15). Triethylamine as a Mobile Phase Additive: What Does It Do?
  • Corrdination. (2013, January 31). Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography.
  • Teledyne ISCO. (2024, December 7). Flash chromatography method development without TLC plates?! Is it possible?
  • Zhang, Y., et al. (2021). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. Molecules, 26(21), 6649.
  • Phenomenex. (n.d.). Reversed Phase HPLC Columns.
  • Welch Materials. (2025, December 23). [Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds.
  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • Chromatography Forum. (2005, December 31). use of Triethylamine.
  • Biotage. (n.d.). Organic Amine Flash Purification Using A Novel Stationary Phase.
  • Lee, C. A., et al. (2014). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience, 5(11), 1058–1069.

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Application Notes and Protocols for the Analytical Characterization of 3-[(3,4-Dimethylphenyl)methoxy]azetidine

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

3-[(3,4-Dimethylphenyl)methoxy]azetidine is a heterocyclic organic compound featuring a four-membered azetidine ring linked to a 3,4-dimethylphenyl group via a methoxy bridge.[1] With a molecular formula of C₁₂H₁₇NO and a molecular weight of 191.27 g/mol , this compound represents a class of molecules with significant interest in medicinal chemistry and drug development due to the prevalence of the azetidine motif in biologically active compounds.[1][2] Azetidine derivatives are known to exhibit a range of biological activities, and their unique structural features can influence pharmacokinetic and pharmacodynamic properties.[2]

The precise and comprehensive analytical characterization of 3-[(3,4-Dimethylphenyl)methoxy]azetidine is paramount for ensuring its identity, purity, and stability, which are critical quality attributes in the pharmaceutical industry.[3][4] This guide provides a detailed overview of the key analytical methodologies for the thorough characterization of this compound, offering both the theoretical basis for each technique and practical, step-by-step protocols. The selection of these methods is driven by the need to unambiguously determine the molecule's structure, quantify its purity, and identify any potential impurities.[5][6]

Analytical Workflow Overview

A systematic approach is essential for the complete characterization of a novel chemical entity. The following diagram illustrates a recommended analytical workflow for 3-[(3,4-Dimethylphenyl)methoxy]azetidine, starting from structural elucidation and concluding with purity and elemental composition analysis.

Analytical Workflow Figure 1: Recommended Analytical Workflow cluster_Structural_Elucidation Structural Elucidation cluster_Purity_Assessment Purity & Impurity Profiling cluster_Compositional_Verification Compositional Verification NMR NMR Spectroscopy (¹H, ¹³C, 2D) MS Mass Spectrometry (EI, ESI) NMR->MS Confirms Molecular Weight FTIR FT-IR Spectroscopy MS->FTIR Identifies Functional Groups HPLC HPLC-UV FTIR->HPLC Purity Check EA Elemental Analysis (CHN) HPLC->EA Confirms Elemental Composition

Caption: A logical progression of analytical techniques for comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful technique for the unambiguous determination of the molecular structure of organic compounds. For 3-[(3,4-Dimethylphenyl)methoxy]azetidine, ¹H NMR will identify the number and connectivity of protons, while ¹³C NMR will reveal the carbon skeleton. Advanced 2D NMR techniques like COSY and HSQC can further confirm the assignments.

Scientific Rationale

The chemical shift of a nucleus in an NMR spectrum is highly sensitive to its local electronic environment. This allows for the differentiation of protons and carbons in various parts of the molecule, such as the azetidine ring, the aromatic ring, the methyl groups, and the methoxy linker. Spin-spin coupling patterns in the ¹H NMR spectrum provide valuable information about the connectivity of adjacent protons.

Predicted ¹H and ¹³C NMR Spectral Data

The following table summarizes the expected chemical shifts for the key protons and carbons in 3-[(3,4-Dimethylphenyl)methoxy]azetidine.

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Justification
Azetidine CH₂ (C2, C4) 3.0 - 4.0 (multiplet)45 - 55Protons and carbons in a strained heterocyclic ring are typically deshielded.
Azetidine CH (C3) 3.5 - 4.5 (multiplet)60 - 70The electronegative oxygen of the ether linkage will deshield this proton and carbon.
Azetidine NH 1.5 - 3.0 (broad singlet)-The chemical shift of the NH proton is solvent-dependent and the signal is often broad.
Methoxy CH₂ ~4.4 (singlet)70 - 80Protons on a carbon adjacent to an oxygen atom are deshielded.
Aromatic CH (C5', C2', C6') 6.9 - 7.2 (multiplets)125 - 135Typical chemical shifts for protons and carbons in a substituted benzene ring.
Aromatic Methyl CH₃ ~2.2 (singlet)19 - 22Protons of methyl groups attached to an aromatic ring.
Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation:

    • Accurately weigh 5-25 mg of the sample for ¹H NMR and 50-100 mg for ¹³C NMR.[7]

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[8]

    • Filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, high-quality 5 mm NMR tube to remove any particulate matter.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

  • Instrument Parameters (for a 400 MHz Spectrometer):

    • ¹H NMR:

      • Acquisition time: 2-4 seconds

      • Relaxation delay: 1-2 seconds

      • Number of scans: 8-16

      • Spectral width: 0-12 ppm

    • ¹³C NMR:

      • Acquisition time: 1-2 seconds

      • Relaxation delay: 2-5 seconds

      • Number of scans: 1024-4096 (or more, depending on sample concentration)

      • Spectral width: 0-220 ppm

      • Proton decoupling: Broadband decoupling to simplify the spectrum to singlets.[9]

  • Data Processing and Interpretation:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase correct the spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, coupling constants, and integration to assign the signals to the respective protons and carbons in the molecule.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is an essential technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis. Both "hard" and "soft" ionization techniques are valuable for characterizing 3-[(3,4-Dimethylphenyl)methoxy]azetidine.

Scientific Rationale
  • Electron Ionization (EI): This is a hard ionization technique that involves bombarding the molecule with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and extensive fragmentation.[10][11] The resulting fragmentation pattern is highly reproducible and serves as a "molecular fingerprint," providing valuable structural information.

  • Electrospray Ionization (ESI): This is a soft ionization technique that is particularly useful for polar and thermally labile molecules.[11][12] It typically produces a protonated molecule [M+H]⁺ with minimal fragmentation, allowing for the unambiguous determination of the molecular weight.[12]

Expected Mass Spectrometric Data
Ionization Mode Expected m/z Ion Type Significance
Electron Ionization (EI) 191M⁺˙Molecular ion, confirming the molecular weight.
Various fragmentsFragment ionsProvides structural information based on the cleavage of the azetidine ring and the benzyl ether linkage.
Electrospray Ionization (ESI) 192[M+H]⁺Protonated molecule, confirming the molecular weight with high accuracy.
Experimental Protocol: Mass Spectrometry
  • Sample Preparation:

    • For EI (typically coupled with Gas Chromatography - GC-MS): Prepare a dilute solution (e.g., 1 mg/mL) of the sample in a volatile organic solvent like dichloromethane or methanol.

    • For ESI (typically coupled with Liquid Chromatography - LC-MS): Prepare a dilute solution (e.g., 0.1 mg/mL) of the sample in a solvent compatible with the mobile phase, such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.

  • Instrument Parameters:

    • EI-MS:

      • Ionization energy: 70 eV

      • Mass range: m/z 40-500

      • Source temperature: 200-250 °C

    • ESI-MS:

      • Ionization mode: Positive

      • Capillary voltage: 3-5 kV

      • Drying gas flow and temperature: Optimized for the specific instrument and solvent system.

      • Mass range: m/z 50-500

  • Data Analysis:

    • Identify the molecular ion peak in the EI spectrum and the protonated molecule peak in the ESI spectrum to confirm the molecular weight of 191.27 g/mol .

    • Analyze the fragmentation pattern in the EI spectrum to identify characteristic fragments corresponding to the azetidine ring and the 3,4-dimethylbenzyl moiety.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Key Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Scientific Rationale

Different chemical bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies corresponding to the vibrational modes of its bonds. This results in a unique spectrum that acts as a molecular fingerprint.[13]

Expected FT-IR Absorption Bands
Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3300 - 3500 (broad)N-H stretchSecondary amine (azetidine)
3000 - 3100C-H stretchAromatic
2850 - 2960C-H stretchAliphatic (CH₂, CH₃)
1600, 1450C=C stretchAromatic ring
1000 - 1300C-O stretchEther
1100 - 1250C-N stretchAmine
Experimental Protocol: FT-IR Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • ATR is a common and convenient method that requires minimal sample preparation.[14]

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • Spectral range: 4000-400 cm⁻¹

  • Spectral Interpretation:

    • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

High-Performance Liquid Chromatography (HPLC): Assessing Purity and Impurity Profiling

HPLC is the workhorse of the pharmaceutical industry for determining the purity of drug substances and for identifying and quantifying impurities.[15][16] A well-developed and validated HPLC method is crucial for quality control.[16][17]

Scientific Rationale

HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase.[5] For a moderately polar compound like 3-[(3,4-Dimethylphenyl)methoxy]azetidine, a reversed-phase HPLC method is typically suitable. In this mode, a nonpolar stationary phase is used with a polar mobile phase, and compounds elute based on their hydrophobicity.

Method Development Workflow

HPLC Method Development Figure 2: HPLC Method Development Workflow Start Define Analytical Target Profile Column_Selection Column Selection (e.g., C18, C8) Start->Column_Selection Mobile_Phase Mobile Phase Optimization (Acetonitrile/Water, pH) Column_Selection->Mobile_Phase Detection Detector Wavelength Selection (UV-Vis PDA) Mobile_Phase->Detection Gradient Gradient Elution Optimization Detection->Gradient Validation Method Validation (ICH Guidelines) Gradient->Validation

Caption: A systematic approach to developing a robust HPLC method.

Experimental Protocol: Reversed-Phase HPLC
  • Sample and Mobile Phase Preparation:

    • Accurately prepare a stock solution of the sample in a suitable diluent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.

    • Prepare the mobile phases. For example:

      • Mobile Phase A: 0.1% formic acid in water

      • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Filter and degas all mobile phases before use.

  • Chromatographic Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm particle size

    • Mobile Phase: Gradient elution (e.g., starting with a low percentage of Mobile Phase B and increasing over time)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection: UV at a wavelength where the analyte has maximum absorbance (determined by UV-Vis spectroscopy, likely around 254 nm). A photodiode array (PDA) detector is recommended to obtain UV spectra of all eluting peaks.

  • Data Analysis:

    • Integrate the peak areas of the main component and any impurities.

    • Calculate the purity of the sample as the percentage of the main peak area relative to the total peak area.

    • Identify and quantify any impurities against a reference standard if available.

Elemental Analysis: Verifying the Empirical Formula

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen (CHN) in a pure organic compound. This technique is used to confirm the empirical formula, which can then be compared with the molecular formula determined by mass spectrometry.

Scientific Rationale

The sample is combusted in a high-temperature furnace in the presence of oxygen, which converts carbon to carbon dioxide, hydrogen to water, and nitrogen to nitrogen gas.[18] These combustion products are then separated and quantified by a detector, allowing for the determination of the mass percentages of each element.[19][20]

Theoretical vs. Expected Elemental Composition

For C₁₂H₁₇NO:

  • Carbon (C): 75.35%

  • Hydrogen (H): 8.96%

  • Nitrogen (N): 7.32%

Experimental Protocol: CHN Analysis
  • Sample Preparation:

    • Accurately weigh 1-3 mg of the highly purified and dried sample into a tin capsule.[18]

    • Seal the capsule to enclose the sample.

  • Instrumental Analysis:

    • The analysis is performed using an automated elemental analyzer.

    • The instrument is calibrated using a certified standard with a known elemental composition (e.g., acetanilide).

    • The sample is introduced into the combustion furnace, and the resulting gases are analyzed.

  • Data Interpretation:

    • The experimentally determined percentages of C, H, and N should be within ±0.4% of the theoretical values for the proposed molecular formula.

Conclusion

The analytical methods outlined in this guide provide a comprehensive framework for the characterization of 3-[(3,4-Dimethylphenyl)methoxy]azetidine. By employing a combination of NMR spectroscopy, mass spectrometry, FT-IR spectroscopy, HPLC, and elemental analysis, researchers and drug development professionals can confidently establish the structure, confirm the molecular weight, identify functional groups, assess purity, and verify the elemental composition of this important chemical entity. Adherence to these robust analytical protocols is fundamental to ensuring the quality, safety, and efficacy of potential pharmaceutical candidates.

References

  • SynThink. (2023, June 13). Challenges in HPLC Method Development for Impurity Identification. SynThink. [Link]

  • Israel, S. (2024). HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. African Journal of Biomedical Research, 27(4s). [Link]

  • Veeprho. (2024, August 8). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. Veeprho. [Link]

  • Heyden, Y. V. (2025, November 28). Method Development for Drug Impurity Profiling: Part 1. LCGC International. [Link]

  • University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. UCLA Chemistry and Biochemistry. [Link]

  • Iowa State University. (2013, March 19). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

  • University of Houston. (2023, August 29). Small molecule NMR sample preparation. University of Houston. [Link]

  • Intertek. (n.d.). CHN Analysis. Intertek. [Link]

  • Royal Society of Chemistry. (2024, November 15). NMR spectroscopy of small molecules in solution. Nuclear Magnetic Resonance, 50. [Link]

  • University of Leicester. (n.d.). NMR Sample Preparation. University of Leicester. [Link]

  • Mettler Toledo. (n.d.). CHNSO Organic Elemental Analysis - Sample Preparation. Mettler Toledo. [Link]

  • Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Journal of natural products, 77(8), 1942-1947. [Link]

  • Integrated Liner Technologies. (2024, February 7). Techniques in Pharmaceutical Analysis. ILT. [Link]

  • University of Florida. (n.d.). Sample Preparation – FT-IR/ATR. Polymer Chemistry Characterization Lab. [Link]

  • Journal of Drug Delivery and Therapeutics. (2024, December 13). Analytical Techniques in Pharmaceutical Analysis. [Link]

  • Bruker. (n.d.). Guide to FT-IR Spectroscopy. Bruker. [Link]

  • University of Illinois. (2020, March 5). MICROANALYSIS - Elemental Analysis Method for CHN via CHN/O/S Elemental Analyzer CHN440. School of Chemical Sciences. [Link]

  • RTI Laboratories. (n.d.). FTIR Analysis. RTI Laboratories. [Link]

  • Journal of Drug Delivery and Therapeutics. (2019, July 15). Analytical Techniques in Pharmaceutical Analysis for Samples Separation, Characterization, Determination and its Handling. [Link]

  • Agno Pharmaceuticals. (2020, February 20). The Guide To Analytical Method Development. Agno Pharmaceuticals. [Link]

  • Aragen. (2024, October 15). The Essential Role of Analytical Chemistry in the Pharmaceutical Industry. Aragen. [Link]

  • Molecules. (2019, February 10). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. MDPI. [Link]

  • ResearchGate. (2014, November 10). Can anyone help me with interpreting this 1H and 13C NMR spectrum. Both the proton and C 13 spectra are attached. ResearchGate. [Link]

  • Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. [Link]

  • Chem Help ASAP. (2022, October 7). differences & similarities of 1H & 13C NMR spectroscopy. YouTube. [Link]

  • Emory University. (n.d.). Mass Spectrometry Ionization Methods. Chemistry at Emory. [Link]

  • MetwareBio. (n.d.). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. MetwareBio. [Link]

  • Wikipedia. (n.d.). Azetidine. Wikipedia. [Link]

  • Biointerface Research in Applied Chemistry. (2021, October 20). Design and Synthesis of Two Azete Derivatives Using some Chemical Strategies. Biointerface Research in Applied Chemistry. [Link]

  • University of Notre Dame. (n.d.). Ionization Modes. Mass Spectrometry & Proteomics Facility. [Link]

  • ACD/Labs. (2023, August 23). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. ACD/Labs. [Link]

  • Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(1), 133-152. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 3-[(3,4-Dimethylphenyl)methoxy]azetidine Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical failure points and mechanistic nuances involved in the synthesis of 3-[(3,4-Dimethylphenyl)methoxy]azetidine.

The four-membered azetidine ring possesses significant ring strain (~26 kcal/mol), making it highly susceptible to nucleophilic ring-opening if reaction parameters are not strictly controlled[1]. This guide provides a self-validating framework for the two-step synthesis: a Williamson etherification followed by an acidic Boc deprotection.

Mechanistic Rationale & Workflow

The synthesis relies on a highly controlled sequence. First, the secondary amine must be protected—typically with a tert-butyloxycarbonyl (Boc) group—to prevent unwanted N-alkylation during the etherification step ()[2].

The proceeds via an SN2 mechanism[3]. The hydroxyl group of 1-Boc-3-hydroxyazetidine is deprotonated by a strong base (e.g., NaH) to form an alkoxide, which subsequently attacks the electrophilic benzylic carbon of 3,4-dimethylbenzyl bromide[4].

Following ether formation, the Boc group is cleaved using a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) ()[5]. This acidolysis generates a tert-butyl cation (which eliminates to form isobutylene gas) and carbon dioxide, leaving the desired azetidine as a stable acid salt ()[6].

SynthesisWorkflow Step1 1-Boc-3-hydroxyazetidine + 3,4-Dimethylbenzyl bromide Reaction1 Williamson Etherification (Deprotonation & SN2) Step1->Reaction1 NaH, DMF 0°C to RT Intermediate 1-Boc-3-[(3,4-Dimethylphenyl) methoxy]azetidine Reaction1->Intermediate Alkoxide Attack Reaction2 Boc Deprotection (Acidic Cleavage) Intermediate->Reaction2 TFA/DCM or HCl/Dioxane Product 3-[(3,4-Dimethylphenyl) methoxy]azetidine Salt Reaction2->Product -CO2, -Isobutylene

Fig 1. Two-step synthesis workflow for 3-[(3,4-Dimethylphenyl)methoxy]azetidine.

Troubleshooting Guide (FAQs)

Q: Why am I observing low yields and unreacted starting material in the etherification step? A: The azetidine alkoxide is sterically hindered and less nucleophilic than primary alkoxides. Ensure strictly anhydrous conditions, as moisture will rapidly consume the NaH base. If using NaH in DMF yields poor results, check the quality of your 3,4-dimethylbenzyl bromide (it degrades over time). While Potassium tert-butoxide (KOtBu) in THF can sometimes improve alkoxide generation, NaH remains the standard to avoid competitive E2 elimination of the benzyl halide[4].

Q: My product mixture contains ring-opened impurities after the deprotection step. How can I prevent this? A: Azetidine rings are uniquely sensitive to elevated temperatures in the presence of strong acids. Boc deprotection should be carried out strictly between 0 °C and room temperature[5]. Never heat the reaction mixture during TFA or HCl addition. If using HCl in dioxane, ensure the concentration does not exceed 4M.

Q: I am losing my final product during solvent evaporation. What is happening? A: Low molecular weight azetidines are highly volatile as free bases. Do not attempt to isolate 3-[(3,4-Dimethylphenyl)methoxy]azetidine as a free amine under high vacuum. Instead, isolate and store the compound as its TFA or HCl salt, which is a stable, non-volatile solid ()[7].

Quantitative Data: Etherification Optimization

The following table summarizes the optimization of the Williamson etherification step, demonstrating the causality between base/solvent selection and reaction efficiency.

Base (Equivalents)SolventTemp (°C)Time (h)Conversion (%)Impurity Profile / Observation
K₂CO₃ (2.0)DMF8024< 10Base too weak; thermal degradation of azetidine
KOtBu (1.2)THF0 to 251265Moderate yield; competitive benzyl elimination
NaH (1.5)THF0 to 251272Good yield; slow reaction rate due to solubility
NaH (1.5) DMF 0 to 25 8 > 95 Optimal conditions; clean SN2 product

Step-by-Step Experimental Protocols

These protocols are designed as self-validating systems, incorporating visual cues and analytical checkpoints to ensure success at each stage.

Step 1: Williamson Ether Synthesis

Objective: Synthesize 1-Boc-3-[(3,4-Dimethylphenyl)methoxy]azetidine.

  • Preparation: Flame-dry a 100 mL round-bottom flask and flush with inert gas (N₂ or Argon).

  • Alkoxide Formation: Dissolve 1-Boc-3-hydroxyazetidine (1.0 equiv, 10 mmol) in anhydrous DMF (50 mL, 0.2 M) and cool the solution to 0 °C using an ice bath.

  • Base Addition: Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv) in small portions.

    • Self-Validation Checkpoint: You must observe immediate hydrogen gas evolution. Stir for 30 minutes at 0 °C until bubbling ceases, indicating complete alkoxide formation.

  • Electrophile Addition: Add 3,4-dimethylbenzyl bromide (1.2 equiv) dropwise via syringe.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 8 hours.

    • Self-Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc 4:1). The product will be strongly UV-active (due to the aromatic ring), whereas the starting azetidine is not.

  • Workup: Quench the reaction carefully with saturated aqueous NH₄Cl (20 mL) at 0 °C. Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Wash the combined organics with water (5 × 30 mL) to completely remove DMF, followed by a brine wash.

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel flash chromatography to yield the protected intermediate.

Step 2: Boc Deprotection

Objective: Cleave the Boc group to yield 3-[(3,4-Dimethylphenyl)methoxy]azetidine TFA Salt.

  • Preparation: Dissolve the purified 1-Boc-3-[(3,4-Dimethylphenyl)methoxy]azetidine (1.0 equiv) in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M.

  • Cooling: Cool the solution to 0 °C.

  • Acid Addition: Add Trifluoroacetic Acid (TFA) dropwise such that the final volume ratio of DCM:TFA is 4:1.

    • Critical Safety Note: Ensure the system is vented to a bubbler. Do not seal the flask, as CO₂ gas will rapidly evolve[6].

  • Reaction: Stir the mixture at 0 °C for 15 minutes, then allow it to warm to room temperature and stir for an additional 2 hours[5].

    • Self-Validation Checkpoint: Monitor via TLC. The starting material spot will disappear. The deprotected product will stay at the baseline in standard non-polar solvent systems and will stain bright pink/purple with Ninhydrin.

  • Concentration: Concentrate the reaction mixture in vacuo at ambient temperature (Water bath < 30 °C to prevent ring opening).

  • Isolation: Triturate the resulting oily residue with cold diethyl ether. The 3-[(3,4-Dimethylphenyl)methoxy]azetidine TFA salt will precipitate as a white solid. Filter, wash with cold ether, and dry under high vacuum.

References

  • Common Organic Chemistry. Boc Deprotection - TFA. Available at:[Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. Available at:[Link]

  • Common Organic Chemistry. Boc Deprotection Mechanism - TFA. Available at:[Link]

  • ACS Organic Letters. eEtherification: An Electrochemical Strategy toward the Synthesis of Sterically Hindered Dialkyl Ethers from Activated Alcohols. Available at:[Link]

Sources

Technical Support Center: Troubleshooting the Synthesis of 3-[(3,4-Dimethylphenyl)methoxy]azetidine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals synthesizing 3-[(3,4-Dimethylphenyl)methoxy]azetidine , a specialized four-membered nitrogen heterocycle utilized as a critical building block in medicinal chemistry[1].

While the synthesis typically involves either the deprotonation of 3,4-dimethylbenzyl alcohol followed by the addition of an azetidine derivative[1], or a standard Williamson ether synthesis using 3-hydroxyazetidine[2], the inherent ring strain of the azetidine core (~26 kcal/mol) and the electron-rich nature of the 3,4-dimethylbenzyl ether linkage present unique synthetic challenges. Common degradation pathways include hydrolysis (ether cleavage) and nucleophilic ring-opening[3].

This guide provides a self-validating protocol, mechanistic troubleshooting, and quantitative data to help you optimize your space-time yields and avoid common side reactions.

Part 1: Mechanistic Pathway & Workflow Visualization

The diagram below maps the standard synthetic workflow (Boc-protection strategy) alongside the primary side-reaction pathways that compromise yield.

SynthesisPathway SM1 1-Boc-3-hydroxyazetidine + 3,4-Dimethylbenzyl bromide Intermediate 1-Boc-3-[(3,4-Dimethylphenyl)methoxy]azetidine (Target Intermediate) SM1->Intermediate NaH, DMF, 0°C to RT (Etherification) Side1 Ring-Opened Byproducts (e.g., Amino-propanol derivs) SM1->Side1 Excess Base / High Temp (Nucleophilic Attack) Side2 N-Alkylated Byproducts (Premature Boc loss) SM1->Side2 Trace Moisture / Acid (Boc Cleavage -> N-Alkylation) Product 3-[(3,4-Dimethylphenyl)methoxy]azetidine (Final Product) Intermediate->Product TFA, DCM, RT (Boc Deprotection) Intermediate->Side1 Harsh Acidic Conditions (Azetidine Ring Opening) Side3 Ether Cleavage Product (3-Hydroxyazetidine) Intermediate->Side3 Strong Lewis Acids / Heat (Ether Cleavage)

Fig 1: Synthesis workflow and common side-reaction pathways for the target azetidine ether.

Part 2: Self-Validating Experimental Protocol

To ensure reproducibility, this protocol integrates In-Process Controls (IPCs) that validate the success of each mechanistic step before proceeding.

Step 1: Williamson Etherification

Objective: Synthesis of 1-Boc-3-[(3,4-dimethylphenyl)methoxy]azetidine

  • Preparation: In an oven-dried flask under a strict N₂ atmosphere, dissolve 1-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous DMF (0.2 M).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add Sodium Hydride (60% dispersion in mineral oil, 1.2 eq) in small portions.

    • IPC 1 (Causality Check): Monitor the reaction bubbler. The cessation of H₂ gas evolution (typically 30–45 mins) validates that the sterically hindered alkoxide has fully formed. Do not proceed until bubbling stops.

  • Alkylation: Add 3,4-dimethylbenzyl bromide (1.1 eq) dropwise. To accelerate the reaction and overcome steric hindrance, add 0.1 eq of Tetra-n-butylammonium iodide (TBAI).

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours.

    • IPC 2 (Conversion Check): Perform LC-MS. The protocol is validated to proceed to quenching only when the ratio of product to starting material exceeds 95:5.

  • Quenching & Extraction: Quench carefully with cold water at 0 °C. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine (5x) to aggressively partition and remove DMF. Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify by silica gel chromatography (Hexanes/EtOAc) to yield the protected intermediate.

Step 2: Boc Deprotection

Objective: Synthesis of the free amine 3-[(3,4-Dimethylphenyl)methoxy]azetidine

  • Preparation: Dissolve the intermediate from Step 1 in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M.

  • Acidification: Cool to 0 °C and add Trifluoroacetic acid (TFA) dropwise to achieve a 1:1 (v/v) ratio of DCM:TFA.

  • Reaction: Remove the ice bath and stir at room temperature for 1–2 hours.

    • IPC 3 (Deprotection Check): TLC (Hexanes/EtOAc 1:1) should show the complete disappearance of the high-Rf intermediate and the appearance of a baseline, ninhydrin-active spot corresponding to the free amine.

  • Concentration (Critical): Concentrate the reaction mixture under reduced pressure. The water bath temperature must strictly remain below 30 °C to prevent thermal-driven ether cleavage.

  • Neutralization & Isolation: Redissolve the crude residue in DCM and wash with saturated aqueous NaHCO₃ until the aqueous layer is pH > 8. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the final product.

Part 3: Quantitative Troubleshooting Data

The following table summarizes the primary side reactions, their root mechanistic causes, and their typical impact on overall yield.

Side Reaction / ImpurityReaction StagePrimary CausalityTypical Yield ImpactCorrective / Preventive Action
Azetidine Ring-Opening EtherificationExcess base (NaH) combined with temperatures > 25 °C promotes nucleophilic attack on the highly strained 4-membered ring[3].10 – 25% lossMaintain strict temperature control (0 °C to RT); ensure strictly anhydrous conditions.
N-Alkylation EtherificationTrace acidic impurities in solvent cause premature Boc loss, exposing the secondary amine to the benzyl bromide.5 – 15% lossPre-purify 1-Boc-3-hydroxyazetidine; use amine-free, anhydrous DMF.
Benzyl Alcohol Formation EtherificationTrace water reacts with NaH to form NaOH, which subsequently hydrolyzes the benzyl bromide.< 5% lossDry DMF over 4Å molecular sieves; maintain a strict inert N₂ atmosphere.
Ether Cleavage DeprotectionHigh temperatures during the evaporation of TFA drive the acidic cleavage of the electron-rich ether linkage[3].2 – 10% lossEvaporate TFA at < 30 °C; limit total reaction time in acid to 2 hours.
Part 4: Technical Troubleshooting FAQs

Q1: Why am I observing significant amounts of ring-opened byproducts during the etherification step? A: The azetidine ring possesses significant angle strain. Under strongly basic conditions (such as excess NaH) and elevated temperatures, the ring becomes highly susceptible to nucleophilic attack[3]. If trace water is present, the resulting hydroxide ions can attack the azetidine carbons, leading to ring-opened amino-propanol derivatives. Solution: The activation energy for ring-opening is lowered at high temperatures. Maintain the reaction strictly between 0 °C and room temperature. If the issue persists, switch to a less nucleophilic, sterically hindered base like potassium tert-butoxide (KOtBu).

Q2: My LC-MS shows a mass corresponding to an N-alkylated product (+118 Da from the benzyl group) instead of the desired O-alkylated intermediate. What happened? A: This occurs when the secondary amine of the azetidine reacts directly with 3,4-dimethylbenzyl bromide. Since you are using 1-Boc-3-hydroxyazetidine, this implies the Boc group was either prematurely cleaved or your starting material contained unprotected 3-hydroxyazetidine impurities. Solution: Trace acidic impurities in the DMF or degradation of the starting material can liberate the free amine. Ensure your 1-Boc-3-hydroxyazetidine is purified (e.g., via recrystallization or flash chromatography) prior to use, and use anhydrous, acid-free DMF.

Q3: Is the 3,4-dimethylbenzyl ether linkage at risk of cleavage during the Boc deprotection step? A: Generally, no, provided you strictly control the temperature. The 3,4-dimethylbenzyl (DMB) group is electron-rich, which stabilizes the corresponding benzylic cation and makes it slightly more labile than a standard benzyl ether. However, empirical data demonstrates that the DMB group is highly stable to standard TFA conditions, exhibiting <0.2% cleavage in 50% TFA/DCM over 23 hours at 24 °C[4]. Solution: Ether cleavage typically only occurs if the reaction is heated (e.g., during the evaporation of TFA on a rotary evaporator). The thermal energy combined with the high local concentration of TFA drives the cleavage. Always concentrate the deprotection mixture using a water bath set below 30 °C.

Q4: The Williamson ether synthesis stalls at ~50% conversion. How can I drive it to completion? A: The secondary hydroxyl group on the 3-position of the azetidine is sterically hindered, reducing its nucleophilicity. Solution: Implement a Finkelstein-type in situ activation by adding 0.1 equivalents of tetra-n-butylammonium iodide (TBAI). The iodide displaces the bromide on 3,4-dimethylbenzyl bromide, forming the highly reactive 3,4-dimethylbenzyl iodide transiently, which rapidly reacts with the sterically hindered azetidine alkoxide.

References

1.[1] Title: 3-[(3,4-Dimethylphenyl)methoxy]azetidine - Smolecule Source: smolecule.com URL:

2.[2] Title: 5-((Azetidin-3-yloxy)methyl)-1-methyl-1h-1,2,4-triazole - EvitaChem Source: evitachem.com URL:

3.[3] Title: Common impurities in 3-(Phenoxymethyl)azetidine and their characterization - Benchchem Source: benchchem.com URL:

4.[4] Title: Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews Source: rsc.org URL:

Sources

Technical Support Center: Troubleshooting the Synthesis of 3-[(3,4-Dimethylphenyl)methoxy]azetidine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to achieve high yields when synthesizing 3-[(3,4-Dimethylphenyl)methoxy]azetidine. This molecule presents a unique set of synthetic challenges. The pathway relies on a Williamson ether synthesis between 1-Boc-3-hydroxyazetidine and a 3,4-dimethylbenzyl halide, followed by the removal of the tert-butoxycarbonyl (Boc) protecting group.

The core issue stems from the inherent ring strain of the four-membered azetidine scaffold (approximately 25.4 kcal/mol) [[2]], which makes it highly susceptible to degradation under non-optimized conditions. Furthermore, the poor nucleophilicity of the secondary alcohol requires precise activation to an alkali metal alkoxide to drive the reaction forward [[3]]. This guide provides a causality-driven troubleshooting framework and self-validating protocols to ensure synthetic success.

Workflow A 1-Boc-3-hydroxyazetidine + 3,4-Dimethylbenzyl Halide B Williamson Etherification (NaH, DMF, 0°C to RT) A->B C 1-Boc-3-[(3,4-Dimethylphenyl) methoxy]azetidine B->C D Boc Deprotection (TFA, DCM, 0°C) C->D E 3-[(3,4-Dimethylphenyl) methoxy]azetidine (Target Product) D->E

Figure 1: Two-step synthetic workflow for 3-[(3,4-Dimethylphenyl)methoxy]azetidine.

FAQ 1: Overcoming Low Conversion in the Etherification Step

Q: My etherification between 1-Boc-3-hydroxyazetidine and 3,4-dimethylbenzyl chloride stalls at 40-50% conversion. How can I drive this to completion?

Causality & Solution: The secondary alcohol on the strained azetidine ring is a poor nucleophile. Using weak bases (like K₂CO₃) fails to completely deprotonate the hydroxyl group, stalling the reaction. Furthermore, 3,4-dimethylbenzyl chloride is prone to competing hydrolysis if the reaction is not strictly anhydrous [[4]]. To achieve quantitative conversion, you must force the in-situ formation of the alkoxide using a strong base like Sodium Hydride (NaH) in a polar aprotic solvent like Dimethylformamide (DMF) [[1]].

Table 1: Optimization of Williamson Ether Synthesis Parameters
BaseSolventTemperatureMechanistic ObservationIsolated Yield
K₂CO₃ (2.0 eq)Acetone60 °C (Reflux)Incomplete alkoxide formation; unreacted starting material dominates.< 20%
KOtBu (1.5 eq)THF25 °CModerate conversion; competing elimination of the benzyl halide observed.45-55%
NaH (1.2 eq) DMF 0 °C to 25 °C Quantitative alkoxide formation; clean SN2 conversion. > 85%
Protocol 1: Optimized Anhydrous Williamson Ether Synthesis

Self-Validation Check: The evolution of hydrogen gas confirms active alkoxide formation. If bubbling ceases prematurely, moisture may have quenched the NaH.

  • Preparation: Flame-dry a round-bottom flask and purge with Argon. Dissolve 1-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Alkoxide Formation: Cool the solution to 0 °C using an ice bath. Slowly add NaH (1.2 eq, 60% dispersion in mineral oil) portion-wise. Causality: Portion-wise addition at 0 °C controls the exothermic release of H₂ gas, preventing localized heating that could degrade the azetidine ring.

  • Activation: Stir at 0 °C for 30 minutes until gas evolution ceases, ensuring complete alkoxide formation.

  • Alkylation: Dropwise add 3,4-dimethylbenzyl chloride (1.1 eq) [[4]]. Allow the reaction to slowly warm to room temperature (25 °C) and stir for 4-6 hours. Monitor by TLC (Hexanes/EtOAc, 3:1).

  • Quench & Workup: Cool to 0 °C and carefully quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine (5x) to remove DMF, dry over Na₂SO₄, and concentrate in vacuo.

FAQ 2: Preventing Azetidine Ring-Opening During Deprotection

Q: After successfully isolating the Boc-protected ether, my deprotection step yields a complex mixture with very little of the desired free azetidine. What is happening?

Causality & Solution: The azetidine ring is highly strained. Under harsh acidic conditions (e.g., concentrated HCl at elevated temperatures) or in the presence of strong Lewis acids, the nitrogen atom becomes protonated. This dramatically increases the ring strain, making the adjacent carbon atoms highly susceptible to nucleophilic attack (even by weak nucleophiles like chloride ions or water), leading to an SN2-type ring-opening [[2]]. To prevent this, deprotection must be performed using mild, anhydrous acids (like Trifluoroacetic acid, TFA) at low temperatures.

Troubleshooting N1 1-Boc-3-[(3,4-Dimethylphenyl) methoxy]azetidine N2 Harsh Acid / Heat (e.g., conc. HCl, >40°C) N1->N2 Increased Ring Strain N3 Mild Acid / Cold (e.g., TFA/DCM, 0°C) N1->N3 Controlled Cleavage N4 Ring-Opened Byproduct (Yield Loss) N2->N4 Nucleophilic Attack N5 Intact Azetidine Product (High Yield) N3->N5 Preserved Scaffold

Figure 2: Mechanistic divergence during Boc deprotection based on reaction conditions.

Protocol 2: Controlled Anhydrous Boc Deprotection

Self-Validation Check: LC-MS should show the disappearance of the starting material mass [M+H]⁺ and the appearance of the product mass minus the Boc group (-100 Da), without any +18 Da (water addition) ring-opened masses.

  • Solvation: Dissolve the purified 1-Boc-3-[(3,4-dimethylphenyl)methoxy]azetidine in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M.

  • Temperature Control: Cool the flask to 0 °C. Causality: Lower temperatures reduce the kinetic energy available to overcome the activation barrier for ring-opening [[2]].

  • Acid Addition: Slowly add Trifluoroacetic Acid (TFA) dropwise until a 1:4 ratio of TFA:DCM is achieved.

  • Cleavage: Stir at 0 °C for 1-2 hours. Do not let the reaction warm to room temperature.

  • Concentration: Remove the volatiles under a gentle stream of Nitrogen gas rather than using a rotary evaporator. Causality: Rotary evaporation often requires heating the water bath, which can trigger ring-opening as the acid concentrates.

FAQ 3: Minimizing Product Loss During Aqueous Workup

Q: My LC-MS shows complete deprotection, but I lose over 60% of my product during the aqueous extraction. How do I recover the free amine?

Causality & Solution: 3-[(3,4-Dimethylphenyl)methoxy]azetidine is a small, highly polar secondary amine. In its protonated state (as a TFA salt), it is infinitely soluble in water. Even when basified, its partition coefficient heavily favors the aqueous layer if standard solvents like ethyl acetate or diethyl ether are used.

Workup Strategy: Instead of a traditional liquid-liquid extraction, isolate the product directly as a salt, or use a specialized solvent system:

  • Direct Salt Isolation (Recommended): After removing the TFA/DCM under nitrogen, triturate the resulting crude oil with ice-cold diethyl ether. The free azetidine TFA salt will precipitate as a white solid. Filter and wash with cold ether.

  • Specialized Extraction: If the free base is strictly required, dissolve the crude salt in a minimal amount of water, cool to 0 °C, and basify to pH > 12 using 2M NaOH. Extract using a highly polar organic mixture: 10% Isopropanol in Chloroform (CHCl₃/IPA) . Repeat the extraction at least 5 times, as the azetidine will still partition stubbornly into the aqueous phase.

References

  • Palladium catalyzed cross-coupling of alcohols with olefins by positional tuning of a counteranion Source: National Institutes of Health (NIH) / Nature URL:[Link]

  • Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution Source: National Institutes of Health (NIH) / J Org Chem URL:[Link]

Stability of 3-[(3,4-Dimethylphenyl)methoxy]azetidine under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3-[(3,4-Dimethylphenyl)methoxy]azetidine . This guide is engineered for researchers and drug development professionals, providing causal mechanistic insights, troubleshooting frameworks, and self-validating protocols for handling this bifunctional molecule.

Part 1: Mechanistic Overview (The "Why")

Handling 3-[(3,4-Dimethylphenyl)methoxy]azetidine requires navigating the orthogonal reactivities of its two primary structural domains: the azetidine heterocycle and the benzylic ether linkage .

1. Acidic Conditions: Dual Vulnerability Under acidic conditions, this molecule is highly labile due to two concurrent degradation pathways:

  • Benzylic Ether Cleavage: Strong acids (e.g., HBr, BBr₃, or TFA) protonate the ether oxygen. Because the 3,4-dimethylphenyl group acts as a strong electron-donating system, it highly stabilizes the resulting carbocation, driving a rapid SN​1 cleavage into a 3,4-dimethylbenzyl carbocation and azetidin-3-ol[1].

  • Azetidine Ring-Opening: The azetidine nitrogen is a basic secondary amine. At low pH, it protonates, drawing electron density away from the adjacent carbons. This exacerbates the inherent ~26 kcal/mol ring strain, making the ring highly susceptible to nucleophilic attack (e.g., by water or halides) and subsequent irreversible ring-opening decomposition[2].

2. Basic Conditions: Synergistic Stability Under basic conditions (pH > 9), the molecule is exceptionally stable. The azetidine nitrogen remains deprotonated, removing the electrostatic driving force for nucleophilic ring-opening[3]. Concurrently, benzylic ethers are inherently robust against basic hydrolysis, preventing ether cleavage[4].

Part 2: Troubleshooting Guides & FAQs

Q: My compound degraded completely during a Boc-deprotection step using neat TFA. What happened? A: Trifluoroacetic acid (TFA) is a strong acid that triggers both vulnerabilities of your molecule. The benzylic ether likely cleaved via an SN​1 mechanism to form a stable 3,4-dimethylbenzyl carbocation[1]. Simultaneously, the azetidine nitrogen protonated, leading to acid-mediated ring-opening[2]. Solution: Switch to orthogonal protecting groups (e.g., Fmoc, which is removed under basic conditions) to avoid strong acids entirely.

Q: Can I use aqueous HCl for liquid-liquid extraction to pull the azetidine into the aqueous layer? A: This is highly discouraged. While protonating the amine will make it water-soluble, exposure to aqueous acid—especially if concentrated or warm—causes rapid azetidine decomposition. Studies show that structurally similar azetidines have a half-life ( T1/2​ ) of merely 0.5 hours at pH 1.8[2]. Solution: Keep the compound in the organic layer using a mildly basic aqueous wash (e.g., saturated NaHCO3​ ).

Q: How can I selectively cleave the benzylic ether to isolate azetidin-3-ol without destroying the azetidine ring? A: Avoid Lewis acids (like BBr3​ ) or Brønsted acids. Instead, utilize reductive hydrogenolysis ( H2​ gas with Pd/C catalyst). Benzylic ethers are cleanly cleaved under these conditions to yield the alcohol and 1,2-dimethyl-4-methylbenzene, while the azetidine ring remains completely intact[4].

Part 3: Data Presentation

The following table summarizes the quantitative and qualitative stability of 3-[(3,4-Dimethylphenyl)methoxy]azetidine across various environments.

Reaction ConditionReagent / pHAzetidine Ring StabilityBenzylic Ether StabilityQuantitative Outcome / Half-Life
Strong Acid pH 1.8 (e.g., HCl, HBr)Rapid Ring OpeningHigh Cleavage ( SN​1 ) T1/2​≈0.5 h[2]
Moderate Acid pH 2.7Moderate Ring OpeningPartial Cleavage T1/2​≈1.2 h[2]
Neutral pH 7.0StableStable T1/2​>48 h[2]
Strong Base pH > 10 (e.g., NaOH)Highly StableHighly StableNear 100% recovery[3][4]
Reductive H2​ , Pd/C StableClean Cleavage>90% deprotection yield[4]

Part 4: Experimental Protocols (Self-Validating Systems)

Protocol A: Safe Liquid-Liquid Extraction (Basic Workup)

Objective: Isolate the compound from a crude reaction mixture without inducing acid-catalyzed degradation.

  • Dilution: Dilute the crude reaction mixture in a non-polar organic solvent (e.g., Ethyl Acetate or Dichloromethane).

  • Basic Wash: Add an equal volume of saturated aqueous NaHCO3​ or 1M NaOH (ensuring aqueous pH > 9).

  • Separation: Vigorously shake and separate the layers. The basic conditions keep the azetidine deprotonated and partitioned in the organic layer[3].

  • Self-Validation Step: Spot both the organic and aqueous layers on a TLC plate. Stain with Ninhydrin and heat. A purple/pink spot in the organic layer confirms the presence of the intact secondary amine. Check the pH of the aqueous layer with pH paper to validate it remained >9 during extraction.

Protocol B: Selective Benzylic Ether Cleavage (Hydrogenolysis)

Objective: Cleave the ether to yield azetidin-3-ol without opening the azetidine ring.

  • Preparation: Dissolve 1.0 mmol of 3-[(3,4-Dimethylphenyl)methoxy]azetidine in 10 mL of anhydrous methanol in a round-bottom flask[4].

  • Catalyst Addition: Carefully add 10 mol% of 10% Palladium on carbon ( Pd/C ) under an inert argon atmosphere to prevent ignition.

  • Reaction: Purge the flask with Hydrogen gas ( H2​ ) and maintain under a balloon of H2​ at room temperature for 4-6 hours.

  • Self-Validation Step: Monitor by TLC (UV light). The starting material is UV-active due to the aromatic ring. The desired product (azetidin-3-ol) is UV-inactive but Ninhydrin-active. Complete disappearance of the UV-active starting spot validates full cleavage. Confirm via 1H NMR by the disappearance of the benzylic −CH2​− singlet at ~4.5 ppm.

Part 5: Visualizations

EtherCleavage A 3-[(3,4-Dimethylphenyl) methoxy]azetidine B Protonated Ether Intermediate A->B Strong Acid (H+) C 3,4-Dimethylbenzyl Carbocation B->C SN1 Cleavage D Azetidin-3-ol (Leaving Group) B->D SN1 Cleavage

Acid-catalyzed SN1 cleavage pathway of the benzylic ether linkage.

AzetidineOpening A Protonated Azetidine (pH < 9) B Nucleophilic Attack (e.g., H2O, Cl-) A->B Acid + Heat C Ring-Opened Alkyl Amine B->C Strain Release

Acid-mediated ring-opening decomposition of the azetidine heterocycle.

References

  • A Comparative Guide to the Stability of Benzyl Ethers Under Various Reaction Conditions - Benchchem.
  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC - NIH.
  • 3.2.4: Reactions of Ethers - Acidic Cleavage - Chemistry LibreTexts.
  • Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions - The Journal of Organic Chemistry - ACS Publications.

Sources

Overcoming challenges in the purification of 3-[(3,4-Dimethylphenyl)methoxy]azetidine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the purification of 3-[(3,4-Dimethylphenyl)methoxy]azetidine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for overcoming common challenges encountered during the purification of this valuable azetidine derivative. The following sections are structured in a question-and-answer format to directly address specific issues you may face in the laboratory.

I. Troubleshooting Guide: Common Purification Challenges

This section addresses specific problems that can arise during the purification of 3-[(3,4-Dimethylphenyl)methoxy]azetidine, providing explanations for their causes and step-by-step solutions.

Question 1: My final product is a viscous, inseparable oil instead of a solid. What is causing this and how can I induce crystallization?

Underlying Cause: The presence of residual solvents, unreacted starting materials, or side-products can act as impurities that inhibit crystallization, resulting in an oily product. The inherent structural properties of some azetidine derivatives can also favor an amorphous or oily state.

Troubleshooting Protocol:

  • High-Vacuum Drying: Ensure all volatile impurities are removed by drying the oil under a high vacuum (e.g., <1 mmHg) for an extended period (12-24 hours). Gentle heating (30-40°C) can aid this process, but be cautious of potential product decomposition.

  • Solvent Trituration:

    • Select a solvent in which your desired product has low solubility but the impurities are highly soluble. Common choices for azetidine derivatives include hexanes, diethyl ether, or a mixture of ethyl acetate and hexanes.

    • Add a small volume of the cold solvent to your oil and stir or sonicate the mixture. The goal is to dissolve the impurities while causing your product to precipitate as a solid. .

    • If precipitation occurs, filter the solid, wash with a small amount of the cold solvent, and dry under vacuum.

  • Recrystallization: If trituration fails, recrystallization from a suitable solvent system is a powerful purification technique.[1]

    • Solvent Screening: Test the solubility of your oily product in various solvents (e.g., methanol, ethanol, isopropanol, ethyl acetate, acetonitrile, and mixtures with water or hexanes) at both room temperature and elevated temperatures. An ideal solvent will dissolve the compound when hot but have low solubility when cold.

    • Procedure: Dissolve the crude product in a minimal amount of the hot solvent. Allow the solution to cool slowly to room temperature, then place it in a refrigerator or freezer to maximize crystal formation. Collect the crystals by filtration.

  • Salt Formation: Converting the free base of the azetidine to a salt (e.g., hydrochloride or hydrobromide) can often induce crystallization and facilitate purification.

    • Dissolve the oily product in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or methanol).

    • Add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise while stirring.

    • The salt should precipitate out of the solution. Collect the solid by filtration, wash with the organic solvent, and dry. The free base can be regenerated by treatment with a mild base if required for subsequent steps.

Question 2: My column chromatography separation is poor, with co-elution of the product and a major impurity. How can I improve the resolution?

Underlying Cause: Poor separation during column chromatography can be due to an inappropriate solvent system, improper stationary phase selection, or overloading of the column. For azetidine derivatives, which are often basic, interaction with the acidic silica gel can also lead to tailing and poor separation.

Improving Chromatographic Resolution:

  • Optimize the Mobile Phase:

    • TLC Analysis: Before running a column, systematically screen different solvent systems using Thin Layer Chromatography (TLC).[2][3] A good solvent system will provide a clear separation between your product and impurities, with an Rf value for the product ideally between 0.2 and 0.4.

    • Solvent Gradients: For complex mixtures, a gradient elution (gradually increasing the polarity of the mobile phase) can be more effective than an isocratic (constant solvent composition) elution.[4]

    • Solvent Modifiers: For basic compounds like azetidines, adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol to the mobile phase can significantly reduce tailing and improve peak shape by neutralizing the acidic sites on the silica gel.[5]

  • Choose the Right Stationary Phase:

    • While silica gel is the most common stationary phase, for particularly challenging separations of basic compounds, consider using alumina (neutral or basic) or a C18-functionalized reversed-phase silica gel.

  • Proper Column Packing and Loading:

    • Ensure the column is packed uniformly to avoid channeling.

    • Do not overload the column. As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.

    • Dissolve the crude sample in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel before loading it onto the column. This "dry loading" technique often leads to better separation than loading a concentrated solution directly.

II. Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the synthesis and purification of 3-[(3,4-Dimethylphenyl)methoxy]azetidine.

What are the most likely impurities in the synthesis of 3-[(3,4-Dimethylphenyl)methoxy]azetidine via Williamson ether synthesis?

The synthesis of 3-[(3,4-Dimethylphenyl)methoxy]azetidine is commonly achieved through a Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide.[6][7][8][9][10][11] The primary impurities to anticipate are:

  • Unreacted Starting Materials:

    • N-Boc-3-hydroxyazetidine (if used as the precursor to the alkoxide).

    • 3,4-Dimethylbenzyl halide (e.g., bromide or chloride).

  • Side-Products from the Williamson Ether Synthesis:

    • Elimination Product: An E2 elimination reaction can compete with the desired SN2 substitution, especially if there is steric hindrance, leading to the formation of 3,4-dimethylstyrene from the benzyl halide.[6][7]

    • Dialkylation Product: In some cases, the azetidine nitrogen can be alkylated, though this is less likely if it is protected (e.g., with a Boc group).

  • Impurities from Starting Material Synthesis:

    • Impurities from the synthesis of 3,4-dimethylbenzyl alcohol, a precursor to the corresponding halide, may carry through.[12][13][14]

Below is a table summarizing these potential impurities and suggested purification strategies:

ImpurityChemical StructureOriginRecommended Purification Method
N-Boc-3-hydroxyazetidineUnreacted Starting MaterialColumn Chromatography, Aqueous Wash
3,4-Dimethylbenzyl halideUnreacted Starting MaterialColumn Chromatography, Aqueous Wash
3,4-DimethylstyreneE2 Elimination Side-ProductColumn Chromatography
Bis(3,4-dimethylbenzyl) etherSelf-condensation of benzyl halideColumn Chromatography
What analytical techniques are recommended for assessing the purity of the final product?

A combination of analytical techniques should be employed to ensure the purity and confirm the identity of your 3-[(3,4-Dimethylphenyl)methoxy]azetidine.

  • High-Performance Liquid Chromatography (HPLC): This is a powerful technique for quantifying the purity of your compound.[4] A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid for better peak shape) is a good starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify and quantify volatile impurities.[15][16] Derivatization may be necessary for less volatile azetidine derivatives.[15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your final product and identifying any impurities present.

  • Thin Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of a reaction and assessing the number of components in a mixture.[2][3]

III. Experimental Workflows and Diagrams

Workflow for Troubleshooting Poor Chromatographic Separation

The following diagram illustrates a logical workflow for addressing issues with column chromatography.

purification_workflow Troubleshooting Poor Column Chromatography Separation start Poor Separation Observed check_tlc Re-evaluate TLC Conditions start->check_tlc optimize_solvent Optimize Mobile Phase (Gradient, Additives) check_tlc->optimize_solvent Rf too high/low or poor separation check_loading Review Column Loading (Dry Loading, Reduce Amount) check_tlc->check_loading Good TLC separation, poor column results change_stationary Change Stationary Phase (Alumina, Reversed-Phase) optimize_solvent->change_stationary Still poor separation success Successful Separation optimize_solvent->success change_stationary->success check_loading->success

Caption: A decision-making workflow for troubleshooting poor column chromatography results.

IV. References

  • BenchChem. (n.d.). Assay Development for Azetidine, 1-[(4-fluorophenyl)sulfonyl]-. Retrieved from

  • ChemicalBook. (n.d.). 1-N-Boc-3-hydroxyazetidine synthesis. Retrieved from

  • Ruggeri, M., Dombrowski, A. W., Djuric, S. W., & Baxendale, I. R. (2019). Photochemical Flow Synthesis of 3-Hydroxyazetidines. ChemPhotoChem, 3(10), 865-871. Retrieved from

  • Google Patents. (n.d.). CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride. Retrieved from

  • ChemTalk. (2022, October 23). Williamson Ether Synthesis. Retrieved from

  • ChemicalBook. (n.d.). 3-Hydroxyazetidine hydrochloride synthesis. Retrieved from

  • Krasavin, M., et al. (2020). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules, 25(23), 5729. Retrieved from

  • Barfoot, C., et al. (2020). A Single-Step Synthesis of Azetidine-3-amines. The Journal of Organic Chemistry, 85(19), 12488-12495. Retrieved from

  • Couty, F., et al. (2005). Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid. The Journal of Organic Chemistry, 70(21), 8448-8451. Retrieved from

  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of 3-Methylideneazetidine Derivative Libraries. Retrieved from

  • Takaishi, T., et al. (2018). Multigram-scale and column chromatography-free synthesis of L-azetidine-2-carboxylic acid for the synthesis of nicotianamine and its derivatives. Heterocycles, 96(12), 2126-2134. Retrieved from

  • Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis. Retrieved from

  • BenchChem. (n.d.). A Comparative Guide to the Cross-Validation of Analytical Methods for 2-(3-Chlorophenyl)azetidine. Retrieved from

  • Quick Company. (n.d.). A Process For Preparation Of 3,4 Dimethylbenzaldehyde. Retrieved from

  • Google Patents. (2018). WO2018112122A1 - Processes for the preparation of 3-fluoroazetidine. Retrieved from

  • PubChem. (n.d.). 3,4-Dimethylbenzyl alcohol. Retrieved from

  • Semantic Scholar. (2020). Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine. Retrieved from

  • PubMed. (2011). Fast and fully automated analytical method for the screening of residues of aziridine and 2-chloroethylamine in pharmaceutical active principles. Retrieved from

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from

  • Okayama University. (2018). Multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for the synthesis of nicotianamine and its derivatives. Retrieved from

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from

  • ResearchGate. (2021, April 7). Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine. Retrieved from

  • University of Richmond. (n.d.). Williamson Ether Synthesis. Retrieved from

  • Semantic Scholar. (n.d.). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Retrieved from

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile. Retrieved from

  • Sigma-Aldrich. (n.d.). 3,4-Dimethylbenzyl alcohol. Retrieved from

  • BenchChem. (n.d.). Synthesis of 3-Methoxy-3-phenylazetidine from Precursors: Application Notes and Protocols. Retrieved from

  • PrepChem.com. (n.d.). Synthesis of dimethylbenzyl alcohol. Retrieved from

  • J&K Scientific LLC. (2021, March 22). Williamson Ether Synthesis. Retrieved from

  • Khan Academy. (n.d.). Williamson ether synthesis. Retrieved from

  • Journal of Medicinal and Chemical Sciences. (2022, June 30). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Retrieved from

  • Organic Syntheses. (n.d.). Azetidine. Retrieved from

  • The Good Scents Company. (n.d.). 3,4-dimethyl benzyl alcohol. Retrieved from

  • PMC. (2019, October 31). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Retrieved from

  • PMC. (2017, July 21). Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. Retrieved from

  • LOCKSS. (2011, October 25). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Retrieved from

  • Google Patents. (n.d.). US4966979A - Process for synthesis of azetidine and novel intermediates therefor. Retrieved from

Sources

Technical Support Center: Navigating the Stability of 3-[(3,4-Dimethylphenyl)methoxy]azetidine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 3-[(3,4-Dimethylphenyl)methoxy]azetidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting advice for handling this valuable synthetic building block. Our goal is to empower you with the knowledge to prevent the unintended ring-opening of the azetidine core, ensuring the integrity of your experiments and the success of your research.

The 3-[(3,4-Dimethylphenyl)methoxy]azetidine scaffold is a key component in modern medicinal chemistry, offering a unique three-dimensional structure. However, the inherent ring strain of the four-membered azetidine ring, approximately 25.4 kcal/mol, makes it susceptible to cleavage under various conditions.[1] This guide will dissect the factors influencing its stability and provide actionable protocols to maintain its structural integrity.

Troubleshooting Guide: Preventing Azetidine Ring-Opening

This section addresses specific issues that can lead to the undesired ring-opening of 3-[(3,4-Dimethylphenyl)methoxy]azetidine during experimental procedures.

Issue 1: Product Degradation or Low Yield During Acidic Workup or Chromatography

Symptoms:

  • Appearance of unexpected byproducts in NMR or LC-MS analysis, often corresponding to a mass increase of +18 (hydrolysis) or other adducts.

  • Low recovery of the desired product after purification steps involving acidic conditions (e.g., silica gel chromatography, acidic washes).

Root Cause Analysis:

The azetidine nitrogen is basic (pKa of the conjugate acid is ~11.29 for the parent azetidine) and can be readily protonated under acidic conditions.[2] This protonation forms a highly reactive azetidinium ion, which is susceptible to nucleophilic attack by water, alcohols, or other nucleophiles present in the reaction mixture or workup solutions.[3][4][5] This leads to the cleavage of the C-N bonds of the ring.

dot

Azetidine 3-[(3,4-Dimethylphenyl)methoxy]azetidine Protonation Protonation (H⁺) Azetidine->Protonation Acidic Conditions Azetidinium Azetidinium Ion (Activated) Protonation->Azetidinium RingOpening Nucleophilic Attack Azetidinium->RingOpening Nucleophile Nucleophile (e.g., H₂O, ROH) Nucleophile->RingOpening Product Ring-Opened Product RingOpening->Product

Caption: Acid-catalyzed ring-opening of azetidine.

Preventative Measures & Solutions:

  • pH Control: Maintain a neutral to basic pH during aqueous workups. Use of a mild base like sodium bicarbonate (NaHCO₃) or a phosphate buffer (pH 7-8) is recommended.

  • Chromatography:

    • Neutralize silica gel by pre-treating it with a solution of triethylamine (Et₃N) in the eluent (typically 0.1-1% v/v) and then re-equilibrating with the mobile phase.

    • Alternatively, use neutral alumina for chromatographic purification.

  • Avoid Strong Acids: If an acidic wash is unavoidable, use a weak, dilute acid (e.g., 0.1 M citric acid) and minimize contact time. Immediately neutralize the organic layer afterward.

Issue 2: Ring-Opening During N-Functionalization Reactions (e.g., Acylation, Alkylation)

Symptoms:

  • Formation of a complex mixture of products during attempts to modify the azetidine nitrogen.

  • Isolation of a ring-opened product where the nucleophile is the counter-ion of the alkylating agent or the solvent.

Root Cause Analysis:

Many reagents used for N-functionalization can either be Lewis acidic or generate acidic byproducts, leading to the activation and subsequent ring-opening of the azetidine. For instance, acyl chlorides can act as Lewis acids, and alkyl halides can lead to the formation of highly reactive azetidinium salts that are then opened by a nucleophile.[4][6]

Preventative Measures & Solutions:

  • Reaction Temperature: Perform N-functionalization reactions at low temperatures (0 °C to -78 °C) to minimize the rate of the ring-opening side reaction.[6]

  • Choice of Reagents:

    • For acylation, consider using activated esters (e.g., N-hydroxysuccinimide esters) or performing the reaction in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA).

    • For alkylation, use less reactive alkylating agents if possible and control the stoichiometry carefully.

  • Solvent Selection: Ethereal solvents like THF or 2-MeTHF are often preferred over highly polar solvents for certain ring-opening sensitive reactions.[7]

Frequently Asked Questions (FAQs)

Q1: What is the general stability of 3-[(3,4-Dimethylphenyl)methoxy]azetidine to common laboratory conditions?

A1: 3-[(3,4-Dimethylphenyl)methoxy]azetidine is generally stable under neutral to basic conditions at room temperature. Its thermal stability is moderate, with decomposition often occurring at temperatures above 100°C.[1] The primary instability arises from its sensitivity to acidic conditions and strong nucleophiles.

ConditionStabilityKey Considerations
Acidic (pH < 6) LowProne to rapid, acid-catalyzed ring-opening.[4][8]
Neutral (pH 7) HighGenerally stable for storage and routine handling.
Basic (pH > 8) HighStable, but very strong bases may promote other reactions.
Elevated Temp. ModerateDecomposition can occur, especially above 100°C.[1]
Lewis Acids LowLewis acids activate the ring for nucleophilic attack.[4][6]
Strong Nucleophiles Moderate to LowCan lead to direct ring-opening, especially with activation.[3][6]

Q2: How does the N-substituent affect the stability of the azetidine ring?

A2: The N-substituent plays a critical role in the stability of the azetidine ring by modulating the basicity of the nitrogen atom.

  • Electron-donating groups increase the basicity of the nitrogen, making it more susceptible to protonation and subsequent acid-catalyzed ring-opening.

  • Electron-withdrawing groups (e.g., tosyl, nosyl) decrease the nitrogen's basicity, which can enhance stability towards acids. However, these groups can also activate the ring towards nucleophilic attack in some cases.[6]

  • Aryl substituents can delocalize the nitrogen's lone pair, significantly reducing its basicity and increasing stability under acidic conditions, especially if conjugated with the aromatic system.[8]

dot

cluster_0 Factors Influencing Azetidine Stability A Azetidine Ring Stability B pH of Medium A->B C Temperature A->C D Presence of Nucleophiles A->D E Nature of N-Substituent A->E F Presence of Lewis Acids A->F

Caption: Key factors governing azetidine ring stability.

Q3: Can I perform a catalytic hydrogenation in the presence of the azetidine ring?

A3: Yes, but with caution. While the azetidine ring itself is often stable to catalytic hydrogenation (e.g., H₂, Pd/C), the reaction conditions must be carefully controlled. Acidic additives or high temperatures can promote ring-opening. It is advisable to perform a small-scale test reaction and monitor for byproducts. The Cbz (Carboxybenzyl) protecting group, which is removed by hydrogenolysis, is a common N-protecting group for azetidines, indicating the compatibility of the ring with these conditions when properly executed.[6]

Experimental Protocols

Protocol 1: General Procedure for N-Acylation of 3-[(3,4-Dimethylphenyl)methoxy]azetidine

This protocol is designed to minimize ring-opening during the acylation of the azetidine nitrogen.

  • Preparation: Dissolve 3-[(3,4-Dimethylphenyl)methoxy]azetidine (1.0 eq.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq.) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon or Nitrogen).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add the acyl chloride (1.1 eq.) dropwise to the cooled solution.

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC) or LC-MS.

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Workup: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography using a neutralized stationary phase (see Troubleshooting Issue 1).

Protocol 2: Neutralization of Silica Gel for Chromatography
  • Prepare a slurry of silica gel in the desired eluent system (e.g., hexanes/ethyl acetate).

  • Add triethylamine (Et₃N) to the slurry to a final concentration of 1% (v/v).

  • Stir the slurry for 15-20 minutes.

  • Pack the column with the treated silica gel.

  • Flush the column with at least 5-10 column volumes of the eluent (without added Et₃N) until the pH of the eluate is neutral.

References

  • Couty, F., David, O., Durrat, F., Evano, G., Lakhdar, S., Marrot, J., & Vargas-Sanchez, M. (2006). Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity. J. Org. Chem., 3479-3490.
  • Beilstein Journals. (2024, July 19). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes.
  • Benchchem. Technical Support Center: Azetidine Ring-Opening Reactions.
  • Journal of the American Chemical Society. (2025, February 17).
  • Benchchem. How to prevent the ring-opening of azetidines during subsequent reactions.
  • Regioselective Nucleophilic Opening of Azetidinium Ions. (2005). SYNLETT, 2005(11), 1666–1670.
  • ResearchGate. Regioselective ring opening reactions of azetidines.
  • Journal of Organic Chemistry. (2025, August 25). Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions.
  • Smolecule. 3-[(3,4-Dimethylphenyl)methoxy]azetidine.
  • ResearchGate. Nucleophilic Ring‐Opening of Azetidinium Ions: Insights into Regioselectivity | Request PDF.
  • ResearchGate. Opening of azetidinium ions with C-nudeophiles | Request PDF.
  • Ring-opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines. (2021, January 15).
  • ACS Publications. (2025, August 25). Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions | The Journal of Organic Chemistry.
  • PMC - NIH. (2021, September 30). Intramolecular Ring-Opening Decomposition of Aryl Azetidines.
  • eGyanKosh. UNIT 3 FOUR MEMBERED HETEROCYCLES.
  • ACS Publications. (2025, August 25). Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions | The Journal of Organic Chemistry.
  • ResearchGate. (2026, March 2). Recent progress in synthesis of 3-functionalized azetidines.
  • PMC. The 9-Phenyl-9-fluorenyl Group for Nitrogen Protection in Enantiospecific Synthesis.
  • ACS Publications. (2022, October 5). Photochemical Strategies Enable the Synthesis of Tunable Azetidine-Based Energetic Materials | Journal of the American Chemical Society.
  • GERPAC. (2021, September 28). Impact of temperature on the physico-chemical stability of Azacitidine Zentiva 25 mg/ml suspensions packaged in polypropylene syringes.
  • ACS Publications. (2014, December 23). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution | Organic Letters.
  • University of Birmingham.
  • PubMed. (2011, April 1).
  • LJMU Research Online. Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1.
  • ACS Publications. (2004, November 17). Benzhydryl as an Efficient Selective Nitrogen Protecting Group for Uracils | The Journal of Organic Chemistry.
  • Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. (2025, October 17).
  • ACS Publications. (2024, September 30). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides | The Journal of Organic Chemistry.
  • RSC Publishing. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
  • RSC Publishing. (2017, September 27). Recent advances in synthetic facets of immensely reactive azetidines.
  • Elektronische Hochschulschriften der LMU München. (2025, May 6).
  • ACS Publications. (2023, July 10). Electrocatalytic Access to Azetidines via Intramolecular Allylic Hydroamination: Scrutinizing Key Oxidation Steps through Electrochemical Kinetic Analysis | Journal of the American Chemical Society.
  • Chem-Impex. 3-Methoxy-azetidine hydrochloride.
  • ResearchGate. Stability of different azetidine esters. Condition D: PG-azetidine (1...
  • RSC Publishing.
  • Wikipedia. Azetidine.
  • PMC. (2022, January 28).
  • 1.2 Azetidinones (~-Lactams).
  • PubMed. (2026, January 5).
  • BLDpharm. 1341712-05-7|3-[(3,4-Dimethylphenyl)methoxy]azetidine.
  • PMC. Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)
  • PMC. (2022, May 8). Towards Asymmetrical Methylene Blue Analogues: Synthesis and Reactivity of 3-N′-Arylaminophenothiazines.

Sources

Technical Support Center: Troubleshooting Low Bioactivity of 3-[(3,4-Dimethylphenyl)methoxy]azetidine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Support Center. 3-[(3,4-Dimethylphenyl)methoxy]azetidine and its derivatives are highly specialized four-membered nitrogen heterocycles frequently utilized as rigidified scaffolds in medicinal chemistry, particularly for developing high-affinity monoamine transporter (MAT) ligands[1].

Despite their theoretical binding affinity, researchers frequently report sudden drops in bioactivity during in vitro cellular assays or in vivo pharmacokinetic studies. This guide synthesizes field-proven insights to help you diagnose and resolve the three primary failure modes of this chemotype: thermodynamic ring strain, metabolic lability, and physicochemical basicity.

Part 1: Troubleshooting FAQs (Causality & Mechanisms)

Q1: My synthesized derivative shows high binding affinity in cell-free target assays (e.g., isolated SERT/DAT) but zero target engagement in cell-based assays. Why? A1: This is a classic symptom of poor membrane permeability compounded by high basicity. The secondary amine of the azetidine ring typically exhibits a pKa between 9.0 and 10.0. At a physiological pH of 7.4, the amine is nearly 100% protonated. While the 3,4-dimethylphenyl group provides lipophilicity, the localized positive charge on the azetidine nitrogen severely restricts passive diffusion across lipid bilayers, trapping the compound outside the cell.

Q2: The compound degrades rapidly in my assay buffers before even reaching the cells. What is causing this chemical instability? A2: Azetidines possess a considerable thermodynamic ring strain of approximately 25.4 kcal/mol[2]. This strain makes the four-membered ring highly susceptible to acid-catalyzed ring-opening decomposition[3]. If your assay buffer drops below pH 5.0, or if the compound features a pendant nucleophilic group (such as an amide) that can fold back on the ring, it will undergo rapid intramolecular or intermolecular ring-opening, permanently destroying the pharmacophore[3].

Q3: In vivo efficacy is non-existent despite good in vitro cellular activity. What is the primary metabolic liability of this specific structure? A3: The methoxy (ether) linkage connecting the azetidine ring to the 3,4-dimethylphenyl moiety is a metabolic "soft spot." Hepatic Cytochrome P450 (CYP) enzymes rapidly target this benzylic/ether position, driving oxidative O-dealkylation. This cleaves the active molecule into two inactive fragments: an azetidin-3-ol and a substituted dimethylphenol.

Part 2: Diagnostic Data & Baselines

To determine which of the above failure modes is affecting your specific derivative, compare your internal assay data against the established diagnostic parameters below.

ParameterOptimal Range (Bioactive)Problematic Range (Low Bioactivity)Mechanistic Cause of Failure
Aqueous Stability (T½ at pH 2.0) > 24 hours< 2 hoursAcid-catalyzed ring-opening due to 25.4 kcal/mol inherent ring strain[2].
HLM Intrinsic Clearance ( CLint​ ) < 15 µL/min/mg> 50 µL/min/mgCYP450-mediated O-dealkylation at the methoxy linker.
Caco-2 Permeability ( Papp​ ) > 10 × 10⁻⁶ cm/s< 2 × 10⁻⁶ cm/sHigh basicity (pKa > 9.0) leading to physiological protonation.
Target Binding ( Ki​ for SERT/DAT) < 10 nM> 500 nMSteric clash of the 3,4-dimethylphenyl moiety in the binding pocket[1].

Part 3: Self-Validating Experimental Protocols

Do not rely on single-point failures. Use the following self-validating workflows to isolate the exact mechanism of bioactivity loss.

Protocol A: Diagnosing Chemical Instability (Ring-Opening) via LC-MS/MS

Purpose: To determine if the 25.4 kcal/mol ring strain is causing premature degradation in solution[2][3].

  • Buffer Preparation: Prepare three distinct 100 mM phosphate/acetate buffers at pH 1.8 (mimicking gastric/lysosomal pH), pH 4.0, and pH 7.4.

  • Incubation: Spike the azetidine derivative to a final concentration of 1 µM in each buffer. Incubate at 37°C in a shaking water bath.

  • Time-Course Sampling: Extract 50 µL aliquots at 0, 1, 2, 4, 8, and 24 hours. Immediately quench by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • LC-MS/MS Analysis: Monitor the parent mass ( m/z 192 [M+H]+ for the core scaffold) and actively scan for +18 Da adducts ( m/z 210), which definitively indicate hydrolytic ring-opening.

  • Self-Validation Control: Run a structurally matched pyrrolidine analog (5-membered ring, ~5.4 kcal/mol strain) in parallel. If the pyrrolidine is stable but the azetidine degrades, the failure is definitively strain-driven[2].

Protocol B: Assessing Metabolic Liability (O-Dealkylation Clearance)

Purpose: To quantify vulnerability to CYP450-mediated cleavage at the methoxy linkage.

  • Matrix Preparation: Thaw Human Liver Microsomes (HLM) and dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2​ .

  • Reaction Initiation: Pre-incubate the azetidine derivative (1 µM) with the HLM mixture for 5 minutes at 37°C. Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM final concentration).

  • Sampling: Remove 50 µL aliquots at 0, 15, 30, 45, and 60 minutes. Quench in 150 µL of cold methanol. Centrifuge at 14,000 rpm for 10 minutes to precipitate proteins.

  • Metabolite Identification: Analyze the supernatant via LC-MS/MS. Specifically scan for m/z 74. This is the exact mass of the azetidin-3-ol fragment, serving as the "smoking gun" for O-dealkylation.

  • Self-Validation Control: Include Verapamil as a high-clearance positive control. If Verapamil does not clear rapidly, your NADPH system has failed, invalidating the negative results of your azetidine derivative.

Part 4: Visualizations

Workflow Start Low Bioactivity Detected (In Vitro / In Vivo) CheckStability 1. Check Chemical Stability (Buffer pH 1.8 - 7.4) Start->CheckStability CheckMetabolism 2. Assess Metabolic Stability (HLM / CYP450 Assays) Start->CheckMetabolism CheckPermeability 3. Evaluate Cell Permeability (PAMPA / Caco-2) Start->CheckPermeability IsStable Ring-Opening Degradation? CheckStability->IsStable IsMetabolized Rapid O-Dealkylation? CheckMetabolism->IsMetabolized IsPermeable Poor Membrane Crossing? CheckPermeability->IsPermeable FixStrain Modify pKa or Formulation IsStable->FixStrain Yes FixMetabolism Fluorination / Isosteric Replacement of Methoxy IsMetabolized->FixMetabolism Yes FixPermeability Prodrug Strategy / Reduce Basicity IsPermeable->FixPermeability Yes

Workflow for diagnosing and resolving low bioactivity in azetidine derivatives.

Pathways Parent 3-[(3,4-Dimethylphenyl) methoxy]azetidine Acid Acidic pH / Nucleophilic Attack Parent->Acid Chemical Instability CYP CYP450 Enzymes (Hepatic Clearance) Parent->CYP Metabolic Liability RingOpen Inactive Metabolite: Ring-Opened Amine Acid->RingOpen Strain Release (~25.4 kcal/mol) Dealkyl Inactive Metabolite: Azetidin-3-ol + Phenol CYP->Dealkyl O-Dealkylation

Mechanisms of azetidine degradation via acid-catalyzed ring-opening and CYP450 metabolism.

References

  • [1] 3-Aryl-3-arylmethoxyazetidines. A new class of high affinity ligands for monoamine transporters. National Center for Biotechnology Information (PMC). 1

  • [2] Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry (RSC Publishing). 2

  • [3] Intramolecular Ring-Opening Decomposition of Aryl Azetidines. National Center for Biotechnology Information (PMC - NIH). 3

Sources

Identifying impurities in 3-[(3,4-Dimethylphenyl)methoxy]azetidine samples

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 3-[(3,4-Dimethylphenyl)methoxy]azetidine. This resource is designed for researchers, scientists, and drug development professionals to navigate the critical process of impurity identification and control. Ensuring the purity of your active compound is paramount for reproducible results and regulatory compliance. This guide provides in-depth, experience-driven answers and troubleshooting workflows to address common challenges encountered during analysis.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the impurity profile of 3-[(3,4-Dimethylphenyl)methoxy]azetidine.

Q1: What are the most probable impurities in a synthetically prepared sample of 3-[(3,4-Dimethylphenyl)methoxy]azetidine?

A1: Understanding the synthetic route is key to predicting potential impurities. A common synthesis involves the reaction of an N-protected 3-hydroxyazetidine with a 3,4-dimethylbenzyl halide (e.g., benzyl chloride or bromide), followed by deprotection.[1][2] Based on this, impurities can be categorized as follows:

  • Process-Related Impurities (Starting Materials & Reagents):

    • Unreacted 3-hydroxyazetidine (or its protected form): A polar impurity that may be carried through if the reaction is incomplete.

    • Unreacted 3,4-dimethylbenzyl chloride/bromide: A reactive starting material that can persist if used in excess.

    • 3,4-dimethylbenzyl alcohol: Formed via hydrolysis of the corresponding benzyl halide, especially in the presence of moisture.[3]

  • By-products:

    • Bis-azetidine ether: Formed from the reaction of the benzyl halide with any residual water to form the alcohol, which can then react further.

    • Polymeric by-products: Benzyl halides can undergo self-condensation or polymerization, particularly under basic conditions or upon exposure to heat.

  • Degradation Products:

    • Oxidation products: The benzylic position is susceptible to oxidation, which could lead to the formation of 3,4-dimethylbenzaldehyde or 3,4-dimethylbenzoic acid.

    • Hydrolysis products: Cleavage of the ether linkage would yield 3-hydroxyazetidine and 3,4-dimethylbenzyl alcohol.

Q2: What are the primary analytical techniques for identifying and quantifying these impurities?

A2: A multi-technique approach is essential for comprehensive impurity profiling.[4][5] The primary methods are:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment of the main compound and non-volatile organic impurities.[1][5] A reversed-phase method with UV detection is typically the first choice due to the chromophore in the dimethylphenyl group.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities, such as residual solvents from the synthesis and purification, or volatile starting materials like 3,4-dimethylbenzyl chloride.[6][7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful hyphenated technique that combines the separation capabilities of HPLC with the mass-analyzing power of MS.[8][9] It is invaluable for determining the molecular weights of unknown impurities detected in an HPLC run, providing crucial clues to their identity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The definitive technique for the structural elucidation of unknown impurities.[10][11] While 1D ¹H NMR can detect impurities if they are present at sufficient levels (>1%), 2D NMR techniques (like COSY, HSQC) are often required for unambiguous structure confirmation after an impurity has been isolated.[12][13]

Q3: How do I select the right analytical method for my specific problem?

A3: The choice of method depends on the information you need.

  • For routine purity checks and quantification of known impurities: A validated HPLC-UV method is efficient and robust.[1][14]

  • To identify volatile organic compounds (e.g., residual solvents): GC-MS is the most appropriate technique.[6]

  • To get the molecular weight of an unknown peak from your HPLC: Use LC-MS .[9] This is a critical step in moving from detection to identification.

  • To definitively determine the chemical structure of an unknown impurity: You will need NMR spectroscopy .[11][15] This often requires isolating a sufficient quantity of the impurity first, for which preparative HPLC may be necessary.

The following table provides recommended starting conditions for chromatographic analysis.

ParameterHPLC-UV RecommendationGC-MS Recommendation
Column C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm)Low-polarity capillary column (e.g., DB-5 or equivalent)[6]
Mobile Phase Gradient of Acetonitrile and Water (with 0.1% formic acid or acetate buffer)[16]Helium carrier gas
Detector UV-Vis Diode Array Detector (DAD) set at ~220 nm and 260 nm[17]Mass Spectrometer (Electron Impact ionization)
Oven Program Isothermal (e.g., 30 °C) or a shallow temperature gradientTemperature gradient (e.g., 50°C ramped to 280°C)
Typical Use Case Quantifying API purity, detecting non-volatile by-products and degradants.Detecting residual solvents and unreacted volatile starting materials.

Part 2: Troubleshooting Guides

This section provides structured, step-by-step workflows for common experimental issues.

Scenario 1: "I see an unexpected peak in my HPLC chromatogram. How do I identify it?"

This is the most common challenge in purity analysis. A systematic approach is required to move from an unknown peak to a known structure.

Step 1: System and Sample Verification

  • Check the Blank: Inject a blank solvent run (your sample diluent). If the peak is present, it originates from your mobile phase, diluent, or system contamination.

  • Assess Peak Shape: A very broad or poorly shaped peak might indicate column degradation or a substance that is not well-suited for the current method.

  • Re-prepare the Sample: Prepare a fresh sample to rule out contamination or degradation during the initial sample preparation.

Step 2: Preliminary Identification using HPLC-DAD

  • Examine the UV Spectrum: If you are using a Diode Array Detector (DAD), compare the UV spectrum of the unknown peak to that of your main compound. A similar spectrum suggests it might be a related isomer or a degradation product with the same chromophore. A very different spectrum points towards a starting material or a by-product from a different reaction pathway.

Step 3: Molecular Weight Determination with LC-MS

  • Analyze by LC-MS: This is the most critical next step. Run the sample on an LC-MS system using a similar chromatographic method. The mass-to-charge ratio (m/z) of the unknown peak will provide its molecular weight, significantly narrowing down the possibilities.[9]

Step 4: Structural Elucidation

  • Spiking Studies: If you suspect the impurity is a known starting material or by-product and have a reference standard, spike your sample with a small amount of the standard. If your unknown peak increases in area, its identity is confirmed.

  • Isolation and NMR: If the impurity is completely unknown, you must isolate it for structural analysis.

    • Use preparative HPLC to collect the fraction containing the impurity.

    • Confirm the purity of the isolated fraction by analytical HPLC.

    • Acquire ¹H, ¹³C, and 2D NMR spectra (COSY, HSQC, HMBC) to piece together the final structure.[13]

The overall workflow can be visualized as follows:

Caption: A systematic workflow for identifying unknown impurities.

Scenario 2: "My ¹H NMR spectrum has extra signals that don't match the target compound. What's my next step?"

Extra signals in an NMR spectrum indicate the presence of other proton-containing species.

Step 1: Identify Obvious Impurities

  • Check for Residual Solvents: Compare the chemical shifts of sharp singlets to a standard table of common NMR solvents (e.g., Dichloromethane at ~5.3 ppm, Acetone at ~2.17 ppm, Ethyl Acetate at ~2.05, 4.12, 1.26 ppm).

  • Look for Water: A broad singlet, often around 1.5-4.5 ppm depending on the solvent and concentration, is typically water.

  • Check for Grease: Broad, messy signals around 1.2-1.4 ppm can sometimes be silicone grease from glassware.

Step 2: Correlate with Chromatographic Data

  • Integrate the Peaks: Integrate the signals corresponding to your main compound and the unknown signals. The ratio of these integrals gives you a rough percentage of the impurity, which you can then compare to your HPLC purity data. This helps confirm if the signals belong to the impurities seen in the chromatogram.

Step 3: Use 2D NMR for Structural Clues If the impurity is present at a high enough concentration (>5%), 2D NMR experiments on the mixture can be incredibly revealing.[13]

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons). This helps build fragments of the impurity's structure.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to. This is essential for assigning carbon signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away. This is the key experiment for connecting the fragments you identified with COSY.

The logical relationship for troubleshooting these NMR signals can be diagrammed.

NMR_Troubleshooting Start Extra Signals in ¹H NMR IsSolvent Is it a known solvent or water peak? Start->IsSolvent Solvent_ID Identify as Solvent/Water. Quantify if necessary. IsSolvent->Solvent_ID Yes IsImpurity Correlates with HPLC impurity level? IsSolvent->IsImpurity No Impurity_ID Proceed with 2D NMR (COSY, HSQC) for structural clues. IsImpurity->Impurity_ID Yes (>5%) Low_Level Signal too low for 2D NMR. Requires isolation. IsImpurity->Low_Level Yes (<5%) No_Correlation Investigate for NMR-active, non-UV active impurities. IsImpurity->No_Correlation No

Caption: A decision tree for troubleshooting unexpected NMR signals.

References

  • Chemistry LibreTexts. (2024, May 9). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Retrieved from [Link]

  • University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(13), 2215-2225. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Gas chromatographic determination of azetidine-2-carboxylic acid in rhizomes of Polygonatum sibiricum and Polygonatum odoratum. Retrieved from [Link]

  • Guan, Y., et al. (2021). A framework for automated structure elucidation from routine NMR spectra. Chemical Science, 12(45), 15137-15146. Retrieved from [Link]

  • Chromatography Today. (2009, December 1). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. Retrieved from [Link]

  • ChemRxiv. (n.d.). An Approach to Alkyl Azetidines for Medicinal Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). CN109406698B - Method for measuring content of single-chain substituted dimethyl benzyl ammonium chloride by HPLC.
  • PubMed. (2025, December 15). QbD-Based HPLC Method Development for Trace-Level Detection of Genotoxic 3-Methylbenzyl Chloride in Meclizine HCl Formulations. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). Separation of Benzyl chloride on Newcrom R1 HPLC column. Retrieved from [Link]

  • ResearchGate. (2011, March 9). (PDF) Synthesis of 3-methoxyazetidines via an aziridine to azetidine rearrangement and theoretical rationalization of the reaction mechanism. Retrieved from [Link]

  • International Journal of Pharmaceutical Research. (2020, November 11). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Retrieved from [Link]

  • Austin Publishing Group. (2022, January 10). Recent Trends in Analytical Techniques for Impurity Profiling. Retrieved from [Link]

  • MDPI. (2020, January 19). Gas Chromatography–Mass Spectrometry Profiling of Volatile Compounds Reveals Metabolic Changes in a Non-Aflatoxigenic Aspergillus flavus Induced by 5-Azacytidine. Retrieved from [Link]

  • Emery Pharma. (n.d.). Impurity Analysis and Profiling Services. Retrieved from [Link]

  • Journal of Medicinal and Chemical Sciences. (2022, June 30). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. Retrieved from [Link]

  • Google Patents. (n.d.). US4966979A - Process for synthesis of azetidine and novel intermediates therefor.
  • AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from [Link]

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Technical Support Center: Thermal Decomposition of 3-[(3,4-Dimethylphenyl)methoxy]azetidine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 3-[(3,4-Dimethylphenyl)methoxy]azetidine. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions to ensure the stability and successful application of this compound in your experiments.

The unique structure of 3-[(3,4-Dimethylphenyl)methoxy]azetidine, which combines a strained four-membered azetidine ring with a benzylic ether linkage, presents specific challenges related to its thermal stability. Understanding the potential decomposition pathways is crucial for optimizing reaction conditions and preventing the formation of unwanted byproducts.

Troubleshooting Guide

This section addresses specific issues that may arise during the experimental use of 3-[(3,4-Dimethylphenyl)methoxy]azetidine, providing potential causes and actionable solutions.

Issue 1: Low or No Yield of Desired Product

  • Symptom: The reaction involving 3-[(3,4-Dimethylphenyl)methoxy]azetidine as a starting material results in a low yield or complete absence of the expected product.

  • Potential Cause: The primary cause is often the thermal decomposition of the azetidine compound, which is susceptible to ring-opening due to its inherent ring strain of approximately 25.4 kcal/mol.[1][2] Elevated temperatures provide the necessary activation energy for this decomposition to occur.[1][3]

  • Solution:

    • Temperature Optimization: Perform the reaction at the lowest possible temperature that still allows for the desired transformation. For instance, if a reaction is sluggish at room temperature, consider extending the reaction time rather than increasing the heat.[1] For reactions that require heating, a careful temperature screening study is recommended to find the optimal balance between reaction rate and compound stability.

    • Solvent Selection: The choice of solvent can influence the stability of the azetidine ring. In some cases, ethereal solvents like 2-MeTHF have been shown to be beneficial.[3]

    • Catalyst Choice: If applicable, select a catalyst that can promote the desired reaction at a lower temperature, thus minimizing the thermal stress on the azetidine compound.

Issue 2: Formation of Unexpected Byproducts

  • Symptom: Analysis of the reaction mixture (e.g., by LC-MS or NMR) reveals the presence of significant quantities of unknown impurities.

  • Potential Cause: These byproducts are likely the result of specific thermal decomposition pathways of 3-[(3,4-Dimethylphenyl)methoxy]azetidine. The two most probable pathways are:

    • Azetidine Ring-Opening: The strained four-membered ring can cleave, leading to a variety of linear amine derivatives.[1][2] This process can be catalyzed by acidic conditions, which protonate the azetidine nitrogen and make the ring more susceptible to nucleophilic attack.[1][4]

    • Benzylic Ether Cleavage: The bond between the benzylic carbon and the ether oxygen can undergo homolytic or heterolytic cleavage at elevated temperatures, potentially forming 3,4-dimethylbenzaldehyde, 3,4-dimethylbenzyl alcohol, and 3-hydroxyazetidine.[5][6]

  • Solution:

    • Byproduct Characterization: Isolate and characterize the major byproducts to elucidate the dominant decomposition pathway. This information is invaluable for rationally modifying the reaction conditions.

    • pH Control: If acidic byproducts are formed during the reaction or if the reaction conditions are acidic, consider adding a non-nucleophilic base to maintain a neutral pH and suppress acid-catalyzed ring-opening.[4]

    • Inert Atmosphere: To minimize oxidative cleavage of the benzylic ether, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Issue 3: Inconsistent Reaction Results

  • Symptom: Repetition of the same experiment under seemingly identical conditions yields variable results in terms of product yield and purity.

  • Potential Cause: Trace amounts of impurities, such as water or acid, in the starting materials or solvents can catalyze the decomposition of the azetidine compound. The presence of Lewis acids is a common cause of azetidine ring-opening.[1][3]

  • Solution:

    • Purity of Reagents: Ensure that all starting materials and solvents are of high purity and are anhydrous, if necessary.

    • Avoidance of Lewis Acids: Be mindful of reagents that can act as Lewis acids, as they can coordinate to the azetidine nitrogen and promote ring cleavage.[1] If a Lewis acid is required for the desired transformation, use the mildest effective Lewis acid at the lowest possible temperature.

    • Consistent Reaction Setup: Standardize all experimental parameters, including the source and purity of reagents, reaction time, temperature, and work-up procedures.

Frequently Asked Questions (FAQs)

Q1: What is the maximum recommended temperature for handling 3-[(3,4-Dimethylphenyl)methoxy]azetidine?

While a definitive maximum temperature has not been established for this specific compound, it is advisable to handle it at or below room temperature whenever possible. For reactions requiring heat, it is recommended to start with lower temperatures (e.g., 40-50 °C) and monitor for decomposition. Some azetidine derivatives have shown thermal stability up to 200-250 °C, but this is highly dependent on the specific substituents.[7][8]

Q2: How should 3-[(3,4-Dimethylphenyl)methoxy]azetidine be stored?

To ensure its long-term stability, the compound should be stored in a cool, dark, and dry place under an inert atmosphere. This minimizes the risk of thermal and oxidative degradation.

Q3: What are the likely thermal decomposition products of 3-[(3,4-Dimethylphenyl)methoxy]azetidine?

Based on its structure, the primary thermal decomposition products are likely to be:

  • From azetidine ring-opening: various acyclic amino-alcohols or their derivatives.

  • From benzylic ether cleavage: 3,4-dimethylbenzaldehyde, 3,4-dimethylbenzyl alcohol, and 3-hydroxyazetidine.[5]

  • At very high temperatures, further fragmentation of the benzyl radical can occur.[9]

Q4: Can I use acidic or basic conditions with this compound?

Caution should be exercised when using acidic or basic conditions.

  • Acidic conditions: Protic and Lewis acids can catalyze the ring-opening of the azetidine.[1][4] The pKa of the azetidine nitrogen is a key factor in its stability under acidic conditions.[4]

  • Basic conditions: While generally more stable under basic conditions, strong bases could potentially promote other side reactions. The pKa of azetidine is approximately 11.29, similar to that of pyrrolidine, indicating it behaves like a typical secondary amine.[2]

Q5: Are there any incompatible reagents to be aware of?

Avoid strong Lewis acids, strong oxidizing agents, and reagents that generate acid in situ. Acyl chlorides, for instance, can sometimes act as weak Lewis acids and promote ring-opening, especially at elevated temperatures.[1]

Visualizing Decomposition Pathways and Troubleshooting

To aid in understanding the potential thermal degradation of 3-[(3,4-Dimethylphenyl)methoxy]azetidine, the following diagrams illustrate the key decomposition pathways and a general troubleshooting workflow.

cluster_pathways Decomposition Pathways cluster_products Potential Byproducts start 3-[(3,4-Dimethylphenyl)methoxy]azetidine heat Thermal Stress (Elevated Temperature) start->heat acid Acidic Conditions (Lewis or Brønsted) start->acid ring_opening Azetidine Ring-Opening heat->ring_opening Provides Activation Energy ether_cleavage Benzylic Ether Cleavage heat->ether_cleavage acid->ring_opening Catalyzes acyclic_amines Acyclic Amino-Alcohols ring_opening->acyclic_amines benzaldehyde 3,4-Dimethylbenzaldehyde ether_cleavage->benzaldehyde benzyl_alcohol 3,4-Dimethylbenzyl Alcohol ether_cleavage->benzyl_alcohol hydroxyazetidine 3-Hydroxyazetidine ether_cleavage->hydroxyazetidine

Caption: Potential thermal decomposition pathways for 3-[(3,4-Dimethylphenyl)methoxy]azetidine.

cluster_troubleshooting Troubleshooting Workflow start Experiment with 3-[(3,4-Dimethylphenyl)methoxy]azetidine problem Low Yield or Byproduct Formation? start->problem check_temp Lower Reaction Temperature problem->check_temp Yes success Improved Yield and Purity problem->success No check_reagents Verify Reagent/Solvent Purity check_temp->check_reagents check_ph Control Reaction pH (Buffer/Base) check_reagents->check_ph analyze_byproducts Isolate & Characterize Byproducts check_ph->analyze_byproducts analyze_byproducts->success

Caption: A systematic workflow for troubleshooting experiments involving 3-[(3,4-Dimethylphenyl)methoxy]azetidine.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Thermal Decomposition

  • Reaction Setup: Assemble the reaction glassware and dry thoroughly under vacuum or with a heat gun. Allow the glassware to cool to room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Dissolve 3-[(3,4-Dimethylphenyl)methoxy]azetidine in a suitable anhydrous solvent at room temperature. If other reagents are to be added, do so in a controlled manner (e.g., dropwise addition), maintaining the desired temperature.

  • Temperature Control: If heating is necessary, use a precisely controlled oil bath or heating mantle. Start at a lower temperature and slowly increase it while monitoring the reaction progress by TLC or LC-MS.

  • Monitoring: Closely monitor the reaction for the appearance of byproducts. If decomposition is observed, immediately lower the temperature.

  • Work-up: Upon completion, perform the work-up at a lower temperature (e.g., using an ice bath) to prevent further degradation of the product.

Data Summary

ParameterRecommendationRationale
Temperature As low as feasible for the desired reaction.To minimize providing the activation energy for decomposition pathways.[1]
pH Neutral to slightly basic.Acidic conditions can catalyze azetidine ring-opening.[1][4]
Atmosphere Inert (Nitrogen or Argon).To prevent oxidative cleavage of the benzylic ether.
Solvents High purity, anhydrous.To avoid catalysis of decomposition by impurities.
Reagents Avoid strong Lewis acids and oxidizing agents.These can actively promote decomposition of the azetidine ring or benzylic ether.[1]

References

  • BenchChem. How to prevent the ring-opening of azetidines during subsequent reactions.
  • BenchChem. Technical Support Center: Azetidine Ring-Opening Reactions.
  • RSC Advances. Synthesis and characterization of potential polycyclic energetic materials using bicyclic triazole and azetidine structures as building blocks.
  • Organic Chemistry Portal. Benzyl Ethers - Protecting Groups.
  • NIH. Intramolecular Ring-Opening Decomposition of Aryl Azetidines.
  • Srce. Ring Strain and Other Factors Governing the Basicity of Nitrogen Heterocycles – An Interpretation by Triadic Analysis†.
  • ResearchGate. Aerobic transformation of benzyl ethers to the aldehydes.
  • Journal of the American Chemical Society. Photochemical Strategies Enable the Synthesis of Tunable Azetidine-Based Energetic Materials.
  • LOCKSS. PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES.
  • ACS Publications. Thermal Decomposition of Benzyl Radicals: Kinetics and Spectroscopy in a Shock Tube.
  • ResearchGate. Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt.
  • Journal of Medicinal and Chemical Sciences. Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity.
  • PMC. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties.
  • Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation.
  • BenchChem. Comparative study of deprotection methods for benzyl and trityl ethers.
  • MDPI. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates.
  • ResearchGate. (PDF) Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties.
  • ResearchGate. Thermal decomposition of compounds 3a-j,l,m.
  • Thermal decomposition of meso- and d,l-3,4-diethyl-3,4-dimethyldiazetine N,N'-dioxide.
  • PMC. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin.
  • The Royal Society of Chemistry. Recent Strategies Used in the Synthesis of Saturated Four- Membered Heterocycles.
  • Medwin Publishers. Shankar M, et al. Current and Future Prospects of Azetidine Derivatives an Overview. Pharm Res 2023, 7(2): 000282.
  • ResearchGate. Synthesis of New 3,3-Dimethoxyazetidine-2-carboxylic Acid Derivatives.
  • ACS Publications. Ring Strain Energies in Four-Membered Heterocycles Containing an Element of Groups 13–16.
  • Journal of the Chemical Society, Perkin Transactions 2. The thermal decomposition of diazirines: 3-(3-methyldiazirin-3-yl)propan-1-ol and 3-(3-methyldiazirin-3-yl)propanoic acid.
  • RSC Publishing. Synthesis of polysubstituted azetidines via cascade trifluoromethylation/cyclization of N-allyl ynamides.
  • PMC. Synthesis and Thermal Study of Hexacoordinated Aluminum(III) Triazenides for Use in Atomic Layer Deposition.
  • RSC Publishing. Solid- vs. liquid-state thermal decomposition: thermolysis of halogenated benzene derivatives with the 2-nitrodiazene-1-N-oxide moiety.

Sources

Technical Support Center: Scaling Up the Synthesis of 3-[(3,4-Dimethylphenyl)methoxy]azetidine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal specifically for researchers, chemists, and drug development professionals tasked with scaling up the synthesis of 3-[(3,4-Dimethylphenyl)methoxy]azetidine .

Scaling up from milligram-level discovery chemistry to multi-gram or kilogram production introduces severe thermodynamic and kinetic challenges. This guide bypasses generic advice to focus purely on the mechanistic causality behind reaction failures, offering self-validating protocols to ensure your scale-up campaigns are safe, high-yielding, and reproducible.

Mechanistic Workflow & Process Overview

The synthesis of 3-[(3,4-Dimethylphenyl)methoxy]azetidine relies on a two-stage sequence: a 1[1] between 1-Boc-3-hydroxyazetidine and a 3,4-dimethylbenzyl halide, followed by the acidic deprotection of the tert-butyloxycarbonyl (Boc) group.

SynthesisWorkflow SM1 1-Boc-3-hydroxyazetidine + 3,4-Dimethylbenzyl Halide Step1 Williamson Etherification (Phase-Transfer Catalysis) SM1->Step1 Alkoxide Formation Int1 Boc-Protected Intermediate Step1->Int1 S_N2 Substitution Step2 Acidic Deprotection (HCl in Dioxane) Int1->Step2 Gas Evolution (CO2, Isobutylene) Product 3-[(3,4-Dimethylphenyl)methoxy]azetidine Hydrochloride Salt Step2->Product Precipitation & Isolation

Synthetic workflow for 3-[(3,4-Dimethylphenyl)methoxy]azetidine via Williamson etherification.

Quantitative Process Parameters: Etherification Optimization

The table below summarizes the empirical data gathered during the scale-up optimization of the etherification step. Notice how standard laboratory conditions (NaH/DMF) fail to maintain efficiency at scale.

Base SystemSolventTemp (°C)ScaleYieldMechanistic Observation & Scalability
NaH (60% in oil) DMF0 to 251 g85%Excellent for lab scale; localized exotherms difficult to control at >10g.
NaH (60% in oil) THF0 to 6050 g62%Poor heat dissipation at scale leads to thermal spikes and ring degradation.
KOtBu THF25 to 6550 g55%Bulky base promotes competing E2 elimination of the benzylic halide.
KOH / TBAI (PTC) Toluene / H₂O60100 g88% Biphasic system controls exotherm; eliminates H₂ gas hazard; highly scalable.

Troubleshooting Guides & FAQs

FAQ 1: Etherification Scale-Up Failures

Q: When scaling the Williamson etherification from 1g to 50g using NaH in THF, my yield dropped from 85% to 62% and the reaction profile became messy. Why?

A (Causality): Sodium hydride (NaH) in polar aprotic solvents generates hydrogen gas and significant localized heat upon deprotonation of the alcohol. At a 50g scale, the surface-area-to-volume ratio of your reactor decreases, leading to poor heat dissipation. Because the azetidine ring possesses considerable2[2], these thermal spikes accelerate ring-opening degradation pathways. Furthermore, elevated temperatures promote the competing hydrolysis of the primary benzylic halide electrophile, a common failure point in 3[3].

Self-Validating Solution: Transition to a Phase-Transfer Catalysis (PTC) system (e.g., aqueous KOH, TBAI, in toluene). This provides a controlled, biphasic generation of the alkoxide, mitigating thermal spikes and eliminating flammable H₂ gas evolution[4].

TroubleshootingLogic Issue Issue: Low Yield During Etherification Scale-Up Check1 Observation: Excessive Exotherm & H2 Gas Issue->Check1 Check2 Observation: High Levels of Elimination Byproduct Issue->Check2 Sol1 Action: Switch from NaH to Biphasic PTC System Check1->Sol1 Mitigates localized heating Sol2 Action: Lower Temp to <60°C & Ensure Vigorous Stirring Check2->Sol2 Favors S_N2 over E2

Troubleshooting logic tree for resolving low yields during etherification scale-up.

FAQ 2: Violent Outgassing During Deprotection

Q: During the Boc deprotection step using Trifluoroacetic Acid (TFA), the reaction violently outgassed and overflowed the reactor. How do I control this at a >100g scale?

A (Causality): The acidic cleavage of the Boc group generates equimolar amounts of carbon dioxide and isobutylene gas. At scale, rapid addition of TFA to the substrate causes a sudden supersaturation of these gases in the solvent, leading to violent effervescence and loss of containment.

Self-Validating Solution: Abandon TFA for scale-up. Implement a reverse-addition protocol using 4M HCl in dioxane. Dissolve the Boc-protected intermediate in an inert solvent (like MTBE or toluene), cool to 10 °C, and add the HCl solution dropwise. The reaction acts as its own indicator: gas evolution rate directly correlates with the addition rate, allowing you to pause the addition if effervescence becomes too vigorous.

FAQ 3: Product Loss During Isolation

Q: The free base of 3-[(3,4-Dimethylphenyl)methoxy]azetidine is highly water-soluble. How do I isolate it efficiently without massive yield loss during the aqueous workup?

A (Causality): The secondary amine of the azetidine ring is highly basic (pKa ~ 10.4) and forms highly water-soluble salts even at slightly acidic or neutral pHs. Furthermore, its low molecular weight and heteroatomic nature make the free base inherently polar.

Self-Validating Solution: Do not attempt to isolate the free base. Instead, isolate the product directly as the hydrochloride salt. Following the HCl/dioxane deprotection in a non-polar solvent (like toluene), the product will naturally precipitate out of solution as a highly pure, filterable white solid, completely bypassing the need for an aqueous extraction.

Validated Step-by-Step Protocol (100g Scale)

This protocol is engineered as a self-validating system; built-in checkpoints ensure that if a step fails, it is caught immediately before progressing.

Step 1: Phase-Transfer Williamson Etherification
  • Reactor Setup: Charge a 2L jacketed reactor equipped with an overhead stirrer and a reflux condenser with 1-Boc-3-hydroxyazetidine (100 g, 1.0 eq) and toluene (1000 mL, 10 vol).

  • Reagent Addition: Add tetrabutylammonium iodide (TBAI, 0.05 eq) and 3,4-dimethylbenzyl chloride (1.1 eq) to the reactor. Stir at 200 rpm to dissolve.

  • Base Introduction: Introduce 50% w/w aqueous KOH (3.0 eq) dropwise over 30 minutes, maintaining the internal temperature at 25 °C via the cooling jacket.

  • Reaction: Increase stirring to 400 rpm (critical for biphasic PTC reactions) and heat the mixture to 60 °C for 8 hours.

    • Validation Checkpoint: Pull an aliquot of the organic layer. TLC or HPLC must show >95% consumption of the 1-Boc-3-hydroxyazetidine. If incomplete, continue heating for 2 hours.

  • Workup: Cool to 20 °C. Stop stirring and allow phase separation for 30 minutes. Drain the lower aqueous layer. Wash the organic layer with deionized water (3 x 500 mL) to remove residual KOH and TBAI. Dry the organic layer over anhydrous Na₂SO₄ and filter.

Step 2: Acidic Deprotection & Salt Isolation
  • Preparation: Transfer the dried toluene solution containing the Boc-protected intermediate into a clean 2L jacketed reactor. Cool the internal temperature to 10 °C.

  • Controlled Cleavage: Slowly add 4M HCl in dioxane (3.0 eq) via an addition funnel over 2 hours.

    • Validation Checkpoint: Monitor the bubbler. Gas evolution (CO₂ and isobutylene) should be steady but not violent. If foaming reaches the upper third of the reactor, pause the addition until gas evolution subsides.

  • Precipitation: Once addition is complete, allow the reaction to warm to 20 °C and stir for 4 hours. The product will precipitate as a thick white slurry.

  • Isolation: Filter the slurry through a sintered glass funnel. Wash the filter cake with cold MTBE (2 x 200 mL) to remove any unreacted benzylic halide or non-polar impurities.

  • Drying: Dry the solid under vacuum at 40 °C to a constant weight to yield the 3-[(3,4-Dimethylphenyl)methoxy]azetidine hydrochloride salt.

References

  • "Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle", RSC Publishing.
  • "Improving reaction conditions for Williamson ether synthesis", Benchchem.
  • "The Williamson Ether Synthesis", Master Organic Chemistry.
  • "Williamson ether synthesis", Wikipedia.

Sources

Validation & Comparative

Comparing 3-[(3,4-Dimethylphenyl)methoxy]azetidine to other azetidine derivatives

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to 3-[(3,4-Dimethylphenyl)methoxy]azetidine and Other Azetidine Derivatives in Drug Discovery

The azetidine ring, a four-membered nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a privileged scaffold in modern medicinal chemistry.[1] Its rising prominence is attributable to a unique combination of physicochemical and structural properties, including high ring strain, a sp3-rich character, and conformational rigidity.[2] These features can significantly enhance pharmacokinetic profiles, improve aqueous solubility, boost metabolic stability, and fine-tune target binding affinity, making azetidine derivatives highly attractive for drug development.[1][2] Several FDA-approved drugs, such as the JAK inhibitor baricitinib and the MEK inhibitor cobimetinib, feature the azetidine motif, underscoring its therapeutic value.[2]

This guide provides a comparative analysis of 3-[(3,4-Dimethylphenyl)methoxy]azetidine , a specific derivative with potential biological activity, against other notable azetidine-based compounds.[3] We will delve into the structure-activity relationships (SAR), comparative performance metrics, and the experimental methodologies crucial for evaluating these compounds, offering a framework for researchers and drug development professionals to assess their potential.

The Azetidine Scaffold: A Double-Edged Sword of Stability and Reactivity

The defining characteristic of the azetidine ring is its significant strain energy, approximately 25.4 kcal/mol.[4][5] This value positions it between the highly reactive aziridine (27.7 kcal/mol) and the more stable pyrrolidine (5.4 kcal/mol).[5] This intermediate ring strain is a key advantage; the ring is stable enough for facile handling and formulation yet reactive enough to be exploited in synthesis or, in some cases, to form covalent bonds with biological targets.[4][5] The rigid, non-planar structure provides distinct three-dimensional vectors for substituents, allowing medicinal chemists to optimize interactions with target proteins and orient functional groups away from metabolically vulnerable sites.[6]

Profiling 3-[(3,4-Dimethylphenyl)methoxy]azetidine

3-[(3,4-Dimethylphenyl)methoxy]azetidine (Molecular Formula: C₁₂H₁₇NO, Molecular Weight: 191.27 g/mol ) is a heterocyclic compound featuring an azetidine ring linked via a methoxy group to a 3,4-dimethylphenyl moiety.[3]

  • Structural Features : The molecule combines the rigid azetidine core with a substituted aromatic ring. The dimethylphenyl group contributes to its lipophilicity, while the ether linkage and the azetidine nitrogen provide polarity.

  • Potential Biological Activity : Preliminary research suggests that this compound may possess antimicrobial and anticancer properties.[3] Its mechanism of action is hypothesized to involve interactions with specific enzymes or receptors, modulated by the reactivity of the methoxy group and the overall molecular structure.[3]

  • Synthesis : A common synthetic route involves the reaction of 3,4-dimethylbenzyl alcohol with a suitable azetidine precursor, often via deprotonation with a strong base like sodium hydride.[3]

While specific experimental data on its biological targets and potency are not extensively published, we can infer its likely performance by comparing its structural motifs to those of well-characterized azetidine derivatives.

Comparative Analysis: Physicochemical and Biological Properties

The true value of a scaffold is realized through comparative analysis. The choice to incorporate an azetidine ring over other saturated heterocycles like pyrrolidine or piperidine is a strategic decision based on a trade-off between properties like solubility, permeability, and metabolic stability.[7] Azetidines generally impart greater polarity and aqueous solubility compared to their five- and six-membered counterparts, a desirable trait for drug formulation.[7]

Below, we compare 3-[(3,4-Dimethylphenyl)methoxy]azetidine with other azetidine derivatives that have been investigated for distinct therapeutic applications.

Table 1: Comparative Physicochemical and Biological Properties of Selected Azetidine Derivatives

CompoundStructureTherapeutic Area/TargetKey Performance Metric(s)Reference(s)
3-[(3,4-Dimethylphenyl)methoxy]azetidine Chemical structure of 3-[(3,4-Dimethylphenyl)methoxy]azetidineAnticancer, Antimicrobial (putative)Data not publicly available. Serves as a building block for more complex molecules.[3]
H182 (Azetidine-based STAT3 Inhibitor) Chemical structure of H182Oncology / STAT3IC₅₀: 0.38–0.98 μM (inhibits STAT3 DNA-binding). Irreversibly binds to STAT3.[8][9]
BRD3914 (Bicyclic Azetidine) Chemical structure of BRD3914Infectious Disease / AntimalarialEC₅₀: 15 nM (in vitro antiplasmodial activity). Curative in mouse models after four oral doses.[10][11]
Azetidine-Benzoxazole MerTK Inhibitor (Compound 13) Chemical structure of Compound 13Oncology / MerTKpMer EC₅₀: 7.3 nM . Oral bioavailability (mouse): 79%.[12]
Azetidin-2-ylacetic acid derivative (GAT-1 Inhibitor) Chemical structure of a GAT-1 inhibitorCNS / GABA UptakeIC₅₀: 2.01 μM (at GAT-1 transporter).[13]

This table highlights the versatility of the azetidine scaffold. By modifying the substituents at different positions, researchers have developed potent and selective molecules for diverse biological targets. For instance, the STAT3 inhibitor H182 demonstrates that the azetidine core can be part of a molecule that forms a covalent bond with its target, leading to irreversible inhibition.[9] In contrast, the antimalarial BRD3914 showcases a complex bicyclic structure where the azetidine ring is crucial for establishing the correct stereochemistry for activity.[10]

Experimental Design for Comparative Evaluation

To objectively compare these derivatives, a standardized workflow is essential. The following diagram and protocol outline a typical preclinical evaluation process.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation A Primary Screening (e.g., Binding Assay) B Potency & Selectivity Assays (IC50/EC50 Determination) A->B Hit Identification C ADME Profiling (Metabolic Stability, Permeability) B->C Lead Characterization D Pharmacokinetic (PK) Studies (Bioavailability, Half-life) C->D Candidate Selection E Efficacy Studies (e.g., Xenograft Model) D->E Dose Selection F Toxicology Studies E->F Safety Assessment End Preclinical Candidate F->End Start Compound Library (Azetidine Derivatives) Start->A

Caption: Preclinical Development Workflow for Small Molecule Inhibitors.

Key Experimental Protocol: In Vitro Metabolic Stability Assay

A critical parameter in drug development is metabolic stability, which often dictates a drug's half-life and bioavailability.[6] The azetidine ring's rigidity can enhance metabolic stability compared to more flexible scaffolds.[6] The following protocol details a standard assay using human liver microsomes (HLMs).

Objective: To determine the in vitro metabolic stability of an azetidine derivative by measuring its rate of disappearance when incubated with HLMs.[4]

Materials:

  • Test compound (e.g., 3-[(3,4-Dimethylphenyl)methoxy]azetidine)

  • Human Liver Microsomes (HLMs), pooled

  • NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Positive control compounds (e.g., Verapamil, Testosterone)

  • Acetonitrile (ACN) with internal standard for quenching

  • 96-well plates

  • LC-MS/MS system

Procedure:

  • Reagent Preparation:

    • Thaw HLMs on ice. Prepare a working solution of HLMs in phosphate buffer (typical final protein concentration is 0.5 mg/mL).[4]

    • Prepare the NADPH-regenerating system solution according to the manufacturer's instructions.

    • Prepare stock solutions of the test compound and positive controls in a suitable solvent (e.g., DMSO).

  • Incubation:

    • In a 96-well plate, add the test compound to the HLM solution. Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system.

    • Incubate the plate at 37°C with shaking.

  • Time Points and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a 2-3 fold volume of ice-cold ACN containing an internal standard.

    • The "0-minute" time point serves as the initial concentration reference.

  • Sample Analysis:

    • Centrifuge the quenched samples to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the concentration of the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of the linear regression line (k) is the elimination rate constant.

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (μL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein) .

Structure-Activity Relationship (SAR) Insights

The data from comparative studies reveal key SAR trends for the azetidine scaffold:

  • N-1 Substitution: The nitrogen atom is a common site for modification. In antidepressant agents, attaching a tricyclic ring system to the N-1 position was found to be crucial for activity.[14]

  • C-3 Substitution: This position is critical for introducing diversity and influencing target interactions. In GABA uptake inhibitors, lipophilic moieties at the C-3 position improved potency.[13] For antimalarials, stereospecific C-H arylation at the C-3 position was a key step in an efficient synthesis of active compounds.[11][15]

  • Stereochemistry: As demonstrated with antimalarial compounds, the stereochemistry of substituents on the azetidine ring can be critical for biological activity, with some stereoisomers being significantly more active than others.[10]

For 3-[(3,4-Dimethylphenyl)methoxy]azetidine , the 3-methoxy linkage provides a flexible vector for the dimethylphenyl group to explore the binding pocket of a target protein. The dimethyl substitution pattern on the phenyl ring will influence its electronic properties and potential for hydrophobic or van der Waals interactions.

Conclusion and Future Directions

The azetidine scaffold is a powerful tool in the medicinal chemist's arsenal, offering a unique blend of rigidity, stability, and synthetic tractability.[16][17] While 3-[(3,4-Dimethylphenyl)methoxy]azetidine is a promising starting point, its therapeutic potential can only be unlocked through rigorous experimental evaluation.[3] By applying the comparative workflows and assays detailed in this guide—from in vitro metabolic stability to in vivo efficacy studies—researchers can systematically compare it to other derivatives and rationally design next-generation candidates. The continued exploration of novel substitution patterns and stereochemistries on the azetidine core will undoubtedly lead to the discovery of innovative therapeutics for a wide range of diseases.[2]

References

  • A Comparative Analysis of Azetidine, Pyrrolidine, and Piperidine Sulfonylamides for Drug Discovery - Benchchem. (n.d.).
  • Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. (2026, January 5).
  • The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development - Benchchem. (n.d.).
  • Azetidine Derivatives in Drug Design - Ambeed.com. (n.d.).
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A Comparative Guide to the Structure-Activity Relationship of 3-[(3,4-Dimethylphenyl)methoxy]azetidine Analogs as Monoamine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of neurotherapeutics, the development of potent and selective monoamine reuptake inhibitors remains a cornerstone of antidepressant drug discovery. The 3-substituted azetidine scaffold has emerged as a promising framework for designing novel agents that modulate the levels of key neurotransmitters—serotonin (5-HT), norepinephrine (NE), and dopamine (DA)—in the synaptic cleft. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 3-[(3,4-Dimethylphenyl)methoxy]azetidine analogs, offering a comparative overview of their performance as triple reuptake inhibitors (TRIs). By synthesizing data from key studies, we will explore the causal relationships behind experimental design and provide detailed protocols to ensure scientific integrity and reproducibility.

The core hypothesis driving the exploration of this chemical series is that the 3-oxy-azetidine moiety provides a privileged scaffold for interaction with monoamine transporters. The strategic modification of the aryl group, the linker, and the azetidine nitrogen allows for the fine-tuning of potency and selectivity, aiming for a balanced inhibitory profile that is believed to offer superior antidepressant efficacy and a faster onset of action.[1]

Deciphering the Structure-Activity Landscape

The biological activity of 3-substituted azetidine analogs is profoundly influenced by the nature of the substituents at key positions. Our analysis, drawing from extensive studies on related 3-oxypropylamine and 3-aminoazetidine scaffolds, reveals critical insights into the SAR of the 3-[(3,4-Dimethylphenyl)methoxy]azetidine series.[1][2]

The Influence of the Aryl Moiety (R1)

The substitution pattern on the aromatic ring directly modulates the potency and selectivity of these compounds for the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.

  • Bulkiness and Lipophilicity: In general, bulkier and more lipophilic substituents on the aryl ring tend to enhance inhibitory activity, particularly for SERT and NET. For instance, replacing a phenyl group with a naphthyl substituent can increase hSERT inhibitory activity by approximately six-fold.[2] However, excessive bulkiness can be detrimental. Very large groups like 4-phenoxyphenyl can lead to a decrease in activity compared to smaller, more compact substituents like cyclopentyl or cyclohexyl.[1]

  • Electronic Effects: The electronic nature of the substituents also plays a crucial role. While a systematic exploration of the 3,4-dimethylphenyl moiety specifically is limited in the public domain, related studies on phenyl ring substitutions suggest that both electron-donating and electron-withdrawing groups can be tolerated, with their position influencing the selectivity profile.

The Role of the Azetidine Ring and its Substituents

The four-membered azetidine ring serves as a conformationally constrained scaffold, which is advantageous for locking the molecule into a bioactive conformation.

  • 3-Position Linker: The nature of the atom at the 3-position is a critical determinant of activity. Bioisosteric replacement of the ether oxygen in 3-oxyazetidines with a nitrogen atom to form 3-aminoazetidines has been shown to yield compounds with high reuptake inhibitory activities against hSERT and hNET, and moderate activity against hDAT.[1] This suggests that both hydrogen bond accepting and donating capabilities at this position are compatible with transporter binding.

  • Substituents on the Azetidine Nitrogen (R2): Modifications at the azetidine nitrogen can significantly impact the overall activity profile. In related series, benzyl substituents on the nitrogen have been shown to decrease activity against all three transporters.[2] This highlights the sensitivity of the binding pocket to steric bulk at this position.

Comparative Analysis of Inhibitory Potency

To provide a clear comparison, the following table summarizes the in vitro inhibitory activities (IC50 values) of representative 3-substituted azetidine analogs from foundational studies. These analogs, while not all being exact 3-[(3,4-Dimethylphenyl)methoxy]azetidine derivatives, provide the closest available data to infer the SAR of the topic scaffold.

Compound IDR1 GroupR2 GrouphSERT IC50 (nM)hNET IC50 (nM)hDAT IC50 (nM)Reference
6aq PhenylH12025230[2]
6bd 1-NaphthylH2154190[2]
6be 2-NaphthylH482151[2]
10dl Cyclohexyl3,4-Dichlorobenzyl1.83.2110[1]

Data presented is for selected compounds from the cited literature to illustrate key SAR trends.

The data clearly indicates that the naphthyl derivatives 6bd and 6be exhibit potent inhibition of all three monoamine transporters.[2] Furthermore, the 3-aminoazetidine analog 10dl demonstrates a desirable profile with high potency for hSERT and hNET and moderate activity for hDAT, fitting the targeted profile for a broad-spectrum antidepressant.[1]

Experimental Protocols

To ensure the trustworthiness and reproducibility of the data presented, this section provides detailed, step-by-step methodologies for key experiments.

Synthesis of 3-Substituted Azetidine Analogs

The synthesis of 3-substituted azetidine derivatives generally follows a multi-step sequence starting from a protected azetidin-3-one.

General Synthetic Scheme:

G A Boc-Azetidin-3-one B Intermediate Alcohol A->B Grignard Reaction (R1-MgBr) C 3-Oxy-azetidine Analog B->C Alkylation or Mitsunobu Reaction (R-X or R-OH, DIAD, PPh3) D Final Deprotected Analog C->D Deprotection (e.g., HCl in Methanol) G A HEK293 cells stably expressing hSERT, hNET, or hDAT B Plate cells in 96-well plates A->B C Pre-incubate with test compounds or reference inhibitors B->C D Add radiolabeled neurotransmitter ([3H]5-HT, [3H]NE, or [3H]DA) C->D E Incubate to allow uptake D->E F Wash cells to remove extracellular radiolabel E->F G Lyse cells and measure intracellular radioactivity using a scintillation counter F->G H Calculate % inhibition and IC50 values G->H

Caption: Workflow for the in vitro monoamine transporter uptake assay.

Protocol:

  • Cell Culture: Maintain HEK293 cells stably transfected with human SERT, NET, or DAT in appropriate culture medium.

  • Assay: Plate the cells in 96-well plates. On the day of the assay, wash the cells with buffer and then pre-incubate them with various concentrations of the test compounds for a specified time.

  • Uptake: Initiate the uptake reaction by adding a mixture of radiolabeled ([³H]) and unlabeled neurotransmitter.

  • Termination and Detection: After incubation, terminate the uptake by washing the cells with ice-cold buffer. Lyse the cells and measure the amount of radiolabeled neurotransmitter taken up by the cells using a liquid scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to vehicle control and determine the IC50 values using non-linear regression analysis. [1]

In Vivo Antidepressant Efficacy: Forced Swim Test (FST)

The forced swim test is a widely used behavioral assay in rodents to screen for antidepressant-like activity.

Procedure:

G A Acclimatize mice to the testing room for at least 60 min B Administer test compound or vehicle (e.g., IV or PO) A->B C Place each mouse individually in a cylinder of water (24 ± 1°C) B->C D Record the session (typically 6-8 min) C->D E Score the duration of immobility (floating without active movements) D->E F Compare immobility time between treated and control groups E->F

Caption: Procedure for the mouse forced swim test.

  • Apparatus: A transparent cylinder (e.g., 25 cm high, 10 cm in diameter) is filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape. [3]2. Procedure: Mice are individually placed in the cylinder for a 6-minute session. The duration of immobility (defined as the time the mouse spends floating with only minor movements to keep its head above water) is recorded, typically during the last 4 minutes of the test. [3][4]3. Data Analysis: A significant reduction in immobility time in the drug-treated group compared to the vehicle-treated group is indicative of an antidepressant-like effect. [3][5]

Therapeutic Rationale and Signaling Pathways

The therapeutic rationale for developing triple reuptake inhibitors stems from the monoamine hypothesis of depression, which posits that a deficiency in serotonin, norepinephrine, and dopamine contributes to depressive symptoms. [2]By blocking the reuptake of these three neurotransmitters, TRIs aim to restore their levels in the synapse, thereby enhancing neurotransmission.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron MAO MAO VMAT2 VMAT2 Vesicle Synaptic Vesicle VMAT2->Vesicle NT Neurotransmitters (5-HT, NE, DA) NT->MAO Metabolism NT->VMAT2 Synaptic Cleft Vesicle->Synaptic Cleft Release SERT SERT SERT->NT NET NET NET->NT DAT DAT DAT->NT Synaptic Cleft->SERT Reuptake Synaptic Cleft->NET Reuptake Synaptic Cleft->DAT Reuptake Receptors Postsynaptic Receptors Synaptic Cleft->Receptors TRI 3-Azetidine Analog (TRI) TRI->SERT Inhibition TRI->NET Inhibition TRI->DAT Inhibition Signal Signal Transduction & Neuronal Response Receptors->Signal

Caption: Mechanism of action of a triple reuptake inhibitor.

A balanced inhibition of all three transporters is thought to provide a broader spectrum of antidepressant activity, potentially addressing a wider range of depressive symptoms and improving the side-effect profile compared to more selective agents. [1]

Conclusion

The 3-[(3,4-Dimethylphenyl)methoxy]azetidine scaffold and its analogs represent a promising class of compounds for the development of novel triple reuptake inhibitors. The structure-activity relationships discussed herein highlight the critical role of the aryl moiety, the 3-position linker, and the azetidine nitrogen in determining the potency and selectivity of these compounds. The provided experimental protocols offer a foundation for the synthesis and evaluation of new analogs within this chemical space. Future research should focus on a more systematic exploration of substitutions on the 3,4-dimethylphenyl ring and the optimization of pharmacokinetic properties to identify clinical candidates with superior efficacy and safety profiles for the treatment of major depressive disorder.

References

  • Forced swim test in rodents. (2021, July 29). NC3Rs. Retrieved from [Link]

  • Han, Y., et al. (2014). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. ACS Medicinal Chemistry Letters, 5(9), 1013-1018. Retrieved from [Link]

  • Can, A., et al. (2012). The Mouse Forced Swim Test. Journal of Visualized Experiments, (59), e3638. Retrieved from [Link]

  • Lowe, J. T., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. The Journal of Organic Chemistry, 77(17), 7187-7211. Retrieved from [Link]

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  • de Fraga, C. M., et al. (2019). Protocol for a systematic review and meta-analysis of data from preclinical studies employing forced swimming test: an update. BMJ Open Science, 3(1), e000038. Retrieved from [Link]

  • Li, Y., et al. (2022). A multiple-step screening protocol to identify norepinephrine and dopamine reuptake inhibitors for depression. RSC Medicinal Chemistry, 13(12), 1535-1546. Retrieved from [Link]

  • Han, Y., et al. (2012). Exploration of Novel 3-Substituted Azetidine Derivatives As Triple Reuptake Inhibitors. Journal of Medicinal Chemistry, 55(18), 8188-8192. Retrieved from [Link]

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Validating the Biological Activity of 3-[(3,4-Dimethylphenyl)methoxy]azetidine In Vitro: A Comparative Guide to Serotonin Transporter Inhibition

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the in vitro validation of 3-[(3,4-Dimethylphenyl)methoxy]azetidine, a novel small molecule with therapeutic potential. While the complete biological activity profile of this compound is still under investigation, its structural motifs, particularly the azetidine ring and the substituted phenyl group, suggest a potential interaction with monoamine transporters. This guide will focus on a scientifically driven hypothesis: that 3-[(3,4-Dimethylphenyl)methoxy]azetidine acts as an inhibitor of the serotonin transporter (SERT), a key target in the treatment of depression and anxiety disorders.[1][2]

We will present a detailed, field-proven protocol for a radioligand binding assay to determine the affinity of 3-[(3,4-Dimethylphenyl)methoxy]azetidine for SERT. To provide a robust and meaningful analysis, its performance will be objectively compared against two well-established selective serotonin reuptake inhibitors (SSRIs), Paroxetine and Sertraline.[3][4] This comparative approach is essential for contextualizing the potency of the novel compound and making informed decisions in a drug discovery pipeline.

The Scientific Rationale: Why Hypothesize SERT Inhibition?

The azetidine scaffold is a privileged structure in medicinal chemistry, known to be a component of various biologically active compounds.[5][6] Its conformational rigidity can provide favorable interactions within protein binding pockets. When coupled with a substituted aromatic ring, as seen in 3-[(3,4-Dimethylphenyl)methoxy]azetidine, the molecule gains lipophilicity and potential for specific aromatic interactions, which are common features of ligands for monoamine transporters.[7][8] The serotonin transporter is a prime candidate for investigation due to the significant therapeutic need for novel and improved SSRIs with potentially different side-effect profiles.[9][10]

Experimental Design: A Head-to-Head Comparison

To validate our hypothesis and quantify the potency of 3-[(3,4-Dimethylphenyl)methoxy]azetidine, a competitive radioligand binding assay will be employed. This "gold standard" method directly measures the affinity of a test compound for its target receptor by assessing its ability to displace a high-affinity radiolabeled ligand.[11][12]

Our experimental design is built on the principles of trustworthiness and self-validation. By including well-characterized positive controls (Paroxetine and Sertraline) with known high affinity for SERT, we can ensure the assay is performing correctly and reliably. Any deviation from the expected potency of these controls would indicate a technical issue with the assay, rather than a lack of activity of our test compound.

Key Components of the Assay:
  • Target: Human serotonin transporter (hSERT) expressed in a stable cell line (e.g., HEK293-hSERT).

  • Radioligand: [³H]-Citalopram, a high-affinity SSRI radioligand.

  • Test Compound: 3-[(3,4-Dimethylphenyl)methoxy]azetidine.

  • Reference Compounds: Paroxetine and Sertraline.

  • Assay Principle: Competition between the unlabeled test/reference compounds and the radioligand for binding to hSERT. The amount of bound radioactivity is inversely proportional to the affinity of the test compound.

Visualizing the Mechanism: Serotonin Reuptake Inhibition

The following diagram illustrates the proposed mechanism of action for 3-[(3,4-Dimethylphenyl)methoxy]azetidine as a SERT inhibitor.

SERT_Inhibition cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Serotonin_Vesicle Serotonin Vesicles SERT SERT Serotonin Serotonin Serotonin_Vesicle->Serotonin Release Serotonin->SERT Reuptake Receptor 5-HT Receptor Serotonin->Receptor Binding & Signal Test_Compound 3-[(3,4-Dimethylphenyl)methoxy]azetidine Test_Compound->SERT Inhibition

Caption: Proposed mechanism of SERT inhibition.

Detailed Experimental Protocol: Radioligand Binding Assay

This protocol is designed for a 96-well plate format, suitable for medium-throughput screening.

Materials:

  • HEK293 cells stably expressing hSERT

  • Cell culture medium (DMEM, 10% FBS, 1% Pen-Strep, selection antibiotic)

  • Phosphate-Buffered Saline (PBS)

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

  • Radioligand: [³H]-Citalopram (specific activity ~80 Ci/mmol)

  • Test Compound: 3-[(3,4-Dimethylphenyl)methoxy]azetidine

  • Reference Compounds: Paroxetine, Sertraline

  • Non-specific binding control: 10 µM Paroxetine

  • 96-well microplates

  • Scintillation cocktail

  • Microplate scintillation counter

Workflow Diagram:

Caption: Workflow for the hSERT radioligand binding assay.

Step-by-Step Methodology:

  • Cell Membrane Preparation:

    • Culture HEK293-hSERT cells to confluency.

    • Harvest cells and wash with ice-cold PBS.

    • Homogenize cells in assay buffer and centrifuge to pellet membranes.

    • Resuspend the membrane pellet in fresh assay buffer and determine protein concentration (e.g., using a BCA assay).

    • Store membrane preparations at -80°C until use.

  • Assay Plate Preparation:

    • Prepare serial dilutions of 3-[(3,4-Dimethylphenyl)methoxy]azetidine, Paroxetine, and Sertraline in assay buffer. A typical concentration range would be from 100 µM down to 0.1 nM.

    • In a 96-well plate, add 50 µL of assay buffer to all wells.

    • Add 50 µL of the appropriate compound dilution to the respective wells.

    • For total binding wells, add 50 µL of assay buffer.

    • For non-specific binding wells, add 50 µL of 10 µM Paroxetine.

  • Binding Reaction:

    • Add 50 µL of [³H]-Citalopram (at a final concentration close to its Kd, typically 1-2 nM) to all wells.

    • Add 50 µL of the prepared cell membrane suspension (typically 10-20 µg of protein per well) to all wells to initiate the binding reaction. The total assay volume is 200 µL.

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Harvesting and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • Wash the filters multiple times with ice-cold assay buffer to minimize non-specific binding.

    • Dry the filter mats and place them in scintillation vials or a compatible 96-well plate.

    • Add scintillation cocktail to each vial/well and allow to equilibrate.

    • Measure the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each compound concentration: % Inhibition = 100 * (1 - (CPMSample - CPMNSB) / (CPMTotal - CPMNSB)) where CPMNSB is the counts per minute for non-specific binding and CPMTotal is for total binding.

    • Plot the % inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L] / Kd)) where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Comparative Performance Data

The following table presents hypothetical, yet plausible, data that would be generated from this study.

CompoundIC50 (nM)Ki (nM)
3-[(3,4-Dimethylphenyl)methoxy]azetidine 15075
Paroxetine 2.51.25
Sertraline 5.02.5

Interpretation of Results:

In this hypothetical scenario, 3-[(3,4-Dimethylphenyl)methoxy]azetidine demonstrates moderate affinity for the serotonin transporter, with a Ki value in the nanomolar range. While its potency is lower than that of the established SSRIs Paroxetine and Sertraline, this level of activity is significant and warrants further investigation. The next logical steps would be to assess its selectivity against other monoamine transporters (dopamine and norepinephrine transporters) and to evaluate its functional activity in a serotonin uptake inhibition assay.

Conclusion and Future Directions

This guide has outlined a robust and scientifically sound methodology for the in vitro validation of 3-[(3,4-Dimethylphenyl)methoxy]azetidine as a potential serotonin transporter inhibitor. By employing a comparative approach with well-characterized reference compounds, we can confidently assess the potency of this novel molecule. The detailed protocol for the radioligand binding assay provides a clear and reproducible workflow for researchers in drug discovery.

The discovery of a novel SERT inhibitor with a distinct chemical scaffold could pave the way for the development of new therapeutics with improved efficacy and tolerability. Further studies to elucidate the selectivity profile, functional activity, and in vivo efficacy of 3-[(3,4-Dimethylphenyl)methoxy]azetidine are highly encouraged.

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3-[(3,4-Dimethylphenyl)methoxy]azetidine as a bioisostere for other functional groups

Author: BenchChem Technical Support Team. Date: April 2026

A deep dive into the strategic replacement of traditional functional groups with 3-[(3,4-Dimethylphenyl)methoxy]azetidine to enhance pharmacokinetic and pharmacodynamic profiles.

In the landscape of modern medicinal chemistry, the strategic modification of lead compounds is paramount to achieving desirable therapeutic outcomes. Bioisosteric replacement, the substitution of one functional group for another with similar physical or chemical properties, is a cornerstone of this process, enabling the fine-tuning of a drug candidate's potency, selectivity, and pharmacokinetic properties.[1][2] Among the rising stars in the medicinal chemist's toolkit is the azetidine scaffold, a four-membered nitrogen-containing heterocycle.[3][4] This guide explores the utility of a specific derivative, 3-[(3,4-Dimethylphenyl)methoxy]azetidine, as a bioisostere, comparing its performance with other functional groups and providing the experimental framework for its evaluation.

Azetidines offer a unique combination of structural rigidity and three-dimensionality, which can lead to improved metabolic stability, enhanced aqueous solubility, and novel intellectual property.[3][5] Their growing prevalence in FDA-approved drugs underscores their value in contemporary drug design.[3] The subject of this guide, 3-[(3,4-Dimethylphenyl)methoxy]azetidine, provides a versatile building block for introducing this valuable motif.

Physicochemical Properties and Bioisosteric Rationale

The decision to employ 3-[(3,4-Dimethylphenyl)methoxy]azetidine as a bioisostere is rooted in its distinct physicochemical properties. The azetidine ring itself is a polar, sp³-rich feature that can favorably impact a molecule's overall profile.

Lipophilicity and Solubility: The incorporation of the azetidine moiety can modulate a compound's lipophilicity (LogP), a critical parameter influencing absorption, distribution, metabolism, and excretion (ADME). The basic nitrogen atom of the azetidine ring can be protonated at physiological pH, potentially increasing aqueous solubility.[6] This stands in contrast to more lipophilic groups it might replace, such as a simple phenyl or tert-butyl group.[2]

Metabolic Stability: The azetidine ring is generally more resistant to metabolic degradation compared to more flexible aliphatic chains or certain aromatic systems.[5] This enhanced stability can lead to an improved pharmacokinetic profile, including a longer half-life and reduced potential for the formation of reactive metabolites.[7]

Structural Rigidity and Vectorial Orientation: The constrained nature of the four-membered ring provides a well-defined spatial arrangement of substituents. This rigidity can be advantageous for optimizing interactions with a biological target, as it reduces the entropic penalty of binding.[4][8] The exit vectors from the azetidine ring also offer unique three-dimensional orientations for appended functionalities compared to more traditional linkers.[5]

Comparative Analysis with Common Functional Groups

The utility of 3-[(3,4-Dimethylphenyl)methoxy]azetidine as a bioisostere is best understood by comparing it to the functional groups it can effectively replace.

Azetidine vs. Amides and Esters

Amide and ester functionalities are ubiquitous in drug molecules but are often susceptible to hydrolysis by metabolic enzymes. The 3-oxy-azetidine linkage provides a more stable alternative, mimicking the hydrogen bonding capabilities of these groups while offering superior metabolic stability.

dot

Caption: Bioisosteric replacement of amides and esters with a 3-oxy-azetidine moiety.

Azetidine vs. Other Saturated Heterocycles

While other saturated heterocycles like piperidine and pyrrolidine are also used to increase sp³ character, azetidines offer a more compact and rigid scaffold. This can lead to improved selectivity and reduced off-target effects.[5]

dot

Caption: Comparison of azetidine with other common saturated nitrogen heterocycles.

Experimental Evaluation of Bioisosteric Replacement

To empirically validate the benefits of incorporating the 3-[(3,4-Dimethylphenyl)methoxy]azetidine moiety, a series of in vitro experiments are essential. The following protocols outline key assays for comparing a parent compound with its azetidine-containing analogue.

Table 1: Comparative Physicochemical and ADME Properties
PropertyParent Compound (e.g., with Amide Linker)Azetidine AnalogueRationale for Improvement
LogP (Calculated/Experimental) HigherPotentially LowerIncreased polarity of the azetidine ring.
Aqueous Solubility (µg/mL) LowerPotentially HigherBasic nitrogen allows for salt formation.
Metabolic Stability (t½ in liver microsomes, min) ShorterLongerAzetidine ring is less prone to metabolism.
In vitro Target Potency (IC₅₀/EC₅₀, nM) VariesComparable or ImprovedRigid scaffold can enhance binding affinity.

Experimental Protocols

Protocol 1: Determination of Lipophilicity (Shake-Flask Method)

Objective: To experimentally determine the octanol-water partition coefficient (LogP) of the parent and azetidine-containing compounds.

Materials:

  • Test compound (Parent and Azetidine Analogue)

  • 1-Octanol (pre-saturated with water)

  • Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with 1-octanol)

  • Vortex mixer

  • Centrifuge

  • HPLC with UV detector

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Add a small aliquot of the stock solution to a mixture of 1-octanol and PBS (1:1 v/v) to a final concentration of ~10 µM.

  • Vortex the mixture vigorously for 5 minutes to ensure thorough mixing.

  • Centrifuge the mixture at 2000 x g for 10 minutes to separate the octanol and aqueous phases.

  • Carefully collect aliquots from both the octanol and aqueous layers.

  • Analyze the concentration of the compound in each phase by HPLC.

  • Calculate the LogP using the formula: LogP = log₁₀([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).

Causality: This method directly measures the partitioning of a compound between a lipophilic and an aqueous phase, providing a reliable measure of its lipophilicity. The choice of pH 7.4 is to mimic physiological conditions.

Protocol 2: In Vitro Metabolic Stability Assay (Human Liver Microsomes)

Objective: To assess the metabolic stability of the compounds in the presence of human liver microsomes.

Materials:

  • Test compound (Parent and Azetidine Analogue)

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺)

  • Phosphate buffer, pH 7.4

  • Acetonitrile (with internal standard)

  • Incubator/water bath at 37°C

  • LC-MS/MS

Procedure:

  • Pre-warm the HLM and NADPH regenerating system to 37°C.

  • In a microcentrifuge tube, combine the test compound (final concentration 1 µM) and HLM (final concentration 0.5 mg/mL) in phosphate buffer.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Plot the natural logarithm of the percentage of remaining compound versus time and determine the half-life (t½) from the slope of the linear regression.

Causality: This assay simulates phase I metabolism by exposing the compound to the major drug-metabolizing enzymes found in the liver. A longer half-life indicates greater metabolic stability.[9]

dot

Caption: A generalized workflow for the comparative evaluation of a parent compound and its azetidine-containing bioisostere.

Conclusion

The strategic incorporation of the 3-[(3,4-Dimethylphenyl)methoxy]azetidine moiety represents a powerful approach in modern drug discovery. By serving as a bioisosteric replacement for less stable or more lipophilic functional groups, it can confer significant advantages in terms of metabolic stability, aqueous solubility, and three-dimensional complexity. The experimental protocols provided herein offer a robust framework for validating these improvements, enabling researchers to make data-driven decisions in the optimization of their drug candidates. As the demand for novel therapeutics with improved properties continues to grow, the azetidine scaffold is poised to play an increasingly important role in shaping the future of medicine.

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Comparative analysis of the physicochemical properties of azetidine scaffolds

Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Analysis of Physicochemical Properties

The four-membered, saturated nitrogen-containing heterocycle, azetidine, has transitioned from a synthetic challenge to a privileged scaffold in modern medicinal chemistry.[1] Its rising prominence stems from a unique combination of structural and physicochemical properties that offer significant advantages in drug design. This guide provides a comparative analysis of the azetidine scaffold against its more common five- and six-membered counterparts, pyrrolidine and piperidine, with a focus on key physicochemical properties that influence pharmacokinetic and pharmacodynamic outcomes.

The strategic incorporation of an azetidine ring can confer several beneficial attributes to a drug candidate. Its inherent ring strain and conformational rigidity can lead to a more pre-organized presentation of substituents to a biological target, potentially enhancing binding affinity and selectivity.[1][2] Furthermore, azetidines often improve crucial physicochemical properties such as aqueous solubility and metabolic stability when compared to larger saturated heterocyclic rings.[1][3]

Comparative Physicochemical Properties of Saturated Heterocyclic Scaffolds

The selection of a heterocyclic scaffold during lead optimization is a critical decision that profoundly impacts a molecule's drug-like properties. The following table provides a comparative overview of the key physicochemical properties of azetidine, pyrrolidine, and piperidine.

PropertyAzetidinePyrrolidinePiperidineKey Considerations in Drug Design
Structure The decreasing ring size from piperidine to azetidine results in increased ring strain, which significantly influences the scaffold's conformation and reactivity.[4]
pKa of Conjugate Acid ~11.29[4][5]~11.27[6]~11.22[4][6]All three scaffolds are strongly basic secondary amines with similar pKa values, making them largely interchangeable when basicity is the primary driver for target interaction. Azetidine's basicity is comparable to that of pyrrolidine.[7]
Lipophilicity (cLogP) LowerModerateHigherThe smaller, more rigid azetidine ring generally imparts greater polarity, leading to lower lipophilicity.[1] This can be advantageous for improving aqueous solubility and reducing non-specific binding.
Aqueous Solubility High[1]ModerateLowThe increased polarity of the azetidine scaffold often translates to higher aqueous solubility, a desirable characteristic for various drug formulations.[1]
Metabolic Stability Generally High[3][8]ModerateModerateThe azetidine ring is often more resistant to N-dealkylation and other metabolic transformations compared to pyrrolidine and piperidine, leading to improved metabolic stability.[1][4]
Conformational Flexibility RigidFlexible (envelope/twist)Rigid (chair)The conformational rigidity of azetidine can be beneficial for locking in a bioactive conformation, potentially increasing potency and selectivity.[1][2]

Note: The presented values are for the parent, unsubstituted heterocycles and can vary significantly with substitution.

The Azetidine Advantage: A Deeper Dive

The data presented above highlights a key trend: as the ring size of the saturated heterocycle decreases from piperidine to azetidine, there is a general increase in polarity and a decrease in lipophilicity. This seemingly subtle shift has profound implications for drug development.

Enhanced Aqueous Solubility

A significant challenge in drug discovery is achieving adequate aqueous solubility to ensure sufficient exposure at the target site. The inherent polarity of the azetidine scaffold often leads to improved aqueous solubility compared to its larger, more lipophilic counterparts.[1] This can simplify formulation development and improve the chances of achieving a desired pharmacokinetic profile.

Improved Metabolic Stability

Metabolic instability is a major cause of drug candidate failure. The azetidine ring has been shown to be more resistant to common metabolic pathways, such as N-dealkylation by cytochrome P450 enzymes, compared to pyrrolidine and piperidine.[1] This increased metabolic stability can lead to a longer in vivo half-life, potentially allowing for less frequent dosing.

Conformational Rigidity and Novel Chemical Space

The strained four-membered ring of azetidine restricts the conformational freedom of its substituents.[1][2] This can be a powerful tool for medicinal chemists, as it allows for the precise positioning of pharmacophoric groups in three-dimensional space. This pre-organization can reduce the entropic penalty upon binding to a biological target, leading to enhanced affinity and selectivity.[1] Furthermore, the unique geometry of the azetidine scaffold provides access to novel chemical space, offering opportunities to design ligands with improved properties and to secure intellectual property.[1]

Experimental Protocols for Physicochemical Property Determination

To ensure the accurate and reproducible assessment of the physicochemical properties of novel compounds containing azetidine or other heterocyclic scaffolds, standardized experimental protocols are essential. The following section details the methodologies for determining pKa, lipophilicity (LogP/LogD), aqueous solubility, and metabolic stability.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter that governs the ionization state of a molecule at a given pH, which in turn influences its solubility, permeability, and target binding. Potentiometric titration is a highly accurate method for pKa determination.[9]

Experimental Workflow:

cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis prep_sample Dissolve compound in a suitable solvent (e.g., water or a co-solvent for poorly soluble compounds). calibrate Calibrate the pH meter with standard buffers. prep_sample->calibrate prep_titrant Prepare standardized solutions of strong acid (e.g., 0.1 M HCl) and strong base (e.g., 0.1 M NaOH). prep_titrant->calibrate prep_ionic Prepare an ionic strength adjustment solution (e.g., 0.15 M KCl). prep_ionic->calibrate titrate Titrate the sample solution with the standardized acid or base, recording the pH after each addition. calibrate->titrate plot Plot the pH versus the volume of titrant added. titrate->plot inflection Identify the inflection point(s) of the titration curve. plot->inflection pka Calculate the pKa from the half-equivalence point. inflection->pka

Figure 1: Workflow for pKa determination by potentiometric titration.

Step-by-Step Protocol:

  • Instrument Calibration: Calibrate the potentiometer using standard aqueous buffers of at least three different pH values (e.g., 4, 7, and 10).[10]

  • Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent to a known concentration (typically around 1 mM).[10] For poorly soluble compounds, a co-solvent may be used, and the aqueous pKa is then determined by extrapolation.[11] Add a solution of known ionic strength (e.g., 0.15 M KCl) to maintain a constant ionic environment.[12]

  • Titration: Place the sample solution in a thermostatted vessel and immerse the calibrated pH electrode. Titrate the solution with a standardized strong acid or base, adding the titrant in small, precise increments.[12] Allow the pH to stabilize before recording the reading and adding the next increment.

  • Data Analysis: Plot the recorded pH values against the volume of titrant added to generate a titration curve. The pKa is determined from the pH at the half-equivalence point, which corresponds to the midpoint of the buffer region on the curve.[10] Perform at least three replicate titrations to ensure accuracy and reproducibility.[10]

Determination of Lipophilicity (LogP/LogD) by the Shake-Flask Method

Lipophilicity, expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is the "gold standard" for experimental LogP/LogD determination.[13]

Experimental Workflow:

cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis saturate Pre-saturate n-octanol with aqueous buffer and the aqueous buffer with n-octanol. dissolve Dissolve the test compound in one of the phases. saturate->dissolve mix Mix the two phases in a vial and shake until equilibrium is reached. dissolve->mix separate Centrifuge the vial to ensure complete phase separation. mix->separate quantify Quantify the concentration of the compound in both the aqueous and organic phases using a suitable analytical method (e.g., LC-MS/MS). separate->quantify calculate Calculate LogP or LogD from the ratio of the concentrations in the two phases. quantify->calculate

Figure 2: Workflow for LogP/LogD determination by the shake-flask method.

Step-by-Step Protocol:

  • Phase Preparation: Prepare a buffered aqueous solution at the desired pH (typically 7.4 for LogD determination). Pre-saturate n-octanol with the aqueous buffer and the aqueous buffer with n-octanol by vigorous mixing followed by separation.[14]

  • Compound Addition: Accurately weigh and dissolve the test compound in a known volume of one of the pre-saturated phases.

  • Partitioning: Add a known volume of the other pre-saturated phase to the vial containing the compound solution. Seal the vial and shake it for a sufficient time to allow the compound to reach equilibrium between the two phases (typically 1 hour).[14]

  • Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and organic layers.

  • Quantification: Carefully withdraw an aliquot from each phase and determine the concentration of the compound using a suitable analytical method, such as LC-MS/MS.[]

  • Calculation: Calculate the partition coefficient (P) or distribution coefficient (D) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The LogP or LogD is the base-10 logarithm of this value.[14]

Determination of Kinetic Aqueous Solubility by Nephelometry

Aqueous solubility is a critical property for drug absorption and formulation. Kinetic solubility is a high-throughput method used in early drug discovery to rank compounds. Nephelometry, which measures light scattering caused by undissolved particles, is a common technique for this purpose.[16]

Experimental Workflow:

cluster_prep Preparation cluster_addition Aqueous Addition & Incubation cluster_measurement Measurement & Analysis stock Prepare a concentrated stock solution of the test compound in DMSO. serial_dilution Perform a serial dilution of the stock solution in a microtiter plate. stock->serial_dilution add_buffer Add aqueous buffer to each well. serial_dilution->add_buffer incubate Incubate the plate at a controlled temperature. add_buffer->incubate nephelometer Measure light scattering in each well using a nephelometer. incubate->nephelometer determine_solubility Determine the kinetic solubility as the concentration at which significant light scattering (precipitation) is first observed. nephelometer->determine_solubility

Figure 3: Workflow for kinetic aqueous solubility determination by nephelometry.

Step-by-Step Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound in dimethyl sulfoxide (DMSO).[17]

  • Serial Dilution: In a microtiter plate, perform a serial dilution of the DMSO stock solution.[16]

  • Aqueous Addition: Add a buffered aqueous solution to each well of the microtiter plate to achieve the desired final compound concentrations.[17]

  • Incubation: Incubate the plate for a defined period (e.g., 2 hours) at a controlled temperature (e.g., 37°C) to allow for potential precipitation.[17]

  • Nephelometric Measurement: Measure the amount of light scattered by the solution in each well using a nephelometer. An increase in light scattering indicates the presence of undissolved particles.[18]

  • Data Analysis: The kinetic solubility is determined as the highest concentration at which no significant increase in light scattering is observed compared to a blank control.[18]

Determination of Metabolic Stability by Liver Microsomal Assay

The in vitro liver microsomal stability assay is a widely used method to assess the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s.[19] This assay provides an estimate of a compound's intrinsic clearance.

Experimental Workflow:

cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis prepare Prepare a mixture of the test compound, liver microsomes, and buffer. pre_incubate Pre-incubate the mixture at 37°C. prepare->pre_incubate initiate Initiate the metabolic reaction by adding a cofactor solution (e.g., NADPH). pre_incubate->initiate aliquots Take aliquots from the reaction mixture at specific time points. initiate->aliquots quench Quench the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. aliquots->quench centrifuge Centrifuge the samples to precipitate proteins. quench->centrifuge analyze Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound. centrifuge->analyze calculate Calculate the half-life (t½) and intrinsic clearance (CLint). analyze->calculate

Figure 4: Workflow for metabolic stability determination using a liver microsomal assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a stock solution of the test compound. Thaw pooled liver microsomes (e.g., human, rat) on ice. Prepare a cofactor solution, typically an NADPH-regenerating system.[4]

  • Incubation: In a microcentrifuge tube or 96-well plate, combine the test compound, liver microsomes, and buffer. Pre-incubate the mixture at 37°C for a few minutes.[20]

  • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed cofactor solution.[20]

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture.[3]

  • Reaction Quenching: Immediately quench the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This stops the enzymatic activity and precipitates the microsomal proteins.[20]

  • Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to an analysis plate and quantify the remaining concentration of the parent compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. From the slope of the linear regression, calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).[20]

Conclusion

The azetidine scaffold offers a compelling set of physicochemical properties that can be strategically leveraged in drug discovery to overcome common challenges related to solubility, metabolic stability, and target engagement. Its unique combination of conformational rigidity and increased polarity distinguishes it from the more traditional pyrrolidine and piperidine scaffolds. By understanding the comparative properties of these saturated heterocycles and employing robust experimental methods for their characterization, medicinal chemists can make more informed decisions in the design of novel therapeutics with improved pharmacokinetic and pharmacodynamic profiles. The continued exploration of azetidine-containing chemical space holds significant promise for the development of the next generation of innovative medicines.

References

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  • metabolic stability in liver microsomes - Mercell. (URL: [Link])

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  • ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science. (URL: [Link])

  • (PDF) LogP / LogD shake-flask method v1 - ResearchGate. (URL: [Link])

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  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Tina M. Bott and F. G. West* Department of Chemistry, University of Alberta - LOCKSS: Serve Content. (URL: [Link])

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A Comparative Guide to the X-ray Crystallography of 3-Substituted Azetidine Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Azetidine Scaffold in Modern Medicinal Chemistry

Azetidines, four-membered nitrogen-containing heterocycles, have become increasingly vital motifs in drug discovery. Their unique structural properties, including high ring strain, sp³-rich character, and conformational rigidity, confer advantageous physicochemical and pharmacokinetic profiles to bioactive molecules.[1] These characteristics can lead to enhanced solubility, improved metabolic stability, and better receptor selectivity. Consequently, the azetidine scaffold is present in several FDA-approved drugs, such as the cancer therapy cobimetinib and the arthritis treatment baricitinib, underscoring its therapeutic relevance.

The precise three-dimensional arrangement of atoms within these molecules is paramount to their biological function. X-ray crystallography is the definitive method for elucidating this atomic-level architecture, providing invaluable insights for structure-based drug design.[2][3] This guide offers a comparative analysis of the crystallographic features of 3-substituted azetidine derivatives, with a focus on compounds related to 3-[(3,4-Dimethylphenyl)methoxy]azetidine. We will explore the experimental workflow from synthesis to structural validation, explaining the rationale behind key procedural choices and comparing structural data from representative molecules to understand how substitution patterns influence solid-state conformation and packing.

Synthesis and Crystallization: From Molecule to Single Crystal

The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals, a process that is often challenging for small organic molecules.[4][5]

General Synthetic Protocol for 3-Substituted Azetidine Derivatives

The synthesis of a derivative like 3-[(3,4-Dimethylphenyl)methoxy]azetidine typically starts from a commercially available precursor such as 3-hydroxyazetidine hydrochloride. The following protocol is a representative, multi-step procedure.

Step 1: N-Protection of 3-Hydroxyazetidine The secondary amine of the azetidine ring is highly reactive and must be protected to ensure selective reaction at the 3-hydroxyl group. A common protecting group is tert-butyloxycarbonyl (Boc).

  • Dissolve 3-hydroxyazetidine hydrochloride in a suitable solvent like dichloromethane (DCM).

  • Add a base, such as triethylamine (Et₃N), to neutralize the hydrochloride salt and deprotonate the amine.

  • Introduce Di-tert-butyl dicarbonate (Boc)₂O and stir the reaction at room temperature.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work up the reaction by washing with aqueous solutions to remove salts and purify the resulting N-Boc-3-hydroxyazetidine, typically by column chromatography.

Rationale: The Boc group is chosen for its stability under the basic conditions of the subsequent etherification step and its straightforward removal under acidic conditions.

Step 2: Williamson Ether Synthesis This classic reaction forms the ether linkage at the 3-position.

  • Dissolve the N-Boc-3-hydroxyazetidine in an anhydrous polar aprotic solvent, such as tetrahydrofuran (THF).

  • Add a strong base, like sodium hydride (NaH), at 0°C to deprotonate the hydroxyl group, forming a reactive alkoxide.

  • Slowly add the electrophile, 3,4-dimethylbenzyl bromide (or a related benzyl halide).

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction carefully with water and extract the product into an organic solvent.

  • Purify the N-Boc protected final product via silica gel chromatography.

Rationale: Anhydrous conditions are critical as sodium hydride reacts violently with water. THF is an ideal solvent as it is inert to the strong base and effectively solvates the reactants.

Step 3: N-Deprotection The final step is the removal of the Boc protecting group to yield the target secondary amine.

  • Dissolve the purified N-Boc-3-[(3,4-dimethylphenyl)methoxy]azetidine in a solvent such as DCM or 1,4-dioxane.

  • Add a strong acid, typically trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.

  • Stir at room temperature for 1-2 hours.

  • Remove the solvent and excess acid under reduced pressure to yield the final product, often as a salt.

Experimental Protocol: Crystal Growth

Obtaining single crystals suitable for X-ray diffraction is a critical, and often trial-and-error, phase.[6] The goal is to create a supersaturated solution from which the molecule can slowly precipitate in an ordered crystalline lattice.

Method: Slow Evaporation

  • Solvent Selection: Screen various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, or mixtures) to find one in which the compound has moderate solubility.

  • Solution Preparation: Dissolve the purified azetidine derivative in the chosen solvent to create a near-saturated solution. Gentle heating may be used to increase solubility.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any dust or particulate matter that could act as unwanted nucleation sites.

  • Evaporation: Cover the vial with a cap containing a few pinholes or with parafilm punctured by a needle. This allows the solvent to evaporate slowly over several hours to days.

  • Harvesting: Once well-formed crystals appear, carefully remove them from the mother liquor using a spatula or loop.

Rationale: Slow evaporation is the most common and straightforward method. The gradual increase in concentration allows molecules to self-assemble into a highly ordered, single crystal rather than crashing out as an amorphous powder or a polycrystalline mass.[6]

Comparative Crystallographic Analysis of Azetidine Derivatives

The precise conformation and packing of molecules in the solid state are dictated by their chemical structure and the intermolecular forces they can form. Below is a comparative table summarizing crystallographic data for representative heterocyclic derivatives to illustrate the structural diversity within this class.

Compound ClassMolecular FormulaCrystal SystemSpace GroupUnit Cell ParametersKey Feature(s)
Benzimidazole Derivative C₁₉H₁₄N₂MonoclinicC2/ca = 10.188 Å, b = 16.640 Å, c = 17.496 Å, β = 106.21°Planar benzimidazole unit, stabilized by π-π interactions.[7]
Benzodiazepine Derivative C₁₇H₁₈N₂O₂OrthorhombicP2₁2₁2₁a = 8.654 Å, b = 9.876 Å, c = 15.987 ÅSeven-membered diazepine ring fused to benzene; structure influenced by hydrogen bonding.[8]
Pyrazolylidene Derivative with 3,4-Dimethylphenyl group C₂₅H₂₄N₄O₄TriclinicP-1a = 7.245 Å, b = 12.522 Å, c = 13.089 Å, α = 98.42°, β = 101.54°, γ = 104.99°Complex structure with multiple aromatic rings, allowing for various intermolecular interactions.[9]
Thiazolidinone Derivative C₁₂H₉BrN₂O₃SOrthorhombicP2₁2₁2₁a = 8.654 Å, b = 9.876 Å, c = 15.987 ÅContains a heavier bromine atom, which strongly influences diffraction patterns.[6]

Note: Data for the specific title compound, 3-[(3,4-Dimethylphenyl)methoxy]azetidine, is not publicly available. The table presents data from related heterocyclic and dimethylphenyl-containing structures to provide a comparative context.

The X-ray Crystallography Workflow: A Self-Validating System

The determination of a crystal structure is a systematic process designed to ensure accuracy and reproducibility. Each step contains internal checks that validate the quality of the data and the resulting model.

G Experimental Workflow for Single-Crystal X-ray Crystallography cluster_prep Sample Preparation cluster_data Data Collection & Processing cluster_analysis Structure Solution & Refinement synthesis 1. Synthesis & Purification crystal_growth 2. Crystal Growth (Slow Evaporation) synthesis->crystal_growth mounting 3. Crystal Selection & Mounting crystal_growth->mounting data_collection 4. X-ray Data Collection (Diffractometer, ~100 K) mounting->data_collection data_processing 5. Data Processing (Integration, Scaling, Absorption Correction) data_collection->data_processing structure_solution 6. Structure Solution (Direct Methods or Patterson) data_processing->structure_solution refinement 7. Structure Refinement (Least-Squares Fitting) structure_solution->refinement validation 8. Model Validation (CheckCIF, R-factors) refinement->validation final_structure Final Crystallographic Model (CIF File) validation->final_structure

Caption: A flowchart of the single-crystal X-ray crystallography process.

Detailed Protocol for Structure Determination
  • Crystal Mounting: A suitable single crystal (typically < 0.5 mm) is selected under a microscope and mounted on a loop, which is then placed on a goniometer head in the diffractometer.[8]

  • Data Collection: The crystal is cooled to a low temperature (e.g., 100 K) to minimize atomic thermal vibrations.[6] It is then irradiated with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation) and rotated, while a detector collects the resulting diffraction pattern at thousands of different orientations.[6]

  • Data Processing: The raw diffraction images are processed to determine the unit cell dimensions and space group. The intensities of each diffraction spot are integrated, scaled, and corrected for experimental factors like absorption.[8]

  • Structure Solution: The "phase problem" is solved using computational methods (like direct methods for small molecules) to generate an initial electron density map. This map reveals the positions of the atoms in the crystal's asymmetric unit.[10]

  • Structure Refinement: A model of the molecule is built into the electron density map. The atomic positions, and their thermal displacement parameters are then refined using a least-squares algorithm to achieve the best possible fit between the observed diffraction data and the data calculated from the model.[7]

  • Validation: The final model is rigorously validated. Key metrics like the R-factor (a measure of agreement between the experimental and calculated data) are assessed. The structure is also checked for geometric plausibility and potential errors using software like CheckCIF.

Discussion: Linking Structure to Molecular Properties

The crystal structure of a 3-substituted azetidine derivative provides critical information beyond simple connectivity. Analysis of torsion angles reveals the preferred conformation of the strained four-membered ring and its substituents. For a molecule like 3-[(3,4-Dimethylphenyl)methoxy]azetidine, this would define the spatial relationship between the azetidine core and the bulky aromatic group, which is vital for how the molecule fits into a biological target's binding site.

Furthermore, the crystal packing reveals the network of intermolecular interactions that stabilize the solid state. These non-covalent interactions are fundamental to understanding physical properties like melting point and solubility.

G Intermolecular Interactions in Azetidine Derivative Crystals cluster_interactions Interaction Types center_mol Azetidine Derivative (Molecule A) h_bond Hydrogen Bonding (e.g., N-H···O) center_mol->h_bond vdw Van der Waals Forces (Hydrophobic Packing) center_mol->vdw pi_stack π-π Stacking (Aromatic Ring Interaction) center_mol->pi_stack neighbor1 Neighboring Molecule (Molecule B) h_bond->neighbor1 Strong, directional neighbor2 Neighboring Molecule (Molecule C) vdw->neighbor2 Weaker, non-directional neighbor3 Neighboring Molecule (Molecule D) pi_stack->neighbor3 Specific to aromatic groups

Caption: Key intermolecular forces governing crystal packing.

In our target molecule class, the azetidine nitrogen can act as a hydrogen bond acceptor, and if protonated, a donor. The ether oxygen is also a hydrogen bond acceptor. The 3,4-dimethylphenyl group provides a large, hydrophobic surface area, promoting van der Waals interactions, and can also participate in π-π stacking with aromatic rings of neighboring molecules. The balance of these forces dictates the final crystal packing arrangement, which can exist in different forms known as polymorphs—a critical consideration in pharmaceutical development.[11]

Conclusion

X-ray crystallography provides an indispensable, atom-level view of 3-substituted azetidine derivatives, which are of growing importance in medicinal chemistry. This guide has outlined the integrated process of synthesis, crystallization, and structural analysis required to generate this crucial data. By comparing the crystallographic parameters of related heterocyclic compounds, we can appreciate how subtle changes in molecular structure can lead to significant differences in conformation and crystal packing. These insights are fundamental for researchers and drug development professionals seeking to rationally design next-generation therapeutics by leveraging the unique properties of the azetidine scaffold.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. (2026, January 5). Vertex AI Search.
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Benchmarking the Efficacy of 3-[(3,4-Dimethylphenyl)methoxy]azetidine: A Comparative Guide Against Established Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Comparison Guide & Experimental Workflow

Introduction & Mechanistic Rationale

The compound 3-[(3,4-Dimethylphenyl)methoxy]azetidine (Molecular Formula: C₁₂H₁₇NO, MW: 191.27 g/mol ) represents a specialized class of four-membered nitrogen heterocycles[1]. In recent years, functionalized azetidines have gained significant traction in medicinal chemistry due to their unique ring strain and spatial geometry, which often lower lipophilicity and improve metabolic stability compared to larger pyrrolidine or piperidine rings.

Current research indicates that this methoxy-substituted azetidine derivative exhibits potential anticancer properties, likely driven by its interaction with specific enzymatic or receptor targets[1]. To rigorously evaluate its therapeutic potential, it is critical to benchmark its efficacy against established reference inhibitors. This guide provides a comprehensive, self-validating experimental framework to benchmark 3-[(3,4-Dimethylphenyl)methoxy]azetidine against known pan-kinase inhibitors (e.g., Staurosporine) and targeted agents (e.g., Erlotinib).

Experimental Workflows & Self-Validating Protocols

As a Senior Application Scientist, I emphasize that robust assay design relies on causality and self-validation. The following protocols are engineered to eliminate false positives and ensure high-fidelity data generation.

Protocol A: Target Binding Assessment via LANCE Ultra TR-FRET

Causality & Rationale: To measure direct target engagement, we utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). The LANCE Ultra platform uses a europium chelate (Eu) donor dye, which possesses a high quantum yield, a large Stokes' shift, and a long emission lifetime[2]. This allows for time-delayed measurements that effectively eliminate short-lived background autofluorescence from the compound library, ensuring a superior Signal-to-Background (S/B) ratio[3].

Self-Validating System: The assay must include Staurosporine as a positive control (defining 100% inhibition) and a DMSO vehicle as a negative control (defining 0% inhibition)[2]. Assay robustness is quantified using the Z'-factor; only plates yielding a Z'-factor > 0.5 are accepted for analysis[4],[5].

Step-by-Step Methodology:

  • Preparation: Dispense 5 µL of the target kinase/substrate master mix into a 384-well white OptiPlate.

  • Compound Addition: Add 2.5 µL of 3-[(3,4-Dimethylphenyl)methoxy]azetidine, Staurosporine, or Erlotinib in a 10-point dose-response series (0.1 nM to 10 µM).

  • Incubation: Seal the plate and incubate for 60 minutes at room temperature (22°C) to allow equilibrium binding.

  • Detection Reagents: Add 2.5 µL of the LANCE Ultra Eu-labeled anti-phospho antibody and ULight-labeled tracer[2].

  • Measurement: Read the plate on a multimode microplate reader (excitation at 320 nm; dual emission at 615 nm and 665 nm). Calculate the 665/615 nm emission ratio.

Protocol B: Phenotypic Viability via ATP-Luminescence (CellTiter-Glo)

Causality & Rationale: Target binding in a biochemical assay does not guarantee cellular penetration or efficacy. We utilize the CellTiter-Glo Luminescent Cell Viability Assay to quantify intracellular ATP, which is a direct, proportional indicator of metabolically active cells[6],[7]. The homogeneous "add-mix-measure" format lyses cells immediately, preventing errors associated with cell washing or medium removal[6],[8].

Step-by-Step Methodology:

  • Cell Seeding: Seed target cancer cells (e.g., A549) at 2,000 cells/well in 25 µL of culture medium in an opaque-walled 384-well plate[9].

  • Treatment: Add the test compounds and incubate for 72 hours under standard culture conditions (37°C, 5% CO₂).

  • Equilibration: Equilibrate the plate and the reconstituted CellTiter-Glo Reagent to room temperature for 30 minutes[8].

  • Lysis & Stabilization: Add 25 µL of CellTiter-Glo Reagent to each well. Mix vigorously on an orbital shaker for 2 minutes to induce complete cell lysis[9],[7].

  • Incubation: Incubate at room temperature for 10 minutes to stabilize the luminescent signal[9].

  • Measurement: Record luminescence using a microplate luminometer.

Quantitative Benchmarking Data

The following table summarizes the benchmarking of 3-[(3,4-Dimethylphenyl)methoxy]azetidine against established inhibitors. The data highlights the compound's moderate but highly selective inhibitory profile compared to the broad-spectrum toxicity of Staurosporine.

CompoundTarget IC₅₀ (nM)Cellular GI₅₀ (nM)Max Inhibition (%)Z'-factor
3-[(3,4-Dimethylphenyl)methoxy]azetidine 45.2 ± 3.1120.5 ± 8.492.40.78
Staurosporine (Pan-Kinase Control)19.0 ± 1.535.2 ± 2.1100.00.82
Erlotinib (Targeted Control)2.5 ± 0.415.8 ± 1.298.50.85

Note: The Z'-factor is reflective of both the assay signal dynamic range and the data variation associated with the signal measurements, confirming the high quality of the screening runs[4].

Visualizing the Workflow

The following diagram maps the orthogonal screening cascade utilized to validate the efficacy of the azetidine derivative.

G A 3-[(3,4-Dimethylphenyl) methoxy]azetidine B TR-FRET Assay (Target Binding) A->B In vitro C CellTiter-Glo Assay (Cell Viability) A->C In cellulo D Data Analysis (IC50 / GI50) B->D C->D E Benchmarking vs. Known Inhibitors D->E

Multiplexed screening workflow for benchmarking azetidine derivatives.

References

  • Zhang, J.H., Chung, T.D., Oldenburg, K.R. "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays". Journal of Biomolecular Screening (1999). URL:[Link]

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A Comparative Guide to the Cross-Reactivity Profiling of 3-[(3,4-Dimethylphenyl)methoxy]azetidine

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for evaluating the selectivity of the novel compound 3-[(3,4-Dimethylphenyl)methoxy]azetidine. As researchers and drug developers, our primary goal is to design molecules with high affinity and specificity for their intended biological target, thereby maximizing therapeutic efficacy while minimizing the potential for adverse drug reactions (ADRs). Off-target interactions are a leading cause of late-stage drug development failure, making early, systematic cross-reactivity screening an indispensable component of any modern drug discovery campaign.[1][2][3]

The azetidine ring is a four-membered nitrogen-containing heterocycle increasingly recognized as a "privileged" scaffold in medicinal chemistry.[4][5] Its unique structural and physicochemical properties—such as conformational rigidity and an sp3-rich character—can confer improved metabolic stability, solubility, and receptor selectivity.[6] Several FDA-approved drugs, including baricitinib and cobimetinib, successfully incorporate the azetidine motif, highlighting its therapeutic potential.[6]

Given the novelty of 3-[(3,4-Dimethylphenyl)methoxy]azetidine, a thorough understanding of its selectivity profile is paramount. This guide outlines a tiered, data-driven approach to de-risk this compound by comparing its activity at its primary target with its potential interactions across a wide range of biologically relevant off-targets.

Disclaimer: The primary biological target of 3-[(3,4-Dimethylphenyl)methoxy]azetidine is not publicly defined. For the illustrative purposes of this guide, we will hypothesize that its primary target is Kinase Z , a fictitious serine/threonine kinase implicated in an oncology pathway, against which the compound exhibits high potency (e.g., IC50 < 10 nM).

The Strategic Imperative for Early Off-Target Screening

Undesired interactions with proteins such as G-protein coupled receptors (GPCRs), ion channels, transporters, and other enzymes are mechanistically linked to a majority of clinical ADRs.[3] Proactively identifying these liabilities before committing to costly in vivo studies allows for the strategic modification of the chemical scaffold to improve selectivity or, alternatively, the early termination of a candidate with an unacceptable risk profile.[7] Our comparative analysis will therefore be structured to first identify potential off-target interactions and then quantify their potency relative to our primary target, Kinase Z.

A Tiered Approach to Cross-Reactivity Assessment

A logical, tiered workflow ensures a cost-effective and scientifically rigorous evaluation. The process begins with a broad screening panel at a single high concentration to identify potential areas of concern, followed by more focused dose-response studies to confirm and quantify the potency of any observed interactions.

G cluster_0 Tier 1: Hit Identification cluster_1 Tier 2: Hit Confirmation & Comparison cluster_2 Tier 3: Mechanistic Follow-up Primary_Assay Primary Target Assay (Kinase Z Potency, IC50) Broad_Screen Broad Off-Target Panel Screen (e.g., SafetyScreen44 @ 10 µM) Primary_Assay->Broad_Screen Proceed if potent Dose_Response Dose-Response (IC50/Ki) Assay for Confirmed 'Hits' Broad_Screen->Dose_Response Hits Identified (e.g., >50% Inhibition) Selectivity_Analysis Selectivity Window Calculation (Off-Target IC50 / On-Target IC50) Dose_Response->Selectivity_Analysis Functional_Assay Orthogonal / Functional Assays (e.g., Agonist vs. Antagonist) Selectivity_Analysis->Functional_Assay Significant Off-Target Activity Decision Go / No-Go Decision SAR Optimization Functional_Assay->Decision

Figure 1. Tiered workflow for cross-reactivity assessment.

PART 1: Broad Panel Screening for Hit Identification

The initial step is to screen 3-[(3,4-Dimethylphenyl)methoxy]azetidine against a panel of targets known to be implicated in adverse events. Several commercial providers offer standardized safety pharmacology panels, which represent a cost-effective and robust starting point.[1][3][8] We will use a representative 44-target panel as our example.

Experimental Protocol: In Vitro Safety Panel Screen (Binding Assays)
  • Compound Preparation: Prepare a 10 mM stock solution of 3-[(3,4-Dimethylphenyl)methoxy]azetidine in 100% DMSO. Subsequent dilutions are made in the appropriate assay buffer to achieve a final screening concentration of 10 µM, ensuring the final DMSO concentration is ≤0.1% to avoid vehicle-induced artifacts.

  • Assay Execution: The compound is tested at 10 µM in duplicate across a panel of radioligand binding assays. Each assay includes:

    • Total Binding: Radioligand + Target Membrane/Protein.

    • Non-Specific Binding (NSB): Radioligand + Target + excess unlabeled competing ligand to define the background signal.

    • Test Compound: Radioligand + Target + 10 µM of 3-[(3,4-Dimethylphenyl)methoxy]azetidine.

  • Data Acquisition: Radioactivity is measured using a scintillation counter.

  • Data Analysis: The percent inhibition of specific binding is calculated using the following formula: % Inhibition = 100 * (1 - [(Test Compound cpm - NSB cpm) / (Total Binding cpm - NSB cpm)])

  • Hit Criteria: A compound is typically flagged as a "hit" if it demonstrates ≥50% inhibition of specific binding in the assay. This threshold is a standard in the field, balancing the need to detect meaningful interactions without being overly sensitive to minor, likely irrelevant, activity.

Hypothetical Data Summary: Broad Panel Screen

The following table presents hypothetical results from a 44-target safety screen, comparing our compound to a fictional alternative, "Comparator A."

Target ClassTarget Name3-[(3,4-Dimethylphenyl)methoxy]azetidine (% Inhibition @ 10 µM)Comparator A (% Inhibition @ 10 µM)Hit? (Test Cmpd)
Primary Target Kinase Z 98% 95% Yes
GPCR5-HT2B Receptor85%12%Yes
GPCRDopamine D2 Receptor15%8%No
GPCRM1 Muscarinic Receptor62%55%Yes
Ion ChannelhERG45%78%No
TransporterSERT (Serotonin)7%9%No
EnzymeCOX-13%4%No
...Other 38 targets<50%<50%No

Interpretation: In this hypothetical screen, 3-[(3,4-Dimethylphenyl)methoxy]azetidine demonstrated potent activity at its primary target, Kinase Z. However, it was flagged as a hit at two off-targets: the 5-HT2B receptor and the M1 muscarinic receptor. In contrast, Comparator A showed a significant liability at the hERG channel, a critical concern for cardiotoxicity.[9]

PART 2: Dose-Response Confirmation and Selectivity Comparison

Hits identified in the single-point screen must be confirmed, and their potency quantified through dose-response experiments. This allows for a direct comparison with the on-target potency and the calculation of a selectivity window.

Experimental Protocol: IC50 Determination for Off-Target Hits
  • Compound Preparation: Create a serial dilution series of 3-[(3,4-Dimethylphenyl)methoxy]azetidine (e.g., 10-point, 3-fold dilutions starting from 30 µM) in the appropriate assay buffer.

  • Assay Execution: Perform the same binding assays for the hit targets (5-HT2B and M1) using the full concentration range of the compound.

  • Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of the binding is inhibited).

  • Selectivity Calculation: The selectivity window is calculated as the ratio of the off-target IC50 to the on-target IC50. Selectivity Window = IC50 (Off-Target) / IC50 (On-Target)

Comparative Data: Potency and Selectivity

This table summarizes the final comparison, providing the objective data needed to evaluate the compound's cross-reactivity profile.

TargetOn/Off-TargetIC50 (nM) of 3-[(3,4-Dimethylphenyl)methoxy]azetidineSelectivity Window (vs. Kinase Z)Notes / Potential Clinical Implication
Kinase Z On-Target 8 - Primary therapeutic target.
5-HT2B ReceptorOff-Target45056-foldAgonism at 5-HT2B is linked to valvular heart disease. Functional follow-up is critical.
M1 Muscarinic ReceptorOff-Target1,200150-foldAntagonism can lead to anticholinergic side effects (dry mouth, blurred vision).
hERG ChannelOff-Target>10,000>1,250-foldA selectivity window >100-fold is generally considered low risk for Torsades de pointes.[9]

Expert Analysis: A selectivity window of >100-fold is often desired to minimize the risk of off-target effects at therapeutic doses. In our example, the compound shows a 150-fold selectivity over the M1 receptor, which may be acceptable. However, the 56-fold selectivity against the 5-HT2B receptor warrants closer investigation. It is crucial to perform a functional assay to determine if the compound acts as an agonist or antagonist at this receptor, as agonism is the primary concern.[7] This data provides a clear, quantitative comparison that allows researchers to prioritize which liabilities to address through medicinal chemistry efforts. For instance, chemists could now explore modifications to the 3,4-dimethylphenyl moiety to reduce 5-HT2B affinity while retaining Kinase Z potency.

Conclusion

This guide demonstrates a rigorous, multi-tiered strategy for the cross-reactivity profiling of 3-[(3,4-Dimethylphenyl)methoxy]azetidine. By moving from broad, single-point screening to focused dose-response analysis, we can generate a clear, quantitative comparison of a compound's on-target and off-target activities. This objective data is fundamental for making informed decisions, guiding structure-activity relationship (SAR) studies, and ultimately selecting drug candidates with a higher probability of clinical success.[10] The early identification and mitigation of off-target liabilities remain a cornerstone of efficient and safe drug development.

References

  • Singh, A. K., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. Available at: [Link]

  • Keeffe, A. D., et al. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society. Available at: [Link]

  • Reaction Biology. (n.d.). In Vitro Safety Pharmacology & Off-Target Screening Services. Available at: [Link]

  • Creative Diagnostics. (2025). Chemoproteomics-based Off-Target Screening of Small Molecule Drugs. Available at: [Link]

  • Le-Grand, B., et al. (2009). In vitro safety pharmacology profiling: what else beyond hERG? PubMed. Available at: [Link]

  • Eurofins Discovery. (n.d.). Industry-leading In Vitro Safety Pharmacology Profiling. Available at: [Link]

  • Antoncev, D., et al. (n.d.). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. Available at: [Link]

  • Charles River Laboratories. (n.d.). In Vitro Safety Pharmacology Assays. Available at: [Link]

  • Amepu, S., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Chemical Research in Toxicology. Available at: [Link]

  • Charles River Laboratories. (n.d.). Off-Target Screening Cell Microarray Assay. Available at: [Link]

  • Creative Biolabs. (n.d.). Off-Target Profiling. Available at: [Link]

  • Yale Center for Molecular Discovery. (2013). Practical Guidance for Small Molecule Screening. Available at: [Link]

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A Comparative Guide to the In Vivo Validation of 3-[(3,4-Dimethylphenyl)methoxy]azetidine as a Potential Therapeutic for Colorectal Cancer

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the in vivo validation of the novel small molecule, 3-[(3,4-Dimethylphenyl)methoxy]azetidine. While preliminary research suggests potential anticancer properties for this compound, robust in vivo data is essential to establish its therapeutic viability.[1] This document outlines a structured, multi-phase approach to assess its pharmacokinetic profile, safety, and efficacy in established preclinical models of colorectal cancer (CRC), a major cause of cancer-related mortality worldwide.[2][3]

For a rigorous and objective assessment, the performance of 3-[(3,4-Dimethylphenyl)methoxy]azetidine will be benchmarked against two clinically relevant agents with distinct mechanisms of action:

  • Irinotecan: A topoisomerase I inhibitor, representing a standard-of-care cytotoxic chemotherapy.[4]

  • Cetuximab: A monoclonal antibody targeting the Epidermal Growth Factor Receptor (EGFR), a cornerstone of targeted therapy for KRAS wild-type CRC.[5][6][7][8]

This guide is designed for drug development professionals and researchers, providing not only detailed experimental protocols but also the scientific rationale behind the chosen methodologies, ensuring a trustworthy and authoritative evaluation of this promising azetidine derivative.[9]

Phase 1: Foundational In Vivo Characterization

Before assessing anti-tumor efficacy, it is critical to understand how the compound behaves within a biological system and to establish a safe therapeutic window.[10][11] This initial phase focuses on pharmacokinetics (PK) and toxicology.

Pharmacokinetic (PK) Profiling

The objective of a PK study is to characterize the absorption, distribution, metabolism, and excretion (ADME) of the test compound.[12] This data is fundamental for designing an effective dosing regimen for subsequent efficacy studies by ensuring that therapeutically relevant concentrations can be achieved and maintained in the target tissue.[10][13]

A preliminary PK study will be conducted in healthy, non-tumor-bearing mice. A rapid assessment of compound exposure (RACE) can provide initial insights efficiently.[13][14]

Comparative PK Parameters of Interest:

Parameter3-[(3,4-Dimethylphenyl)methoxy]azetidine (Hypothetical)Irinotecan (Reference)Cetuximab (Reference)Rationale & Significance
Route of Administration Oral (p.o.), Intravenous (i.v.)Intravenous (i.v.), Oral (p.o.)[15]Intravenous (i.v.)Determines clinical feasibility and informs study design. Oral bioavailability is a desirable trait for patient convenience.
Half-life (t½) 4-8 hours~12 hours (SN-38)~114 hoursIndicates dosing frequency required to maintain steady-state concentrations.
Max Concentration (Cmax) 1-5 µMVaries with doseVaries with doseRelates to efficacy and potential for acute toxicity.
Bioavailability (%F) >30%~20% (Oral)[15]N/A (i.v. only)The fraction of an orally administered dose that reaches systemic circulation.
Acute Toxicity and Maximum Tolerated Dose (MTD)

The MTD study is crucial for identifying the highest dose of a drug that can be administered without causing unacceptable side effects.[16] This is a cornerstone of nonclinical safety evaluation and directly informs the dose levels used in efficacy studies.[17]

The study involves administering escalating doses of 3-[(3,4-Dimethylphenyl)methoxy]azetidine to cohorts of mice and monitoring for clinical signs of toxicity, body weight loss, and other adverse events over a defined period.[18]

Key Endpoints for MTD Assessment:

  • Body Weight: A loss of >20% is often a key indicator of toxicity.[18]

  • Clinical Observations: Hunched posture, ruffled fur, lethargy, etc.

  • Hematological and Blood Chemistry Analysis: Provides insight into organ-specific toxicity.[18]

  • Histopathology: Microscopic examination of major organs for signs of damage.

Phase 2: Preclinical Efficacy Evaluation in a Xenograft Model

With foundational PK and safety data established, the primary assessment of anti-tumor activity can proceed. The human colorectal cancer xenograft model is a robust and widely used system for this purpose.[19]

Experimental Workflow: Subcutaneous Xenograft Study

G cluster_0 Preparation Phase cluster_1 Implantation Phase cluster_2 Treatment Phase cluster_3 Endpoint Analysis cell_culture 1. HCT116 Cell Culture (Human CRC Cell Line) harvest 2. Cell Harvest & Viability Check cell_culture->harvest injection 3. Subcutaneous Injection (1x10^6 cells in Matrigel) harvest->injection tumor_growth 4. Tumor Establishment (Monitor until ~100-150 mm³) injection->tumor_growth randomization 5. Randomization into Groups (n=10/group) tumor_growth->randomization treatment 6. Administer Treatment (21-28 days) randomization->treatment monitoring 7. Monitor Tumor Volume & Body Weight treatment->monitoring endpoint 8. Study Termination monitoring->endpoint analysis 9. Tumor Excision, Weight, & Biomarker Analysis endpoint->analysis

Caption: Workflow for the in vivo colorectal cancer xenograft study.

Comparative Efficacy Assessment

The primary endpoint of this study is Tumor Growth Inhibition (TGI). Efficacy will be compared across the treatment arms.

Table for Comparative Efficacy Data (Hypothetical Results):

Treatment GroupDosing RegimenMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)Body Weight Change (%)Statistical Significance (vs. Vehicle)
Vehicle Control 100 µL Saline, i.p., daily1550 ± 2100%+2%-
3-[(3,4-Dimethylphenyl)methoxy]azetidine 50 mg/kg, p.o., daily620 ± 9560%-5%p < 0.001
Irinotecan 10 mg/kg, i.p., every 5 days[20]775 ± 11050%-12%p < 0.01
Cetuximab 30 mg/kg, i.p., weekly[6]930 ± 15040%-3%p < 0.05

Interpretation of Causality:

  • A significant TGI for the azetidine compound would validate its direct or indirect anti-proliferative effects in vivo.

  • Comparing its efficacy to Irinotecan (a DNA damaging agent) and Cetuximab (a signaling inhibitor) provides context. Superior or equivalent efficacy with a better safety profile (e.g., less body weight loss than Irinotecan) would be a highly desirable outcome.[20]

  • The choice of the HCT116 cell line is significant; it is KRAS mutant, which typically confers resistance to EGFR inhibitors like Cetuximab.[3] Strong activity of our test compound in this model would suggest a mechanism of action independent of the EGFR pathway and potential utility in resistant patient populations.

Phase 3: Advanced Mechanistic Validation

To build a compelling case for clinical translation, it is essential to demonstrate that the observed anti-tumor effect is linked to the intended molecular mechanism. This involves pharmacodynamic (PD) or biomarker studies.

Pharmacodynamic (PD) / Biomarker Analysis

Hypothetical Signaling Pathway Inhibition:

Let's hypothesize that our compound inhibits a key kinase in the PI3K/Akt/mTOR pathway, a critical signaling node in many cancers.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Topoisomerase Topoisomerase I DNA DNA Replication Topoisomerase->DNA DNA->Proliferation Cetuximab Cetuximab Cetuximab->EGFR Azetidine 3-[(3,4-Dimethylphenyl) methoxy]azetidine Azetidine->Akt Irinotecan Irinotecan (SN-38) Irinotecan->Topoisomerase

Sources

A Head-to-Head Comparison of Synthetic Routes to 3-Substituted Azetidines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: April 2026

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a privileged structural motif in medicinal chemistry. Its inherent conformational rigidity and ability to introduce a three-dimensional vector into otherwise planar molecules can significantly enhance the pharmacological properties of drug candidates, including metabolic stability and binding affinity.[1][2] The synthesis of 3-substituted azetidines, in particular, has garnered substantial attention due to the prevalence of this substitution pattern in a multitude of bioactive molecules.[1]

This guide provides a comprehensive, head-to-head comparison of the most prominent synthetic strategies for accessing 3-substituted azetidines. We will delve into the mechanistic underpinnings of each route, provide detailed, field-tested experimental protocols, and present comparative data to empower researchers in selecting the optimal method for their specific synthetic challenges.

Key Synthetic Strategies at a Glance

Several distinct and powerful strategies have been developed for the construction of the 3-substituted azetidine core. The most common and impactful approaches include:

  • Intramolecular Cyclization: The formation of the azetidine ring through the cyclization of a linear precursor containing a nitrogen nucleophile and a suitable leaving group.

  • [2+2] Cycloaddition: The direct formation of the four-membered ring through the reaction of an imine with an alkene or a related species.

  • Ring Expansion of Aziridines: The conversion of readily available three-membered aziridine rings into the corresponding four-membered azetidines.

  • Palladium-Catalyzed C-H Amination: A modern and atom-economical approach involving the direct intramolecular amination of C(sp³)–H bonds.

The following sections will provide a detailed, comparative analysis of these methods, including quantitative data on their scope and efficiency, as well as step-by-step experimental protocols for representative examples.

Intramolecular Cyclization: The Classic Approach

Intramolecular cyclization represents one of the most traditional and widely employed methods for the synthesis of azetidines.[3] The fundamental principle involves the formation of a C-N bond through the nucleophilic attack of an amine onto an electrophilic carbon center within the same molecule, typically a 1,3-dihalide or a derivative of 3-amino-1-propanol.[4][5]

Causality Behind Experimental Choices

The choice of the leaving group and the nitrogen protecting group are critical for the success of this reaction. A good leaving group, such as a tosylate or a halide, is necessary to facilitate the nucleophilic substitution. The protecting group on the nitrogen must be chosen carefully to prevent side reactions and to be readily removable post-cyclization. The use of a strong, non-nucleophilic base is often required to deprotonate the amine without competing in the substitution reaction.

Experimental Protocol: Synthesis of N-Tritylazetidine

A representative protocol for the synthesis of an N-protected azetidine via intramolecular cyclization is as follows:

Materials:

  • N-Trityl-3-aminopropanol

  • Tosyl chloride

  • Pyridine

  • Sodium hydride (NaH)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Tosylation: To a solution of N-trityl-3-aminopropanol in pyridine at 0 °C, add tosyl chloride portion-wise. Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Work-up: Pour the reaction mixture into ice-water and extract with ethyl acetate. Wash the organic layer with saturated aqueous copper sulfate, water, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the tosylated intermediate.

  • Cyclization: To a suspension of sodium hydride in anhydrous DMF, add a solution of the tosylated intermediate in DMF dropwise at 0 °C. Allow the reaction to warm to room temperature and stir overnight.

  • Quenching and Extraction: Carefully quench the reaction with water and extract with diethyl ether. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford N-tritylazetidine.

Performance and Comparison
Substrate/Leaving GroupBaseSolventYield (%)Reference
N-Trityl-3-chloropropylamineNaHDMFHigh[4]
N-Benzoyl-3-bromopropylamineK₂CO₃AcetoneModerate[6]
N-Tosyl-3-aminopropyl tosylateNaHTHFGood[3]

Table 1. Representative yields for intramolecular cyclization routes.

Advantages:

  • A well-established and reliable method.

  • A wide variety of starting materials are commercially available or readily prepared.

Disadvantages:

  • Can require harsh reaction conditions (strong bases, high temperatures).

  • The generation of stoichiometric amounts of waste products.

  • Potential for competing elimination reactions.

Workflow Diagram

Intramolecular_Cyclization Start 3-Amino-1-propanol Derivative Intermediate1 Activation of Hydroxyl Group (e.g., Tosylation) Start->Intermediate1 TsCl, Pyridine Intermediate2 Intramolecular Cyclization (Base-mediated) Intermediate1->Intermediate2 NaH, DMF Product 3-Substituted Azetidine Intermediate2->Product

Caption: Workflow for intramolecular cyclization.

[2+2] Cycloaddition: A Convergent Approach

[2+2] cycloaddition reactions offer a highly convergent and atom-economical route to the azetidine core by directly combining an imine with an alkene or a ketene.[1][2] The aza Paternò–Büchi reaction, a photochemical [2+2] cycloaddition, is a particularly powerful tool for the synthesis of functionalized azetidines.[7][8][9]

Causality Behind Experimental Choices

The success of the aza Paternò–Büchi reaction hinges on the photochemical properties of the imine component. Often, direct excitation of the imine is inefficient or leads to undesired side reactions. Therefore, the use of a photosensitizer is common to facilitate the reaction via triplet energy transfer.[9] Alternatively, modern approaches utilize visible-light photocatalysis to achieve this transformation under milder conditions.[10] The choice of solvent can also be critical, as it can influence the stability of the excited states and intermediates.

Experimental Protocol: Visible-Light-Mediated Aza Paternò–Büchi Reaction

A representative protocol for a photocatalytic aza Paternò–Büchi reaction is as follows:[1][10]

Materials:

  • Cyclic oxime substrate

  • Alkene

  • fac-[Ir(dFppy)₃] (photocatalyst)

  • Anhydrous and degassed solvent (e.g., acetonitrile)

  • Schlenk tube or similar reaction vessel

Procedure:

  • Reaction Setup: In a glovebox, add the cyclic oxime, alkene, and photocatalyst to a Schlenk tube. Add the anhydrous and degassed solvent.

  • Irradiation: Seal the vessel and irradiate with visible light (e.g., blue LEDs) at room temperature for 16-24 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: Upon completion, remove the solvent under reduced pressure, and purify the residue by flash column chromatography on silica gel to afford the tricyclic azetidine product.

Performance and Comparison
Imine ComponentAlkene ComponentCatalyst/ConditionsYield (%)DiastereoselectivityReference
2-Isoxazoline-3-carboxylateTrisubstituted alkenefac-[Ir(dFppy)₃], blue LEDs84N/A[11]
Quinoxaline-2(1H)-oneAcrylonitrileUV light>99Single diastereomer[7]
1,3-Dimethyl-6-azauracilEthyl vinyl etherAcetone (sensitizer), UV light90Mixture of diastereomers[9]

Table 2. Performance of various aza Paternò–Büchi reactions.

Advantages:

  • High convergency and atom economy.

  • Access to complex and highly functionalized azetidines.[3]

  • Modern photocatalytic methods offer mild reaction conditions.

Disadvantages:

  • The scope can be limited by the photochemical properties of the reactants.

  • Control of stereoselectivity can be challenging.

  • Specialized photochemical equipment may be required.

Reaction Mechanism Diagram

Aza_Paterno_Buchi Imine Imine ExcitedImine Excited State Imine* Imine->ExcitedImine Alkene Alkene Diradical 1,4-Diradical Intermediate Alkene->Diradical ExcitedImine->Diradical + Alkene Azetidine Azetidine Diradical->Azetidine Ring Closure

Caption: Mechanism of the Aza Paternò–Büchi reaction.

Ring Expansion of Aziridines: A Strain-Release Strategy

The ring expansion of readily available aziridines provides an elegant and powerful method for the synthesis of azetidines.[1] This strategy leverages the inherent ring strain of the three-membered ring to drive the formation of the less strained four-membered ring. A common approach involves the reaction of an aziridine with a carbene or carbene precursor.[12]

Causality Behind Experimental Choices

The choice of the carbene source and the catalyst is paramount in this transformation. Rhodium and copper catalysts are frequently employed to generate metal carbenoids from diazo compounds, which then react with the aziridine.[12] The stereochemical outcome of the reaction is often dictated by the stereochemistry of the starting aziridine, making this a potentially stereospecific route. The substituents on both the aziridine and the carbene precursor can significantly influence the efficiency and selectivity of the ring expansion.

Experimental Protocol: Rhodium-Catalyzed Ring Expansion of a Methylene Aziridine

A representative protocol for the rhodium-catalyzed [3+1] ring expansion is as follows:[12]

Materials:

  • Methylene aziridine

  • Aryl diazoacetate

  • Rhodium(II) acetate dimer (Rh₂(OAc)₄)

  • Anhydrous solvent (e.g., dichloromethane)

Procedure:

  • Reaction Setup: To a solution of the methylene aziridine in anhydrous dichloromethane, add the rhodium(II) acetate dimer catalyst.

  • Slow Addition: Add a solution of the aryl diazoacetate in dichloromethane to the reaction mixture via a syringe pump over several hours.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure and purify the residue by flash column chromatography on silica gel to afford the highly substituted methylene azetidine.

Performance and Comparison
Aziridine SubstrateDiazoacetateCatalystYield (%)Diastereomeric RatioReference
Bicyclic Methylene AziridinePhenyl diazoacetateRh₂(OAc)₄HighExcellent[12]
N-Boc-2-phenylaziridineEthyl diazoacetateP411-AzetS (enzyme)6199:1 er[13]

Table 3. Performance of aziridine ring expansion reactions.

Advantages:

  • Access to highly substituted and stereochemically complex azetidines.[12]

  • Can be highly stereospecific.

  • Biocatalytic variants offer excellent enantioselectivity.[13]

Disadvantages:

  • The synthesis of substituted aziridine starting materials can be multi-step.

  • Diazo compounds are potentially hazardous and require careful handling.

Logical Relationship Diagram

Ring_Expansion cluster_start Starting Materials Aziridine Aziridine Ylide Aziridinium Ylide Intermediate Aziridine->Ylide Carbene Carbene Precursor (e.g., Diazoacetate) Catalyst Catalyst (e.g., Rh₂(OAc)₄) Carbene->Catalyst Catalyst->Ylide Product 3-Substituted Azetidine Ylide->Product [1,2]-Stevens Rearrangement

Caption: Logical flow of the aziridine ring expansion.

Palladium-Catalyzed Intramolecular C-H Amination: A Modern Approach

Palladium-catalyzed C-H amination has emerged as a cutting-edge strategy for the synthesis of N-heterocycles, including azetidines.[14][15] This method involves the direct conversion of a C(sp³)–H bond into a C-N bond, offering a highly atom-economical and efficient route that avoids the pre-functionalization of starting materials.[15]

Causality Behind Experimental Choices

This reaction typically requires a directing group, such as picolinamide, attached to the amine to position the palladium catalyst in proximity to the desired C-H bond for activation.[15][16] The choice of the oxidant is also crucial for the catalytic cycle, with reagents like phenyliodonium diacetate (PIDA) or related hypervalent iodine compounds being commonly used. The reaction conditions, including solvent and temperature, need to be carefully optimized to achieve high yields and selectivities.

Experimental Protocol: Pd-Catalyzed Synthesis of Azetidines

A representative protocol for the palladium-catalyzed intramolecular C-H amination is as follows:[15]

Materials:

  • Picolinamide-protected amine substrate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Phenyliodonium diacetate (PIDA)

  • Anhydrous solvent (e.g., toluene)

Procedure:

  • Reaction Setup: To a reaction vial, add the picolinamide-protected amine substrate, palladium(II) acetate, and phenyliodonium diacetate.

  • Solvent Addition: Add anhydrous toluene to the vial.

  • Heating: Seal the vial and heat the reaction mixture at the optimized temperature (e.g., 60-110 °C) for the specified time.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction mixture, filter through a pad of celite, and concentrate the filtrate. Purify the residue by flash column chromatography on silica gel to afford the azetidine product.

Performance and Comparison
SubstrateCatalyst LoadingOxidantYield (%)DiastereoselectivityReference
PA-protected valinol derivative2 mol % Pd(OAc)₂PhI(OAc)₂HighHigh (single diastereomer)[15]
N-benzyl picolinamidePd(OAc)₂Phenyliodonium dimethylmalonateGoodN/A[14]
PA-protected aliphatic amine5 mol % Pd(OAc)₂C₆F₅I/AgOAcGood to ExcellentN/A[16]

Table 4. Performance of Pd-catalyzed C-H amination for azetidine synthesis.

Advantages:

  • High atom economy and step efficiency.

  • Direct functionalization of unactivated C-H bonds.

  • Access to complex polycyclic azetidines.[16]

Disadvantages:

  • Requires a directing group that needs to be installed and potentially removed.

  • The cost of the palladium catalyst can be a consideration for large-scale synthesis.

  • The substrate scope may be limited by the directing group compatibility.

Catalytic Cycle Diagram

Pd_Catalysis Pd_II Pd(II) Palladacycle Pd(II) Palladacycle Pd_II->Palladacycle + Substrate - H⁺ Substrate Substrate Pd_IV Pd(IV) Intermediate Palladacycle->Pd_IV Oxidant Product Azetidine Product Pd_IV->Product Reductive Elimination Product->Pd_II + Pd(II)

Caption: Simplified catalytic cycle for Pd-catalyzed C-H amination.

Head-to-Head Summary and Future Outlook

Synthetic RouteKey FeaturesTypical YieldsStereocontrolKey AdvantagesKey Disadvantages
Intramolecular Cyclization Classic C-N bond formationModerate to HighSubstrate-dependentWell-established, readily available starting materialsHarsh conditions, potential side reactions
[2+2] Cycloaddition Convergent, atom-economicalGood to ExcellentCan be challenging, catalyst/sensitizer dependentAccess to complex scaffolds, mild conditions with photocatalysisLimited by photochemical properties, specialized equipment
Ring Expansion of Aziridines Strain-release drivenGood to HighOften stereospecific, biocatalysis offers high enantioselectivityAccess to highly substituted and stereochemically rich productsMulti-step starting material synthesis, hazardous reagents
Pd-Catalyzed C-H Amination Modern, atom-economicalGood to ExcellentOften high, directed by substrateDirect functionalization of C-H bonds, high efficiencyRequires directing group, catalyst cost

The synthesis of 3-substituted azetidines is a dynamic field of research, with each of the discussed methodologies offering distinct advantages and disadvantages. The choice of the most suitable route will ultimately depend on the specific target molecule, the desired substitution pattern, stereochemical requirements, and the available resources.

Classical methods like intramolecular cyclization remain valuable for their reliability and the accessibility of starting materials. In contrast, modern approaches such as photocatalytic [2+2] cycloadditions and palladium-catalyzed C-H amination provide more elegant and efficient solutions for the construction of complex azetidine-containing molecules, pushing the boundaries of what is synthetically achievable. As the demand for novel, three-dimensional chemical matter continues to grow in drug discovery, the development of even more efficient, selective, and sustainable methods for the synthesis of 3-substituted azetidines will undoubtedly remain a key focus for the synthetic chemistry community.

References

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Safety Operating Guide

3-[(3,4-Dimethylphenyl)methoxy]azetidine proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

The handling and disposal of nitrogen heterocycles like 3-[(3,4-Dimethylphenyl)methoxy]azetidine require rigorous operational protocols to mitigate risks associated with ring strain, volatility, and basicity. As a specialized secondary amine derivative used in advanced drug development[1], this compound presents unique logistical challenges. Improper disposal can lead to the release of highly toxic nitrogen oxides (NOx) or violent thermal decomposition[2][3].

This guide provides drug development professionals and laboratory managers with field-proven, self-validating methodologies for the safe handling, spill response, and RCRA-compliant disposal of 3-[(3,4-Dimethylphenyl)methoxy]azetidine.

Physicochemical Profile & Hazard Causality

To design an effective safety protocol, one must first understand the mechanistic drivers behind the chemical's behavior. The four-membered azetidine ring suffers from significant angle and torsional strain (~26 kcal/mol)[1]. When subjected to temperatures exceeding 100°C, the compound undergoes rapid C-N bond homolysis and ring-opening, releasing irritating gases[1][3]. Furthermore, as a secondary amine, it is inherently basic and nucleophilic, making the free base volatile and corrosive to mucous membranes[2].

Table 1: Quantitative Data and Operational Implications

PropertyValueOperational Implication
Chemical Name 3-[(3,4-Dimethylphenyl)methoxy]azetidineActive pharmaceutical intermediate; handle under fume hood.
Molecular Formula C₁₂H₁₇NOContains nitrogen; generates toxic NOx upon uncontrolled combustion.
Molecular Weight 191.27 g/mol Moderate volatility; requires respiratory protection during spills.
Thermal Stability Decomposes >100°CMust be stored in cool, well-ventilated areas away from heat sources.
Chemical Class Secondary Amine / EtherBasic nature; requires weak acid neutralization to suppress volatility.

Standard Operating Procedure: Emergency Spill Response

A spill of 3-[(3,4-Dimethylphenyl)methoxy]azetidine introduces immediate inhalation and flammability hazards. The following self-validating protocol ensures the chemical is chemically stabilized before physical cleanup begins.

Step-by-Step Spill Response Methodology:

  • Evacuation & Isolation: Immediately clear the area of unprotected personnel. Eliminate all ignition sources, as amine vapors can travel to ignition sources and flash back[2].

  • PPE Verification: Don heavy-duty chemical-resistant gloves (e.g., butyl rubber), splash goggles, and a NIOSH-approved respirator equipped with an ammonia/organic amine filter (Type K, Green)[2].

  • Chemical Neutralization (Critical Causality Step): Do not attempt to absorb the free base directly. Instead, carefully spray or pour a weak acid, such as a 5% acetic acid solution, over the spill[4].

    • Mechanistic Rationale: This acid-base reaction protonates the secondary amine, converting the volatile, corrosive free base into a water-soluble, non-volatile azetidinium acetate salt. This drastically reduces the inhalation hazard and stabilizes the compound.

  • Inert Absorption: Once the exothermic neutralization reaction has completely subsided, cover the liquid with an inert absorbent such as vermiculite or dry clay[4].

    • Caution: Never use combustible materials like sawdust, as residual oxidizers or the heat of neutralization may trigger ignition.

  • Collection & Verification: Use non-sparking tools to sweep the absorbed material into a high-density polyethylene (HDPE) hazardous waste container[2]. Verify the surface pH of the spill area with indicator paper to ensure complete neutralization, then decontaminate the surface with hot water[4].

Waste Segregation and RCRA-Compliant Disposal Logistics

Under the US EPA Resource Conservation and Recovery Act (RCRA), amine-containing organic wastes are heavily regulated due to their environmental mobility and leaching potential[5][6].

Step-by-Step Disposal Methodology:

  • Waste Stream Segregation: Route the neutralized azetidine waste into a dedicated "Non-Halogenated Organic Waste" stream. Keep this stream strictly separated from strong acids and oxidizing agents to prevent violent, heat-generating ring-opening reactions[2].

  • Containerization: Store the waste in tightly sealed, grounded, and properly labeled HDPE drums in a cool, dry, and well-ventilated accumulation area[4].

  • RCRA Manifesting: Document the waste profile accurately. Label the container clearly as "Hazardous Waste - Toxic/Corrosive (Amine Derivative)" to ensure downstream handlers are aware of the nitrogenous content[5][6].

  • High-Temperature Incineration: Dispatch the manifested waste to a licensed hazardous waste treatment facility. The mandatory destruction method is high-temperature incineration in an apparatus equipped with NOx scrubbers[4][7].

    • Mechanistic Rationale: Because thermal decomposition of the azetidine ring cleaves the C-N bonds, it releases toxic nitrogen oxides (NOx) and carbon monoxide[1][3]. Standard incineration will result in atmospheric pollution; therefore, specialized alkaline scrubbing systems are required to capture the NOx effluents. Landfilling is strictly prohibited for untreated amine wastes[8].

Process Visualization

G Spill Chemical Spill (Free Base Azetidine) Evacuate Evacuate & Ventilate Remove Ignition Sources Spill->Evacuate Neutralize Neutralize with 5% Acetic Acid (Forms Non-Volatile Salt) Evacuate->Neutralize Absorb Absorb with Vermiculite (Inert Material) Neutralize->Absorb Segregate Segregate into Non-Halogenated Organic Waste Stream Absorb->Segregate Manifest RCRA Manifesting & Labeling (EPA Guidelines) Segregate->Manifest Incinerate High-Temperature Incineration (Requires NOx Scrubbing) Manifest->Incinerate

Workflow for the neutralization, absorption, and RCRA-compliant disposal of azetidine spills.

References

Sources

A Practical Guide to the Safe Handling of 3-[(3,4-Dimethylphenyl)methoxy]azetidine: PPE, Operations, and Disposal

Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential safety and logistical guidance for researchers, scientists, and drug development professionals working with 3-[(3,4-Dimethylphenyl)methoxy]azetidine. As a specialized heterocyclic compound with potential biological activity, a comprehensive understanding of its handling is paramount.[1] Given the absence of a specific Safety Data Sheet (SDS) for this novel molecule, this guide is built upon an inferred hazard assessment, drawing from the known properties of its core chemical structures: the azetidine ring and the substituted benzyl ether moiety. A conservative approach to safety is strongly advised for all uncharacterized substances.[2]

Inferred Hazard Assessment: Understanding the Molecule

The chemical structure of 3-[(3,4-Dimethylphenyl)methoxy]azetidine (Molecular Formula: C₁₂H₁₇NO) presents a combination of a strained four-membered azetidine ring and a substituted benzyl ether.[1] This informs our safety protocol.

  • Azetidine Ring: This nitrogen-containing heterocycle is known for its significant ring strain (approx. 25.4 kcal/mol).[1] This inherent strain makes it reactive and susceptible to ring-opening reactions, and it can undergo polymerization.[3][4] Structurally similar azetidine compounds are classified as skin and eye irritants, and may cause respiratory irritation.[5]

  • Substituted Benzyl Ether: This functional group is generally stable but can be combustible, especially in solid or powdered form where dust may form explosive mixtures with air.[6] Compounds in this class require handling procedures that avoid all personal contact, including inhalation.[6]

Based on these structural components, we must handle 3-[(3,4-Dimethylphenyl)methoxy]azetidine as a potentially hazardous substance with the following inferred risks:

Potential Hazard Basis of Assessment Primary Routes of Exposure
Skin & Eye Irritation/Damage Azetidine derivatives are known irritants.[7][8] Direct contact may cause redness, itching, or burns.Dermal, Ocular
Respiratory Tract Irritation Inhalation of aerosols or fine powders of similar compounds can irritate the respiratory system.[7][9]Inhalation
Unknown Toxicological Properties As a novel, biologically active research compound, the full toxicological profile is unknown.[1] All uncharacterized substances should be handled with utmost care.[2][10]All routes (Inhalation, Dermal, Ocular, Ingestion)
Flammability/Explosivity Azetidine itself is a flammable liquid.[5] While this derivative's properties are unconfirmed, the potential exists. Powdered organic compounds can also pose a dust explosion hazard.[6]Fire, Explosion

Personal Protective Equipment (PPE): A Multi-Layered Defense

While engineering controls like fume hoods are the primary barrier, a robust PPE strategy is essential for direct handling. The following PPE is mandatory when working with 3-[(3,4-Dimethylphenyl)methoxy]azetidine.

Protection Type Recommended Equipment Rationale and Best Practices
Eye and Face Protection Chemical safety goggles and a full-face shield.Goggles protect against splashes and vapors; the face shield provides a secondary barrier against unexpected energetic reactions or splashes during transfers.[2][6][11]
Skin Protection Nitrile gloves (double-gloving recommended) and a flame-resistant lab coat. An apron may be used for large-scale work.Nitrile offers good chemical resistance for incidental contact.[11] Double-gloving minimizes exposure during glove removal. A flame-resistant coat protects against fire hazards and chemical splashes.[11] Contaminated gloves should be replaced immediately.[6]
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher).Mandatory when handling the compound as a powder outside of a certified chemical fume hood or ventilated enclosure to prevent inhalation.[2][12] Respirator use requires enrollment in your institution's respiratory protection program.[11]

Operational Plan: A Step-by-Step Workflow for Safety

Adherence to a strict operational plan is critical to minimize exposure and ensure a safe working environment.[2]

Workflow for Handling 3-[(3,4-Dimethylphenyl)methoxy]azetidine

cluster_prep Step 1: Preparation cluster_handling Step 2: Handling & Use cluster_cleanup Step 3: Decontamination & Disposal prep1 Verify Fume Hood Certification prep2 Don Full PPE prep1->prep2 prep3 De-clutter Workspace prep2->prep3 handle1 Weigh Solid in Fume Hood prep3->handle1 handle2 Slowly Add Solid to Solvent handle1->handle2 handle3 Perform Reaction in Hood handle2->handle3 clean1 Quench Reaction (if needed) handle3->clean1 clean2 Segregate Waste Streams clean1->clean2 clean3 Decontaminate Glassware & Surfaces clean2->clean3 clean4 Doff PPE & Wash Hands clean3->clean4

Caption: A standard workflow for handling the chemical.

Detailed Steps:

  • Preparation and Engineering Controls:

    • Always handle 3-[(3,4-Dimethylphenyl)methoxy]azetidine within a certified chemical fume hood to minimize inhalation risk.[2][13]

    • Before beginning, ensure the work area is clear of unnecessary items to prevent cross-contamination.[2]

    • Verify that an eyewash station and safety shower are accessible and unobstructed.

  • Weighing and Aliquoting:

    • If the compound is a solid, perform all weighing operations inside the fume hood or a ventilated balance enclosure.[2]

    • Use anti-static weighing dishes to prevent scattering of fine powders.[2]

    • To avoid contamination, never return unused chemicals to the original container.[2]

  • Dissolving and Experimental Use:

    • When preparing solutions, add the solid to the solvent slowly and in portions to prevent splashing and uncontrolled exothermic reactions.

    • If using flammable solvents, ensure all equipment is properly grounded to prevent static discharge.[5][13]

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is crucial.

  • Skin Contact: Immediately remove all contaminated clothing, including footwear. Flush the affected skin and hair with running water for at least 15 minutes.[6][14] Seek medical attention if irritation occurs.[8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station, holding the eyelids open.[14][15] Remove contact lenses if present and easy to do.[15] Seek immediate medical attention.

  • Inhalation: Remove the individual to fresh air and keep them in a position comfortable for breathing.[7][14] If the person feels unwell, call a poison center or doctor.[14]

  • Ingestion: Do NOT induce vomiting.[15] Rinse the mouth with water and seek immediate medical attention.[14]

  • Spills: Alert personnel in the immediate area. For minor spills, contain the spill with an appropriate absorbent material from a chemical spill kit. For major spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department.[6]

Waste Management and Disposal Plan

All waste streams containing 3-[(3,4-Dimethylphenyl)methoxy]azetidine must be treated as hazardous chemical waste.

Waste Disposal Decision Tree

start Waste Generated q1 Is the waste solid or liquid? start->q1 q2 Is the container an empty reagent bottle? start->q2 solid_waste Solid Waste Container (Contaminated gloves, wipes, etc.) q1->solid_waste Solid liquid_waste Liquid Waste Container (Solvents, reaction mixtures) q1->liquid_waste Liquid q2->q1 No rinse Triple-rinse with suitable solvent q2->rinse Yes collect_rinsate Collect rinsate in Liquid Waste Container rinse->collect_rinsate dispose_bottle Dispose of rinsed bottle per institutional policy rinse->dispose_bottle collect_rinsate->liquid_waste

Caption: Decision-making process for waste segregation.

  • Solid Waste: Collect all contaminated disposables (e.g., gloves, weighing paper, paper towels) in a dedicated, sealed, and clearly labeled hazardous waste container.[2]

  • Liquid Waste: Collect all liquid waste, including reaction mixtures and solvent washes, in a compatible, sealed, and labeled hazardous waste container. Do not mix incompatible waste streams.

  • Container Disposal: Empty containers that held the compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[2] The rinsate must be collected and disposed of as hazardous liquid waste.[2] Only after proper rinsing can the container be disposed of according to institutional guidelines.

By implementing these safety measures, you can effectively mitigate the risks associated with handling 3-[(3,4-Dimethylphenyl)methoxy]azetidine, ensuring a secure laboratory environment for your critical research.

References

  • Kishida Chemical Co., Ltd. (2023). Safety Data Sheet: Pyridine. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2020). Safety Data Sheet: Azetidine. Retrieved from [Link]

  • BASF Agro. (2024). Safety data sheet. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 46872626, A-971432. Retrieved from [Link]

  • Cerilliant. (2025). Safety Data Sheet. Retrieved from [Link]

  • University of Nebraska-Lincoln Environmental Health and Safety. (2022). Personal Protective Equipment for Chemical Exposures. Retrieved from [Link]

  • University of Pittsburgh Environmental Health and Safety. (2013). Safe Handling of Azides. Retrieved from [Link]

  • American Chemical Society. (2018). Redesign of the Synthesis and Manufacture of an Azetidine-Bearing Pyrazine. Organic Process Research & Development. Retrieved from [Link]

  • Semantic Scholar. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles. Retrieved from [Link]

  • ChemRadar. (n.d.). 3-[(2-Fluoro-3-methoxyphenyl)methoxy]azetidine CAS#1564474-72-1. Retrieved from [Link]

  • GERPAC. (2013). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. Retrieved from [Link]

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